p5 Ligand for Dnak and DnaJ
Description
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Properties
Molecular Formula |
C44H81N15O11S |
|---|---|
Molecular Weight |
1028.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C44H81N15O11S/c1-22(2)17-29(55-34(61)26(45)21-71)36(63)56-30(18-23(3)4)37(64)57-31(19-24(5)6)38(65)58-32(20-60)39(66)52-25(7)41(68)59-16-10-13-33(59)40(67)53-27(11-8-14-50-43(46)47)35(62)54-28(42(69)70)12-9-15-51-44(48)49/h22-33,60,71H,8-21,45H2,1-7H3,(H,52,66)(H,53,67)(H,54,62)(H,55,61)(H,56,63)(H,57,64)(H,58,65)(H,69,70)(H4,46,47,50)(H4,48,49,51)/t25-,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 |
InChI Key |
YARIWLPJPDMXIL-MBZPSOJASA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CS)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Binding Mechanism of the p5 Ligand with the DnaK-DnaJ Chaperone System
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bacterial Hsp70 chaperone system, composed of DnaK, its co-chaperone DnaJ, and the nucleotide exchange factor GrpE, plays a crucial role in protein homeostasis, making it an attractive target for antimicrobial drug development. This technical guide provides a comprehensive overview of the binding mechanism of a model high-affinity peptide ligand, p5 (CLLLSAPRR), to the DnaK-DnaJ complex. We delve into the structural and functional dynamics of this interaction, supported by quantitative binding data, detailed experimental protocols for key biochemical and biophysical assays, and visual representations of the underlying molecular processes. This document is intended to serve as a valuable resource for researchers investigating Hsp70 chaperone function and those involved in the discovery of novel antimicrobial agents targeting this essential cellular machinery.
Introduction: The DnaK-DnaJ Chaperone Machinery and the p5 Ligand
The DnaK chaperone system of Escherichia coli is a central component of the cellular protein quality control network. DnaK, an Hsp70 homolog, recognizes and binds to unfolded or misfolded polypeptide substrates, preventing their aggregation and facilitating their refolding in an ATP-dependent manner.[1] Its function is tightly regulated by the co-chaperone DnaJ (an Hsp40 homolog) and the nucleotide exchange factor GrpE. DnaJ targets substrates to DnaK and stimulates its ATPase activity, which in turn modulates the affinity of DnaK for its substrates.
The p5 peptide, with the sequence Cys-Leu-Leu-Leu-Ser-Ala-Pro-Arg-Arg (CLLLSAPRR), serves as a model high-affinity substrate for DnaK.[2] Its sequence embodies the canonical features of a DnaK recognition motif: a hydrophobic core enriched in leucine residues, flanked by regions that can participate in additional interactions.[3] Understanding the detailed mechanism of how p5 binds to the DnaK-DnaJ complex provides a framework for elucidating the broader principles of substrate recognition by Hsp70 chaperones and for the rational design of inhibitors that can disrupt this vital cellular process.
The Molecular Mechanism of p5 Ligand Binding
The binding of the p5 ligand to the DnaK-DnaJ complex is a dynamic, multi-step process intricately linked to the ATP hydrolysis cycle of DnaK.
2.1. The DnaK Chaperone Cycle
DnaK cycles between two principal conformational states: a low-affinity, ATP-bound state and a high-affinity, ADP-bound state. In the ATP-bound state, the substrate-binding domain (SBD) of DnaK is in an "open" conformation, allowing for the rapid binding and release of substrate peptides like p5.[4] The intrinsic ATPase activity of DnaK is weak.[5]
2.2. The Role of DnaJ in Substrate Targeting and ATPase Stimulation
DnaJ plays a critical dual role in the chaperone cycle. Firstly, it acts as a "targeting factor," recognizing and binding to unfolded substrates, including p5, and delivering them to DnaK. Secondly, the highly conserved J-domain of DnaJ interacts with the ATPase domain (NBD) of DnaK, dramatically stimulating its ATP hydrolysis activity by up to 15,000-fold.[6] This stimulation is a key regulatory step.
2.3. The p5 Binding and Trapping Mechanism
The binding of the p5 ligand is initiated by its interaction with the DnaJ-DnaK-ATP complex. The J-domain of DnaJ, upon binding to the DnaK NBD, triggers a conformational change that promotes ATP hydrolysis. The hydrolysis of ATP to ADP and inorganic phosphate (Pi) induces a major conformational change in DnaK, causing the α-helical "lid" of the SBD to close over the substrate-binding cleft. This conformational switch traps the p5 peptide in a stable, high-affinity complex with DnaK-ADP.[7]
2.4. Nucleotide Exchange and Substrate Release
The release of the bound p5 peptide is facilitated by the nucleotide exchange factor GrpE, which binds to the NBD of DnaK and promotes the dissociation of ADP. The subsequent binding of a new ATP molecule reverts DnaK to its low-affinity, open conformation, allowing the p5 peptide to be released. The released substrate is then free to either fold into its native conformation or undergo another cycle of chaperone-assisted folding.
Below is a diagram illustrating the key steps in the p5-DnaK-DnaJ binding and release cycle.
Caption: The p5-DnaK-DnaJ binding and release cycle.
Quantitative Analysis of p5-DnaK-DnaJ Interactions
While the high-affinity nature of the p5 peptide's interaction with DnaK is well-established, specific quantitative data for this particular peptide is not extensively reported in a consolidated manner. The following tables summarize the types of quantitative data that are typically determined for such interactions, with illustrative values for other high-affinity peptides where specific p5 data is unavailable.
Table 1: Equilibrium Dissociation Constants (Kd) for Peptide Binding to DnaK
| Peptide Ligand | Sequence | Kd (µM) | Method | Reference |
| p5 | CLLLSAPRR | Not Reported | - | - |
| σ32 M195-N207 | MQTDRQFLAIAAR | 0.1 | Fluorescence | [3] |
| α-NR | NRLLLTG | 0.41 ± 0.02 | Fluorescence | [8] |
| Peptide B11-23 | LVEALYLVCGERG | 2.2 ± 0.4 | Fluorescence | [8] |
Table 2: Kinetic Parameters for DnaK ATPase Activity
| Condition | k_hyd (min⁻¹) | Reference |
| DnaK alone (intrinsic) | ~0.02 | [9] |
| DnaK + DnaJ | Stimulated (rate-limiting step becomes ATP binding at 12-15 min⁻¹) | [6] |
| DnaK + Peptide | ~10-fold stimulation | [5] |
| DnaK + DnaJ + GrpE | Up to 50-fold stimulation | [10] |
Table 3: Kinetic Rate Constants for Peptide Binding to DnaK
| Peptide | DnaK State | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Kd (µM) (calculated) | Method | Reference |
| p5 | Not Reported | Not Reported | Not Reported | Not Reported | - | - |
| dNR | DnaK-ADP | 1100 ± 100 | 0.001 ± 0.0001 | ~0.9 | Fluorescence | [11] |
| dNR | DnaK-ADP-GrpE | 3800 ± 300 | 0.002 ± 0.0001 | ~0.5 | Fluorescence | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the p5-DnaK-DnaJ interaction. These protocols are based on established methods and can be adapted for specific experimental needs.
4.1. Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, allowing for the determination of association (kon) and dissociation (koff) rate constants.
Experimental Workflow for SPR
Caption: Workflow for SPR analysis of p5-DnaK-DnaJ interactions.
Protocol Details:
-
Ligand Immobilization:
-
Activate the carboxymethylated dextran surface of a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject DnaJ (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., ~2000 RU).
-
Deactivate remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Analyte Injection:
-
Prepare a series of dilutions of DnaK (e.g., 0.1 - 2 µM) in a running buffer (e.g., 25 mM HEPES, pH 7.6, 100 mM KCl, 10 mM (NH₄)₂SO₄, 2 mM MgCl₂, 1 mM ATP).
-
For competition experiments, pre-incubate DnaK with varying concentrations of the p5 peptide before injection.
-
Inject the analyte solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 s), followed by a dissociation phase with running buffer.
-
-
Regeneration:
-
If necessary, regenerate the sensor surface between cycles with a short pulse of a mild regeneration solution (e.g., 50 mM NaOH or 10 mM glycine-HCl, pH 2.5). The optimal regeneration solution must be determined empirically to ensure complete removal of the analyte without damaging the immobilized ligand.
-
4.2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Experimental Workflow for ITC
Caption: Workflow for ITC analysis of p5 binding to DnaK.
Protocol Details:
-
Sample Preparation:
-
Dialyze both DnaK and the p5 peptide extensively against the same buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl₂, 2 mM β-mercaptoethanol).
-
Accurately determine the concentrations of both protein and peptide.
-
Degas the solutions immediately before the experiment to prevent bubble formation in the calorimeter.
-
-
Titration Parameters:
-
Typically, place DnaK (e.g., 20-50 µM) in the sample cell and the p5 peptide (e.g., 200-500 µM) in the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20-30 injections of 10 µL each) with sufficient spacing between injections to allow the system to return to thermal equilibrium.
-
-
Data Analysis:
-
Integrate the heat signal for each injection peak.
-
Subtract the heat of dilution, determined from a control titration of the peptide into buffer.
-
Fit the resulting binding isotherm to a one-site binding model to extract the thermodynamic parameters.
-
4.3. DnaK ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by DnaK and is used to determine the stimulatory effects of DnaJ and the p5 peptide. A common method is a coupled-enzyme assay that links ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically.
Protocol Details:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Assay buffer (e.g., 50 mM HEPES-KOH, pH 7.6, 150 mM KCl, 10 mM Mg(OAc)₂, 1 mM DTT)
-
An ATP regeneration system (e.g., 2 mM phosphoenolpyruvate, 20 U/mL pyruvate kinase, 30 U/mL lactate dehydrogenase)
-
0.2 mM NADH
-
2 mM ATP
-
-
Initiation and Measurement:
-
Add DnaK to the reaction mixture to a final concentration of 1-2 µM.
-
To measure stimulated activity, add DnaJ (e.g., 0.1-1 µM) and/or the p5 peptide (e.g., 10-100 µM).
-
Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) using a spectrophotometer.
-
-
Calculation: Calculate the rate of ATP hydrolysis from the rate of NADH oxidation using the extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
4.4. Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that can be used to measure binding affinities. It relies on the change in the rate of rotation of a fluorescently labeled molecule upon binding to a larger partner.
Protocol Details:
-
Probe Preparation: Synthesize a fluorescently labeled version of the p5 peptide (e.g., with fluorescein at the N-terminus).
-
Binding Assay:
-
In a multi-well plate, add a fixed concentration of the fluorescently labeled p5 peptide (e.g., 10-50 nM) to a series of wells.
-
Add increasing concentrations of DnaK to the wells.
-
For competition assays, add a fixed concentration of DnaK and the fluorescent peptide, and then titrate with unlabeled p5 peptide.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization using a suitable plate reader.
-
Plot the change in polarization as a function of the DnaK (or unlabeled p5) concentration and fit the data to a binding isotherm to determine the Kd.
-
Conclusion
The interaction of the p5 peptide with the DnaK-DnaJ chaperone system provides a valuable model for understanding the fundamental principles of substrate recognition and processing by Hsp70 chaperones. The intricate interplay between DnaJ-mediated substrate delivery, ATP hydrolysis-driven conformational changes in DnaK, and the allosteric regulation of binding affinity highlights the sophistication of this essential cellular machinery. The experimental protocols detailed in this guide offer a robust framework for the quantitative investigation of these interactions. Further research focused on obtaining precise kinetic and thermodynamic data for the p5 ligand will be instrumental in advancing our understanding of the Hsp70 chaperone cycle and in the development of novel therapeutic strategies that target this critical bacterial system.
References
- 1. Structure Determination of Challenging Protein-Peptide Complexes Combining NMR Chemical Shift Data and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conserved, Disordered C Terminus of DnaK Enhances Cellular Survival upon Stress and DnaK in Vitro Chaperone Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Structural dynamics of the DnaK-peptide complex [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of the ATPase activity of the molecular chaperone DnaK by peptides and the DnaJ and GrpE heat shock proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DnaJ dramatically stimulates ATP hydrolysis by DnaK: insight into targeting of Hsp70 proteins to polypeptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DnaJ-Promoted Binding of DnaK to Multiple Sites on σ32 in the Presence of ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The second step of ATP binding to DnaK induces peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Escherichia coli DnaJ and GrpE heat shock proteins jointly stimulate ATPase activity of DnaK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Role of the p5 Ligand in the DnaK/DnaJ Chaperone Cycle: A Technical Guide
Abstract
The DnaK/DnaJ/GrpE system in E. coli, a homolog of the eukaryotic Hsp70/Hsp40/NEF system, is a cornerstone of cellular protein quality control. This molecular chaperone machinery is vital for a multitude of processes including the folding of newly synthesized proteins, refolding of misfolded proteins, and prevention of protein aggregation. Understanding the intricate mechanics of this cycle is crucial for researchers in molecular biology and for professionals in drug development targeting protein misfolding diseases. The p5 peptide, a nonapeptide corresponding to a high-affinity binding site from a mitochondrial precursor protein, serves as a powerful tool to dissect this chaperone cycle. This technical guide provides an in-depth analysis of the DnaK/DnaJ chaperone cycle with a specific focus on the role and application of the p5 ligand. It includes a summary of quantitative data, detailed experimental protocols, and visual diagrams of the core pathways and workflows.
The Canonical DnaK/DnaJ/GrpE Chaperone Cycle
The DnaK chaperone cycle is an ATP-dependent process regulated by its co-chaperones, DnaJ and GrpE. DnaK (Hsp70) has two principal domains: a nucleotide-binding domain (NBD) and a substrate-binding domain (SBD). The cycle alternates between two main conformational states: an ATP-bound state characterized by low affinity and rapid exchange for substrates, and an ADP-bound state with high affinity and slow substrate exchange.[1][2]
-
Substrate Binding & ATP Hydrolysis: Unfolded or partially folded substrate proteins are initially recognized and bound by the DnaJ (Hsp40) co-chaperone.[3] DnaJ then delivers the substrate to ATP-bound DnaK.[4] The interaction of DnaJ's conserved J-domain with DnaK stimulates DnaK's inherently weak ATPase activity by over 1000-fold.[4][5] This hydrolysis of ATP to ADP and inorganic phosphate (Pi) triggers a conformational change in DnaK's SBD, "locking" the substrate into a high-affinity binding state.[1][6]
-
Substrate Release & Nucleotide Exchange: The release of the substrate is facilitated by the nucleotide exchange factor (NEF), GrpE. GrpE binds to the NBD of the DnaK-ADP-substrate complex, inducing the release of ADP.[7][8] This allows ATP, which is present at much higher concentrations in the cell, to rapidly bind to DnaK. The binding of a new ATP molecule reverts DnaK to its low-affinity state, leading to the release of the substrate.[9] The released substrate can then either attempt to fold correctly or re-enter the chaperone cycle.
The p5 Ligand: A High-Affinity Substrate Probe
The p5 ligand is a nonapeptide with the sequence Cys-Leu-Leu-Leu-Ser-Ala-Pro-Arg-Arg, derived from the presequence of mitochondrial aspartate aminotransferase.[10][11] It has been identified as a high-affinity ligand for both DnaK and DnaJ, making it an exemplary model substrate for investigating the chaperone cycle.[10][]
The primary role of the p5 ligand in research is to act as a defined substrate that can predictably interact with DnaK. This allows for the precise measurement of key steps in the chaperone cycle:
-
Stimulation of ATPase Activity: As a substrate, p5 binding to the DnaK-DnaJ complex allosterically stimulates ATP hydrolysis.[11] This effect can be precisely quantified in ATPase assays to study the impact of mutations or potential inhibitors on chaperone function.
-
Binding and Release Kinetics: Fluorescently labeled versions of the p5 peptide (e.g., FITC-p5 or fp5) are used in biophysical assays like fluorescence anisotropy and stopped-flow kinetics to directly measure the rates of substrate binding to and release from DnaK.[11]
-
Competitive Binding Studies: The p5 peptide can be used as a competitor to investigate the binding of other, more complex protein substrates to DnaK.
Quantitative Data Summary
The interactions within the DnaK/DnaJ system have been characterized quantitatively. The p5 peptide is often used as the reference substrate in these assays.
| Interacting Molecules | Parameter | Value | Experimental Context | Reference(s) |
| DnaK, DnaJ | ATPase Stimulation | >1000-fold | DnaJ stimulation of DnaK's ATP hydrolysis rate. | [4][5] |
| DnaK, DnaJ, GrpE | ATPase Stimulation | ~90-fold (synergistic) | Combined effect of DnaJ and GrpE on DnaK ATPase activity. | [11] |
| DnaJ, DnaK-ADP-Peptide | Dissociation Constant | 0.14 µM | Affinity for the ternary complex. | [8] |
| DnaJ, σ³² (surrogate substrate) | Dissociation Constant | 20 nM (1.9 x 10⁻⁸ M) | High-affinity interaction of DnaJ with a protein substrate. | [7][13][14] |
| DnaK, σ³² (surrogate substrate) | Dissociation Constant | 5 µM | Lower-affinity interaction of DnaK alone with substrate. | [7][13] |
| GrpE, DnaK-ADP | Nucleotide Release | ~80,000-fold | Maximal acceleration of ADP release from T. thermophilus DnaK. | [15] |
Key Experimental Protocols
Steady-State ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by DnaK and its stimulation by co-chaperones and substrates like p5. An enzyme-coupled system is commonly used, where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.[11]
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES-KOH pH 7.6, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT).
-
Enzyme-Coupled System: To the buffer, add pyruvate kinase (PK), lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), and NADH.
-
Chaperone Components: Add DnaK to a final concentration of 1 µM. For stimulated reactions, add DnaJ (1 µM), GrpE (1 µM), and/or p5 peptide (100 µM).[11]
-
Initiation: Start the reaction by adding ATP to a final concentration of 1-2 mM.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) at a constant temperature (e.g., 30°C) using a microplate reader or spectrophotometer.
-
Calculation: Calculate the rate of ATP hydrolysis from the rate of NADH oxidation using the Beer-Lambert law (ε₃₄₀ for NADH = 6220 M⁻¹cm⁻¹).
Surface Plasmon Resonance (SPR) for DnaK-DnaJ Interaction
SPR is used to measure the real-time binding kinetics and affinity between DnaK and DnaJ.[1][16]
Methodology:
-
Chip Preparation: Immobilize DnaJ onto a sensor chip surface (e.g., a CM5 chip via amine coupling or a streptavidin chip using biotinylated DnaJ).[1]
-
Analyte Preparation: Prepare a series of concentrations of DnaK in a suitable running buffer (e.g., 25 mM HEPES pH 7.6, 50 mM KCl, 10 mM MgCl₂, 0.005% surfactant P-20).[1] Since the interaction is ATP-dependent, pre-incubate DnaK with 1 mM ATP just before injection.[16]
-
Binding Measurement: Inject the DnaK solutions over the DnaJ-functionalized surface at a constant flow rate (e.g., 20-30 µl/min) and temperature (e.g., 25-30°C).[1][16] The binding is measured in real-time as a change in resonance units (RU).
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of DnaK from DnaJ.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Fluorescence Anisotropy for Peptide Binding
This technique measures the binding of a fluorescently labeled peptide, such as FITC-p5 (fp5), to DnaK. When the small fp5 peptide binds to the much larger DnaK protein, its rotational motion slows, resulting in an increase in fluorescence anisotropy.
Methodology:
-
Sample Preparation: Prepare a solution of fp5 at a low concentration (e.g., 10-50 nM) in a suitable buffer. Prepare a series of dilutions of DnaK. The presence of 1 mM ADP is required to lock DnaK in its high-affinity state.[11]
-
Measurement: Incubate the fp5 with each concentration of DnaK until equilibrium is reached. Measure the fluorescence anisotropy using a fluorometer with appropriate excitation (e.g., 494 nm) and emission (e.g., 517 nm) wavelengths and polarizers.[11]
-
Data Analysis: Plot the change in anisotropy as a function of the DnaK concentration. Fit the resulting binding isotherm to a suitable equation (e.g., a one-site binding model) to determine the dissociation constant (KD).
Conclusion and Future Directions
The p5 ligand has proven to be an indispensable tool for elucidating the fundamental mechanisms of the DnaK/DnaJ chaperone cycle. Its use as a well-defined, high-affinity substrate enables reproducible and quantitative analysis of ATPase activity, substrate binding kinetics, and the allosteric regulation that governs chaperone function. For researchers and drug development professionals, understanding these interactions at a molecular level is paramount. The protocols and data presented here provide a framework for studying this essential cellular machine. Future work may focus on using p5-based assays to screen for small molecule inhibitors or activators of the Hsp70 system, which hold therapeutic potential for a range of diseases, from cancer to neurodegeneration, where protein homeostasis is dysregulated.
References
- 1. pnas.org [pnas.org]
- 2. The Hsp70 chaperone machinery: J-proteins as drivers of functional specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of the targeting action of DnaJ in the DnaK molecular chaperone system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of regulation of Hsp70 chaperones by DnaJ cochaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. A cycle of binding and release of the DnaK, DnaJ and GrpE chaperones regulates activity of the Escherichia coli heat shock transcription factor sigma32 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Control of the DnaK chaperone cycle by substoichiometric concentrations of the co-chaperones DnaJ and GrpE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Conserved, Disordered C Terminus of DnaK Enhances Cellular Survival upon Stress and DnaK in Vitro Chaperone Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A cycle of binding and release of the DnaK, DnaJ and GrpE chaperones regulates activity of the Escherichia coli heat shock transcription factor sigma32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]
- 15. Regulation of ATPase and chaperone cycle of DnaK from Thermus thermophilus by the nucleotide exchange factor GrpE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
The Structural Basis of p5 Peptide Recognition by DnaJ: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular principles governing the recognition of the p5 peptide by the molecular chaperone DnaJ (Hsp40). DnaJ plays a critical role in protein homeostasis by identifying and delivering unfolded or misfolded protein substrates to its partner chaperone, DnaK (Hsp70). Understanding the specifics of this interaction at a molecular level is crucial for elucidating the mechanisms of cellular protein quality control and for the development of novel therapeutics targeting these pathways.
Introduction to DnaJ and the p5 Peptide
DnaJ (Hsp40): The Substrate Targeting Co-Chaperone DnaJ is a ubiquitous and essential molecular chaperone that functions as a co-chaperone for the Hsp70 system.[1] Its primary role is to recognize and bind to exposed hydrophobic segments in non-native polypeptide chains, thereby preventing their aggregation and targeting them for refolding by DnaK.[1] This targeting function is coupled with the ability of DnaJ's highly conserved J-domain to stimulate the ATPase activity of DnaK, a crucial step that stabilizes the substrate-DnaK complex.[2][3]
The p5 Peptide: A High-Affinity DnaJ/DnaK Ligand The term "p5 peptide" can refer to different sequences in the literature. For the context of DnaJ interaction, the relevant entity is a nonapeptide with the sequence Cys-Leu-Leu-Leu-Ser-Ala-Pro-Arg-Arg (CLLLSAPRR) .[4][5] This peptide corresponds to a key binding site within the presequence of mitochondrial aspartate aminotransferase and is recognized as a high-affinity ligand for the DnaK/DnaJ chaperone system.[4][6] Its interaction with DnaJ serves as a model for understanding how the chaperone machinery recognizes specific motifs within larger polypeptide substrates.
DnaJ Domain Architecture and Substrate Recognition
DnaJ proteins are characterized by a modular domain structure, which is essential for their function. A typical Type I DnaJ, like the E. coli protein, consists of four distinct domains.
-
J-Domain: The highly conserved N-terminal domain of ~70 amino acids that interacts directly with DnaK. It contains a conserved Histidine-Proline-Aspartic Acid (HPD) motif that is critical for stimulating DnaK's ATPase activity.[2]
-
Glycine/Phenylalanine (G/F) Rich Region: A flexible linker region that connects the J-domain to the substrate-binding domains.
-
Zinc-Binding Domain (ZBD): A cysteine-rich domain that coordinates zinc ions and forms part of the primary substrate-binding region. It features a "zinc-finger" like motif.[1][3]
-
C-Terminal Domain (CTD): This domain is also crucial for substrate binding and for the dimerization of DnaJ.[3]
The recognition of peptide substrates like p5 is primarily mediated by the ZBD and CTD.[3][7] A key feature of DnaJ's binding mechanism is its ability to recognize the amino acid side chains of hydrophobic residues, with minimal contact with the peptide backbone.[1][7] This explains the observation that DnaJ can bind to peptides composed of both L- and D-amino acids.[8] The binding site itself is not a deep, well-defined pocket, but rather a shallow, hydrophobic surface. This structural feature supports a model where DnaJ acts as a "scanning factor," rapidly and reversibly binding to exposed hydrophobic patches on a wide range of substrates.[7]
Quantitative Analysis of Peptide-DnaJ Interaction
Direct measurement of the binding affinity between the p5 peptide (CLLLSAPRR) and DnaJ is not prominently available in the literature. However, studies on similar peptides provide insight into the expected affinity range. Experiments using fluorescence spectroscopy have determined the dissociation constants (Kd) for various peptides binding to DnaJ, which are typically in the low micromolar range. This indicates a moderate-affinity, transient interaction consistent with DnaJ's role as a substrate-transfer chaperone.
| Peptide Sequence | Chirality | Method | Dissociation Constant (Kd) | Reference |
| a-CALLLSAARR | All-L | Fluorescence Spectroscopy | 9.2 µM | [8] |
| Normal a-p59 | All-D | Fluorescence Spectroscopy | 6.8 µM | [8] |
| Retro a-p59 | All-D | Fluorescence Spectroscopy | 0.9 µM | [8] |
Table 1: Binding affinities of representative peptides to E. coli DnaJ. The peptide a-CALLLSAARR shares significant sequence features with the p5 peptide, suggesting a similar affinity.
The DnaK/DnaJ Chaperone Cycle
The interaction between p5 and DnaJ is a critical initiating step in the broader DnaK/DnaJ chaperone cycle, which is essential for cellular protein folding. The process can be summarized in the following steps:
-
Substrate Recognition: Dimeric DnaJ binds to an exposed hydrophobic segment of a non-native polypeptide substrate, such as the p5 peptide.
-
Delivery to DnaK: The DnaJ-substrate complex then interacts with an ATP-bound DnaK molecule.
-
ATPase Stimulation: The J-domain of DnaJ stimulates DnaK to hydrolyze its bound ATP to ADP.
-
Substrate Trapping: ATP hydrolysis induces a conformational change in DnaK's substrate-binding domain, causing it to lock tightly onto the substrate delivered by DnaJ. DnaJ then dissociates.
-
Nucleotide Exchange and Substrate Release: The nucleotide exchange factor (GrpE in E. coli) facilitates the release of ADP from DnaK and the binding of a new ATP molecule, which triggers the release of the substrate, now primed for folding.
Key Experimental Methodologies
The study of the p5-DnaJ interaction relies on a suite of biophysical techniques. Below are detailed protocols for key experiments.
Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event. It allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) in a single experiment.[9]
-
Methodology:
-
Sample Preparation: Prepare purified DnaJ protein (e.g., 20-50 µM) and synthetic p5 peptide (e.g., 200-500 µM). Both must be in identical, thoroughly degassed buffer (e.g., 25 mM HEPES, 150 mM KCl, 5 mM MgCl₂, pH 7.5).
-
Instrument Setup: Equilibrate the ITC instrument (e.g., Malvern MicroCal) to the desired temperature (e.g., 25°C).
-
Titration: Load the DnaJ solution into the sample cell and the p5 peptide solution into the injection syringe.
-
Data Acquisition: Perform a series of small, timed injections (e.g., 2-5 µL) of the p5 peptide into the DnaJ solution. A control titration of peptide into buffer should also be performed to subtract the heat of dilution.
-
Data Analysis: Integrate the heat peaks from each injection. Fit the resulting binding isotherm (heat vs. molar ratio) to a suitable binding model (e.g., one-site binding) to calculate Kd, n, and ΔH.
-
Fluorescence Polarization (FP)
-
Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled p5 peptide will tumble rapidly in solution, resulting in low polarization. When bound to the much larger DnaJ protein, its tumbling slows, and the polarization of the emitted light increases.[10][11]
-
Methodology:
-
Sample Preparation: Synthesize the p5 peptide with a fluorescent tag (e.g., fluorescein) at the N-terminus (Flu-p5). Prepare a stock solution of Flu-p5 and a dilution series of unlabeled DnaJ protein in an appropriate buffer.
-
Assay Setup: In a microplate (e.g., black 384-well), add a fixed, low concentration of Flu-p5 (e.g., 10 nM) to each well.
-
Titration: Add increasing concentrations of DnaJ protein to the wells. Include wells with Flu-p5 only (for minimum polarization) and buffer only (for background).
-
Incubation & Measurement: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to reach equilibrium. Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis: Plot the change in millipolarization (mP) units against the concentration of DnaJ. Fit the resulting sigmoidal curve to determine the Kd.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR can provide atomic-level information about protein-peptide interactions in solution. By using isotopically labeled protein (¹⁵N-DnaJ), one can monitor changes in the chemical environment of each backbone amide upon the addition of unlabeled p5 peptide. This technique, known as chemical shift perturbation (CSP), maps the binding interface.[12]
-
Methodology:
-
Sample Preparation: Express and purify ¹⁵N-labeled DnaJ. Synthesize unlabeled p5 peptide. Both should be in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).
-
Data Acquisition: Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-DnaJ sample.
-
Titration: Add stoichiometric amounts of the p5 peptide to the ¹⁵N-DnaJ sample and acquire a new ¹H-¹⁵N HSQC spectrum after each addition.
-
Data Analysis: Overlay the spectra and identify the DnaJ amide peaks that shift or broaden upon peptide binding. Map these perturbed residues onto the known structure of DnaJ's substrate-binding domain to identify the interaction surface.
-
Integrated Experimental Workflow
A comprehensive investigation into the p5-DnaJ interaction would follow a logical progression from initial validation to detailed structural characterization.
Conclusion and Future Directions
The recognition of the p5 peptide by DnaJ is governed by the chaperone's affinity for hydrophobic amino acid side chains, mediated by its Zinc-Binding and C-Terminal Domains. While a high-resolution structure of this specific complex remains to be determined, existing data from homologous systems and related peptides provide a robust model for the interaction. This recognition is characterized by moderate affinity and transient kinetics, befitting DnaJ's function as a shuttle that delivers substrates to the high-affinity holding clamp of DnaK.
Future research should prioritize solving the three-dimensional structure of the DnaJ-p5 complex via X-ray crystallography or NMR spectroscopy. Such a structure would provide unprecedented atomic-level detail of the specific contacts, confirming the binding interface and revealing the precise orientation of the peptide. This knowledge would not only deepen our fundamental understanding of the Hsp40 chaperone mechanism but also provide a structural blueprint for the rational design of small molecules or peptidomimetics that could modulate this crucial protein-protein interaction for therapeutic benefit in diseases characterized by protein misfolding.
References
- 1. Chaperone DnaJ - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural Insights into the Chaperone Activity of the 40-kDa Heat Shock Protein DnaJ: BINDING AND REMODELING OF A NATIVE SUBSTRATE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. p5 Ligand for Dnak and and DnaJ peptide [novoprolabs.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. D-peptide ligands for the co-chaperone DnaJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. Development of Fluorescence Polarization Assays for the Molecular Chaperone Hsp70 Family Members: Hsp72 and DnaK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Characterization of p53 Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a pivotal role in cellular homeostasis, orchestrating responses to a myriad of stressors to prevent malignant transformation. Its inactivation, a hallmark of many cancers, has made it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and characterization of two seminal classes of small molecule p53 ligands: the Nutlins, which function by inhibiting the p53-MDM2 interaction, and RITA, which directly binds to p53.
Introduction to p53 Regulation
Under normal physiological conditions, p53 levels are kept low through continuous degradation mediated by its principal negative regulator, the E3 ubiquitin ligase MDM2. MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent proteasomal degradation.[1] This creates a negative feedback loop, as p53 itself transcriptionally upregulates MDM2.[1] In many cancers with wild-type p53, this regulatory axis is hijacked, often through MDM2 overexpression, leading to functional inactivation of p53.[1][2] Consequently, strategies to disrupt the p53-MDM2 interaction have emerged as a promising avenue for cancer therapy.
Discovery of p53 Ligands
The Nutlins: Targeting the p53-MDM2 Interaction
The Nutlins were identified through a high-throughput screen of a chemical library for compounds that could inhibit the p53-MDM2 interaction.[1][2] These cis-imidazoline analogs were found to bind to the deep hydrophobic pocket on MDM2 that is occupied by p53.[2][3] Specifically, three key amino acid residues of p53—Phe19, Trp23, and Leu26—insert into this pocket, and the Nutlins effectively mimic these interactions.[2][4] The most potent of these, Nutlin-3a, is the active enantiomer of Nutlin-3 and has become a widely used tool for studying p53 biology.[2][5]
RITA: Direct Binding and Allosteric Activation of p53
RITA (Reactivation of p53 and Induction of Tumor cell Apoptosis) was discovered through a cell-based screen of the National Cancer Institute's chemical library.[6][7] The screen was designed to identify compounds that selectively induced apoptosis in cancer cells expressing wild-type p53.[7][8] Unlike the Nutlins, RITA was found to bind directly to the N-terminal domain of the p53 protein.[7][9] This binding is thought to induce a conformational change in p53 that prevents its interaction with MDM2, thereby stabilizing p53 and activating its downstream signaling pathways.[6][9]
Quantitative Data
The following tables summarize key quantitative data for the interaction of Nutlins and RITA with their respective targets.
| Ligand | Target | Assay Type | Affinity (IC50) | Affinity (Ki) | Reference |
| Nutlin-3a | MDM2-p53 Interaction | In vitro binding assay | 90 nM | 36 nM | [4][8] |
| RG7112 (a Nutlin analog) | MDM2-p53 Interaction | Not Specified | Not Specified | Not Specified | [2] |
| MI-219 | MDM2-p53 Interaction | In vitro binding assay | Not Specified | 5 nM | [8] |
Table 1: Binding Affinities of MDM2-p53 Interaction Inhibitors
| Ligand | Target | Cell Line | Effect | Concentration | Reference |
| RITA | p53 | A498 | Cell cycle arrest (G2-M) | 10 nM | [10] |
| RITA | p53 | A498 | Apoptosis | 100 nM | [10] |
| RITA | p53 | HCT116 | Growth suppression | Not Specified | [10] |
Table 2: Cellular Activity of RITA
Experimental Protocols
MDM2-p53 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a competitive assay to screen for inhibitors of the MDM2-p53 interaction.
Materials:
-
GST-tagged human MDM2 protein
-
MI-1061 Red Ligand (a known MDM2 ligand)
-
Anti-GST antibody labeled with Europium cryptate (donor fluorophore)
-
Streptavidin-XL665 (acceptor fluorophore)
-
Biotinylated p53-derived peptide
-
Assay buffer
-
384-well low volume white plate
-
Test compounds
Procedure:
-
Dispense test compounds or standards into the wells of the 384-well plate.
-
Add the GST-tagged MDM2 protein to each well.
-
Prepare a pre-mix of the HTRF reagents: anti-GST Europium cryptate antibody and MI-1061 Red Ligand.
-
Add the HTRF reagent pre-mix to each well.
-
Incubate the plate at room temperature for the recommended time.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor and acceptor emission wavelengths.
Principle: In the absence of an inhibitor, the MI-1061 Red Ligand binds to MDM2, bringing the donor and acceptor fluorophores into proximity and resulting in a high FRET signal. Inhibitors that bind to the p53-binding pocket of MDM2 will compete with the MI-1061 Red Ligand, leading to a decrease in the FRET signal.[11]
p53 Functional Assay (Yeast-based)
This assay assesses the transcriptional activity of p53.
Materials:
-
Saccharomyces cerevisiae strain with a p53-responsive ADE2 reporter gene.
-
Expression vector for human p53.
-
p53 cDNA or PCR product to be tested.
-
Yeast transformation reagents.
-
Leucine-deficient synthetic minimal medium with low adenine.
Procedure:
-
Co-transform the yeast strain with the linearized p53 expression vector and the p53 PCR product. Homologous recombination in yeast will generate a circular plasmid expressing the p53 protein.
-
Plate the transformed yeast on leucine-deficient minimal medium to select for cells that have taken up the plasmid.
-
The medium contains a low concentration of adenine.
-
Incubate the plates at 30°C for 2-4 days.
Principle: If the expressed human p53 is functional, it will act as a transcription factor and activate the ADE2 reporter gene.[12][13] The ADE2 gene product is involved in adenine biosynthesis. Yeast with a functional ADE2 gene will grow as white colonies.[12][14] If the p53 is mutated and non-functional, the ADE2 gene will not be activated, and the yeast will accumulate a red pigment, resulting in red colonies.[12][14] This provides a simple colorimetric readout for p53 functional status.[12][13]
Visualizations
Signaling Pathways
Caption: The p53 signaling pathway and points of intervention by Nutlins and RITA.
Experimental Workflows
Caption: Workflow for an MDM2-p53 Homogeneous Time-Resolved Fluorescence (HTRF) binding assay.
References
- 1. Small molecule compounds targeting the p53 pathway: are we finally making progress? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of RG7112: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential binding of p53 and nutlin to MDM2 and MDMX: computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of FDA-approved drugs that computationally bind to MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDM2 Antagonist Nutlin-3a Reverses Mitoxantrone Resistance by Inhibiting Breast Cancer Resistance Protein Mediated Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decreased DNA Damage and Improved p53 Specificity of RITA Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rescue of the apoptotic-inducing function of mutant p53 by small molecule RITA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. revvity.com [revvity.com]
- 12. A simple p53 functional assay for screening cell lines, blood, and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
Allosteric Regulation of DnaK by p5 Ligand and ATP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the allosteric regulation of the molecular chaperone DnaK, a key component of the bacterial heat shock protein 70 (Hsp70) system. We will focus on the interplay between the high-affinity peptide substrate, p5, and the nucleotide ATP, which together govern the conformational cycle of DnaK. This guide details the core mechanism, presents quantitative data on binding affinities and enzyme kinetics, outlines key experimental protocols, and visualizes the underlying signaling pathways. Understanding this intricate regulatory network is crucial for the development of novel therapeutics, particularly antibacterial agents that target bacterial proteostasis.
The Allosteric Machinery of DnaK
The DnaK chaperone consists of two principal domains connected by a flexible linker:
-
Nucleotide-Binding Domain (NBD): An N-terminal domain of approximately 45 kDa that binds and hydrolyzes ATP. The nucleotide state (ATP-bound, ADP-bound, or nucleotide-free) of the NBD dictates the overall conformation of DnaK.
-
Substrate-Binding Domain (SBD): A C-terminal domain of about 25 kDa that recognizes and binds to short, hydrophobic peptide segments within unfolded or misfolded proteins. The SBD itself is composed of a β-sandwich subdomain, which forms the substrate-binding pocket, and an α-helical "lid".
The allosteric regulation of DnaK is controlled by two key ligands:
-
ATP (Adenosine Triphosphate): Binding and subsequent hydrolysis of ATP in the NBD drives the chaperone cycle. The energy from this process is transduced into major conformational changes that modulate substrate affinity.
-
p5 Peptide: A high-affinity nonapeptide ligand (Sequence: CLLLSAPRR) that serves as a model substrate, mimicking a segment of an unfolded protein.[1][2] Binding of p5 to the SBD is, in turn, a potent stimulator of DnaK's ATPase activity.[3]
The DnaK Allosteric Cycle
The function of DnaK is governed by a dynamic, bidirectional allosteric cycle between a low-affinity, "open" state and a high-affinity, "closed" state for its substrates.
-
ATP-Bound State (Low Substrate Affinity): When ATP is bound to the NBD, DnaK adopts an "open" conformation. In this state, the NBD and SBD are docked, and the α-helical lid of the SBD is displaced. This conformation has a low affinity for substrate peptides, allowing for their rapid binding and release.[4]
-
Substrate Binding and ATP Hydrolysis: A substrate, such as the p5 peptide, binds to the SBD. This binding event triggers a signal to the NBD, stimulating the inherently slow basal ATPase activity.[2] This stimulation is significantly enhanced by the co-chaperone DnaJ.[5][6]
-
ADP-Bound State (High Substrate Affinity): Upon ATP hydrolysis to ADP and inorganic phosphate (Pi), the NBD and SBD undock. The SBD transitions to a "closed" conformation where the α-helical lid covers the substrate-binding pocket, tightly locking in the bound peptide.[7] This high-affinity state prevents the premature release of the unfolded substrate, allowing time for proper folding.
-
Nucleotide Exchange and Substrate Release: The cycle is completed when the co-chaperone GrpE, a nucleotide exchange factor, facilitates the release of ADP from the NBD.[8] A new ATP molecule can then bind, which triggers the redocking of the domains and the opening of the SBD lid, leading to the release of the substrate and resetting the chaperone for another cycle.[4]
Quantitative Analysis of DnaK Regulation
The allosteric transitions of DnaK are reflected in significant changes in its binding affinities and enzymatic activity. The following tables summarize key quantitative data from the literature.
Data Presentation
Table 1: Ligand Binding Affinities for DnaK
This table presents the dissociation constants (Kd) for nucleotides and a representative peptide substrate, illustrating the affinity changes that drive the chaperone cycle. Lower Kd values indicate higher affinity.
| Ligand | DnaK State | Dissociation Constant (Kd) | Reference |
| MABA-ADP (ADP Analog) | Nucleotide-Free | 0.09 µM | [9] |
| ATP | Nucleotide-Free | ~1 nM | [10] |
| NR Peptide | DnaK-ADP | 1.64 ± 0.08 µM | [1] |
| NR Peptide | DnaK-ATP | 37 ± 5 µM | [1] |
*Note: Data for the well-characterized NR peptide is used as a representative example to demonstrate the nucleotide-dependent change in substrate affinity, which is reduced by over 20-fold in the ATP-bound state.[1] It has been reported that ATP can reduce substrate affinity by two to three orders of magnitude in general.[4]
Table 2: Kinetic Parameters of DnaK ATPase Activity
This table summarizes the key kinetic parameters of DnaK's ATPase function, highlighting the potent stimulation by both substrate and the DnaJ co-chaperone.
| Condition | Parameter | Value | Reference |
| DnaK alone | Basal khyd (hydrolysis rate) | ~0.02 min-1 | [10] |
| DnaK + Peptide (e.g., p5) | Stimulation of ATPase activity | ~10-fold | [5] |
| DnaK + DnaJ | Stimulation of ATPase activity | ~15,000-fold | [6] |
| DnaK (mutant E171A) | Km for ATP | 1.1 µM | [2] |
| DnaK (mutant E171A) | Vmax | 0.16 min-1 | [2] |
Experimental Protocols
Studying the allosteric regulation of DnaK requires a combination of biophysical and biochemical assays. Below are detailed methodologies for three key experiments.
Enzyme-Coupled ATPase Assay
This steady-state assay measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.[11][12]
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl₂) containing an ATP regeneration system. This includes phosphoenolpyruvate (PEP), pyruvate kinase (PK), lactate dehydrogenase (LDH), and NADH.[12]
-
Protein Incubation: Add a known concentration of purified DnaK (e.g., 1-10 µM) to the reaction mixture in a microplate well. To measure stimulated activity, also add the p5 peptide at a saturating concentration (e.g., 100 µM).
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1-2 mM.
-
Data Acquisition: Immediately place the microplate in a spectrophotometer pre-set to 37°C. Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 30-60 minutes).
-
Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹). This rate is directly proportional to the rate of ATP hydrolysis by DnaK.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time binding kinetics (association and dissociation rates) and affinity.[13]
Methodology:
-
Chip Preparation and Ligand Immobilization: Activate a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry. Immobilize purified DnaK (the ligand) onto the surface to a target response level. A control channel should be prepared similarly but without the ligand to account for non-specific binding.[14]
-
Analyte Preparation: Prepare a series of dilutions of the p5 peptide (the analyte) in a suitable running buffer (e.g., HBS-EP buffer). The concentration range should span the expected Kd (e.g., from 0.1x to 10x Kd).
-
Binding Measurement: Inject the p5 peptide solutions over the DnaK and control surfaces at a constant flow rate. The association is monitored in real-time. Follow this with an injection of running buffer alone to monitor the dissociation phase.
-
Surface Regeneration: Between analyte injections, regenerate the sensor surface by injecting a pulse of a harsh solution (e.g., 10 mM Glycine-HCl, pH 1.5) to remove all bound analyte.
-
Data Analysis: After subtracting the signal from the control channel, fit the resulting sensorgrams (response vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters of an interaction (Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) in a single experiment.[3]
Methodology:
-
Sample Preparation: Prepare purified DnaK and the p5 peptide in identical, extensively dialyzed buffer to minimize heats of dilution. The concentration of DnaK in the sample cell should be approximately 10-20 times the expected Kd, and the p5 peptide concentration in the syringe should be 10-15 times the cell concentration.[15]
-
Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters, such as injection volume (e.g., 2-10 µL), spacing between injections, and stirring speed.
-
Titration: Perform an initial small injection, followed by a series of larger, spaced injections of the p5 peptide from the syringe into the DnaK solution in the sample cell.
-
Control Titration: Perform a control experiment by titrating the p5 peptide into the buffer alone to measure the heat of dilution, which will be subtracted from the experimental data.
-
Data Analysis: Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant. Plot these values against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine n, Kd, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Allosteric Signaling Pathways
The communication between the NBD and SBD is not random; it occurs through defined structural pathways. ATP binding initiates a conformational change in the NBD that propagates through the conserved interdomain linker. This signal is transmitted to the SBD, primarily impacting the interface between the β-sandwich subdomain and the α-helical lid, causing the lid to open and release the substrate. Conversely, substrate binding in the SBD creates a strain that is relayed back through the linker to the NBD, repositioning key catalytic residues and stimulating ATP hydrolysis. This bidirectional signaling is essential for the chaperone's function.[2]
Conclusion and Implications for Drug Development
The allosteric regulation of DnaK by ATP and substrate is a highly coordinated process fundamental to bacterial survival, particularly under stress conditions. The bidirectional communication between the nucleotide-binding and substrate-binding domains allows the chaperone to efficiently cycle between states of high and low substrate affinity, driven by the energy of ATP hydrolysis. The quantitative data and experimental protocols provided herein offer a framework for investigating this system. For drug development professionals, targeting this allosteric mechanism represents a promising avenue for creating novel antibacterial agents. Small molecules that disrupt the signaling between domains, inhibit ATPase activity, or lock DnaK in a non-functional conformation could effectively cripple the bacterial proteostasis network, leading to increased susceptibility to other stressors and antibiotics.
References
- 1. Conformational Equilibria in Allosteric Control of Hsp70 Chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chaperone function of DnaK requires the coupling of ATPase activity with substrate binding through residue E171 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. Allosteric opening of the polypeptide-binding site when an Hsp70 binds ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of the ATPase activity of the molecular chaperone DnaK by peptides and the DnaJ and GrpE heat shock proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DnaJ dramatically stimulates ATP hydrolysis by DnaK: insight into targeting of Hsp70 proteins to polypeptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Analysis of Substrate Binding by the Molecular Chaperone DnaK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GrpE accelerates peptide binding and release from the high affinity state of DnaK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Bacterial Hsp90 ATPase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATPase activity assay [bio-protocol.org]
- 13. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. molecular-interactions.si [molecular-interactions.si]
- 15. tainstruments.com [tainstruments.com]
Thermodynamic Profile of p5 Ligand Binding to DnaK: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The bacterial Hsp70 chaperone, DnaK, plays a crucial role in protein homeostasis and is a key target for antimicrobial drug development. Understanding the thermodynamics of ligand binding to DnaK is essential for the rational design of potent and specific inhibitors. The p5 peptide, a nonapeptide derived from the mitochondrial aspartate aminotransferase presequence, is recognized as a high-affinity ligand for DnaK.[1][2][3] This technical guide provides a comprehensive overview of the thermodynamic profile of p5 ligand binding to DnaK. While specific experimentally determined thermodynamic parameters for the p5-DnaK interaction are not publicly available, this document outlines the established methodologies for their determination, discusses the expected thermodynamic signatures based on known DnaK-peptide interactions, and presents the relevant molecular pathways.
Introduction to DnaK and the p5 Ligand
DnaK, the primary Hsp70 chaperone in Escherichia coli, is a molecular machine that utilizes the energy of ATP hydrolysis to bind and release unfolded or misfolded substrate proteins, thereby preventing their aggregation and facilitating their proper folding. This function is critical for cellular viability, especially under conditions of stress. The DnaK system, which includes the co-chaperones DnaJ (Hsp40) and GrpE (a nucleotide exchange factor), is a central node in the cellular protein quality control network.
The p5 ligand is a nonapeptide that corresponds to a primary binding site within the 23-residue presequence of mitochondrial aspartate aminotransferase.[1][3] It has been identified as a high-affinity substrate for DnaK, making it an important tool for studying the chaperone's substrate recognition and binding mechanisms.
Quantitative Data on p5-DnaK Binding
A thorough review of the current scientific literature did not yield specific quantitative thermodynamic data (Kd, ΔG, ΔH, TΔS) for the binding of the p5 peptide to DnaK. While the interaction is characterized as high-affinity, precise thermodynamic parameters from techniques such as Isothermal Titration Calorimetry (ITC) have not been published.
However, studies on other peptide substrates of DnaK have provided insights into the range of binding affinities. For a series of heptapeptides, experimentally measured dissociation constants (Kd) ranged from 0.06 µM to 11 µM, corresponding to calculated binding free energies of -9.4 kcal/mol to -7.1 kcal/mol, respectively.[4] It is anticipated that the high-affinity p5 ligand would exhibit a Kd in the low micromolar to nanomolar range.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry is the gold standard for the direct measurement of the thermodynamics of binding interactions.[5][6][7][8] It measures the heat released or absorbed during the binding event, allowing for the simultaneous determination of the binding affinity (Ka, from which Kd is calculated), binding enthalpy (ΔH), and stoichiometry (n) of the interaction. The change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can then be calculated using the following equation:
ΔG = -RTlnKa = ΔH - TΔS
Where R is the gas constant and T is the absolute temperature.
Materials and Reagents
-
Purified DnaK protein (concentration to be accurately determined, e.g., by UV-Vis spectroscopy)
-
Synthetic p5 peptide (high purity, concentration to be accurately determined, e.g., by amino acid analysis)
-
ITC buffer (e.g., 50 mM HEPES, 100 mM KCl, 10 mM MgCl₂, 2 mM β-mercaptoethanol, pH 7.5)
-
Nucleotides (ATP and ADP, as required)
-
Isothermal Titration Calorimeter
Experimental Procedure
-
Sample Preparation:
-
Dialyze both DnaK and the p5 peptide extensively against the same ITC buffer to minimize buffer mismatch effects.
-
Determine the concentrations of the protein and peptide solutions accurately after dialysis.
-
Degas the solutions to prevent the formation of air bubbles in the calorimeter cell.
-
-
ITC Experiment Setup:
-
The concentration of DnaK in the sample cell should be chosen to satisfy the condition 10 < c < 1000, where c = n * [DnaK] * Ka. For a high-affinity interaction, a low DnaK concentration (e.g., 10-50 µM) is typically used.
-
The concentration of the p5 peptide in the injection syringe should be 10-20 times higher than the DnaK concentration in the cell.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Inject small aliquots (e.g., 2-10 µL) of the p5 peptide solution into the DnaK solution in the sample cell at regular intervals.
-
Record the heat change after each injection.
-
Perform a control experiment by titrating the p5 peptide into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the integrated heat data to a suitable binding model (e.g., a one-site binding model) using the calorimeter's software to obtain Ka, ΔH, and n.
-
Calculate ΔG and TΔS from the obtained parameters.
-
Expected Thermodynamic Profile and Driving Forces
The binding of peptides to DnaK is a dynamic process influenced by both enthalpic and entropic contributions.
-
Enthalpy (ΔH): The enthalpic contribution to binding is primarily driven by the formation of non-covalent interactions, such as hydrogen bonds and van der Waals interactions, between the peptide and the binding pocket of DnaK. A favorable (negative) ΔH indicates that the formation of these interactions is energetically favorable.
-
Entropy (ΔS): The entropic contribution is more complex. There is an unfavorable entropic cost associated with the loss of conformational freedom of both the peptide and the protein upon binding. However, this can be offset by a favorable entropic gain from the release of ordered water molecules from the binding surfaces (the hydrophobic effect). The overall sign and magnitude of TΔS will depend on the balance of these opposing factors. For many protein-ligand interactions, a phenomenon known as enthalpy-entropy compensation is observed, where a favorable enthalpic change is often accompanied by an unfavorable entropic change, and vice versa.[9][10][11][12][13]
The binding of peptides to DnaK is also allosterically regulated by the nucleotide state of the chaperone. In the ATP-bound state, DnaK has a low affinity for substrates and a high rate of substrate binding and release.[14] Upon ATP hydrolysis to ADP, DnaK undergoes a conformational change that results in a high-affinity state for the substrate. The binding of the p5 peptide would be expected to be significantly tighter in the presence of ADP compared to ATP.
Visualizations
Experimental Workflow for Isothermal Titration Calorimetry
Caption: Workflow for determining the thermodynamic profile of p5-DnaK binding using ITC.
DnaK Chaperone Cycle and p5 Ligand Binding
Caption: The DnaK chaperone cycle, illustrating the role of ATP hydrolysis and nucleotide exchange in modulating the affinity for the p5 ligand.
Conclusion
While the precise thermodynamic parameters for the interaction between the p5 ligand and DnaK remain to be experimentally determined and published, this technical guide provides a robust framework for researchers to undertake such an investigation. The detailed protocol for Isothermal Titration Calorimetry, coupled with an understanding of the expected thermodynamic drivers of DnaK-peptide binding, will enable the elucidation of the complete thermodynamic profile. This knowledge will be invaluable for the structure-based design of novel DnaK inhibitors and for a deeper understanding of the fundamental mechanisms of chaperone-substrate interactions. The provided diagrams offer clear visual representations of the experimental workflow and the underlying biological processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. innopep.com [innopep.com]
- 3. p5 Ligand for Dnak and DnaJ | TargetMol [targetmol.com]
- 4. Empirical calculation of the relative free energies of peptide binding to the molecular chaperone DnaK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal titration calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 9. Gibbs Free Energy and Enthalpy–Entropy Compensation in Protein–Ligand Interactions [mdpi.com]
- 10. Enthalpy-entropy compensations in drug-DNA binding studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. Enthalpy-entropy compensation and heat capacity changes for protein-ligand interactions: general thermodynamic models and data for the binding of nucleotides to ribonuclease A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ATP lowers the activation enthalpy barriers to Dnak-peptide complex formation and dissociation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fluorescence Polarization Assay of p5-DnaK Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
The molecular chaperone DnaK, the bacterial homolog of Hsp70, plays a critical role in cellular proteostasis by assisting in the folding of newly synthesized or stress-denatured proteins. Its interaction with substrate proteins, such as the tumor suppressor p53, is fundamental to these processes. The p53 protein is a known substrate of DnaK, and understanding the kinetics and affinity of this interaction is crucial for elucidating cellular stress responses and for the development of novel therapeutics targeting these pathways.
Fluorescence Polarization (FP) is a powerful, homogeneous technique ideal for studying molecular interactions in solution.[1] It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[1] A small, fluorescently labeled peptide (the tracer) derived from a DnaK substrate like p53 will tumble rapidly in solution, resulting in low polarization of emitted light. Upon binding to the much larger DnaK protein, the complex tumbles more slowly, leading to a significant increase in the polarization value.[1] This change in polarization can be used to determine binding affinities (Kd) and to screen for inhibitors that disrupt the protein-peptide interaction.[2][3]
These application notes provide a detailed protocol for establishing and performing a fluorescence polarization assay to quantify the binding of a p53-derived peptide (generically referred to as "p5") to DnaK. As a specific example with well-established quantitative data, the protocol will reference the high-affinity DnaK-binding peptide, Flu-ALLQ.[3] Researchers can adapt this protocol by substituting Flu-ALLQ with their fluorescently labeled p5 peptide of interest.
Principle of the Assay
The principle of the fluorescence polarization assay for p5-DnaK binding is illustrated below. A fluorescein-labeled p5 peptide (tracer) is used. When the tracer is free in solution, it rotates rapidly, and when excited with polarized light, the emitted light is depolarized. When DnaK is added, it binds to the tracer, forming a large complex that tumbles much more slowly. This reduced rotational motion results in a higher degree of polarization of the emitted light. The magnitude of the polarization is directly related to the fraction of the bound tracer.
Caption: Principle of the p5-DnaK Fluorescence Polarization Assay.
Data Presentation
The following table summarizes representative quantitative data for a DnaK fluorescence polarization assay using the well-characterized Flu-ALLQ peptide as a tracer. Researchers should aim to generate similar data for their specific p5 peptide.
| Parameter | Value | Reference |
| Tracer | Flu-ALLQ (ALLQSRLLLSAPRRAAATARA) | [3] |
| Fluorophore | N-terminal Fluorescein | [3] |
| Dissociation Constant (Kd) for DnaK | 63 nM | [3] |
| Optimal Tracer Concentration | 50 nM | [3] |
| DnaK Concentration for Competition Assay | 200 nM (~90% binding) | [3] |
| Assay Window (ΔmP) | ~70 mP | [3] |
| IC50 of competitor peptide (LLL) | 2.4 µM | [3] |
| Z'-factor for HTS | 0.64 | [3] |
Experimental Protocols
This section provides a detailed methodology for performing a fluorescence polarization assay to measure the binding of a fluorescently labeled p5 peptide to DnaK.
Materials and Reagents
-
DnaK Protein: Purified recombinant DnaK.
-
Fluorescently Labeled p5 Peptide (Tracer): p5 peptide N-terminally labeled with a fluorophore (e.g., Fluorescein). The peptide should be purified by HPLC to >95% purity.
-
Unlabeled p5 Peptide: For competition assays.
-
Assay Buffer: 25 mM HEPES pH 7.2, 150 mM KCl.[3]
-
Microplates: Black, non-binding 96-well or 384-well plates are recommended to minimize non-specific binding.[4]
-
Plate Reader: A microplate reader equipped with fluorescence polarization optics. For fluorescein, use an excitation wavelength of ~485 nm and an emission wavelength of ~520-535 nm.[3]
Experimental Workflow Diagram
References
Application Notes and Protocols for Utilizing p5 Peptide in a DnaK ATPase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial Hsp70 chaperone, DnaK, plays a critical role in protein folding, refolding of misfolded or aggregated proteins, and protein translocation. These functions are intrinsically linked to its ATPase activity, which is allosterically regulated by co-chaperones DnaJ and GrpE, as well as by the binding of substrate proteins. The p5 peptide, a synthetic peptide with the sequence CLLLSAPRR, serves as a high-affinity substrate for DnaK and is a valuable tool for in vitro studies of DnaK's chaperone cycle and for the screening of potential inhibitors.[1][2] This document provides detailed application notes and protocols for the use of p5 peptide in DnaK ATPase activity assays.
Principle of the Assay
The DnaK ATPase activity assay measures the rate of ATP hydrolysis to ADP and inorganic phosphate (Pi). The binding of a substrate peptide, such as p5, to the Substrate Binding Domain (SBD) of DnaK stimulates its otherwise weak intrinsic ATPase activity.[2][3] This stimulation is a key aspect of the chaperone's functional cycle. By measuring the rate of ATP hydrolysis in the presence and absence of p5 peptide, one can characterize the peptide's effect on DnaK's activity. Furthermore, this stimulated activity can be used as a baseline to screen for compounds that inhibit DnaK's function.
DnaK ATPase Cycle and the Role of p5 Peptide
The DnaK chaperone cycle is a dynamic process involving significant conformational changes driven by ATP binding and hydrolysis. The p5 peptide interacts with DnaK within this cycle.
References
- 1. peptide.com [peptide.com]
- 2. Conserved, Disordered C Terminus of DnaK Enhances Cellular Survival upon Stress and DnaK in Vitro Chaperone Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of the ATPase activity of the molecular chaperone DnaK by peptides and the DnaJ and GrpE heat shock proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterizing the Binding of a p5 Peptide Ligand to DnaJ Using Isothermal Titration Calorimetry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol and application guidelines for the thermodynamic characterization of the interaction between a p5 peptide ligand and the DnaJ (Hsp40) chaperone protein using Isothermal Titration Calorimetry (ITC). ITC is a powerful biophysical technique that allows for the direct, label-free measurement of binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. Understanding the thermodynamic driving forces of this interaction is crucial for the development of modulators targeting the DnaJ-mediated chaperone network, which is implicated in various cellular processes and disease states.
Introduction
The DnaJ/Hsp40 family of proteins are essential co-chaperones that play a critical role in regulating the function of Hsp70 chaperones. They are involved in a myriad of cellular processes, including protein folding, unfolding, transport, and degradation, by delivering substrate proteins to Hsp70 and stimulating its ATPase activity. The interaction between DnaJ and its substrates is a key regulatory step in the chaperone cycle.
The p5 ligand is a nonapeptide with the sequence Cys-Leu-Leu-Leu-Ser-Ala-Pro-Arg-Arg (CLLLSAPRR), which has been identified as a high-affinity ligand for both DnaK (the E. coli Hsp70) and DnaJ. As such, it serves as a valuable tool for studying the binding dynamics of the DnaJ-substrate interaction and for the development of potential inhibitors of the chaperone machinery.
Isothermal Titration Calorimetry (ITC) is the gold standard for characterizing biomolecular interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. This information is invaluable for understanding the molecular mechanisms of binding and for guiding structure-based drug design. In a single ITC experiment, one can determine the binding affinity (Kd), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS).
This application note provides a step-by-step protocol for performing an ITC experiment to characterize the binding of the p5 peptide ligand to DnaJ. It also includes illustrative data and guidance on data interpretation.
DnaJ-p5 Ligand Interaction Pathway
The interaction between DnaJ and the p5 peptide ligand is a key recognition event that can influence the broader Hsp70 chaperone cycle. DnaJ binds to unfolded or misfolded protein substrates and delivers them to Hsp70. The p5 ligand mimics a substrate recognition motif. By characterizing this initial binding event, we can gain insights into the specificity and thermodynamics of substrate recognition by DnaJ, which is a critical step for the subsequent ATP-dependent processing by Hsp70.
Experimental Protocol
This protocol provides a detailed methodology for the ITC analysis of p5 ligand binding to DnaJ.
Materials and Reagents
-
DnaJ Protein: Purified recombinant DnaJ protein (concentration to be determined accurately).
-
p5 Peptide Ligand: Synthetic p5 peptide (CLLLSAPRR) of high purity (>95%).
-
ITC Buffer: 50 mM HEPES, 150 mM KCl, 10 mM MgCl₂, pH 7.5.
-
Dialysis Tubing: Appropriate molecular weight cut-off (MWCO) for the DnaJ protein (e.g., 10 kDa).
-
Isothermal Titration Calorimeter: e.g., Malvern Panalytical MicroCal PEAQ-ITC or similar.
-
General Laboratory Equipment: Pipettes, centrifuge, spectrophotometer.
Sample Preparation
Accurate sample preparation is critical for high-quality ITC data.
-
Protein Dialysis: Dialyze the purified DnaJ protein against 2 liters of ITC buffer at 4°C for at least 4 hours, with one buffer change. This ensures that the protein is in the same buffer as the ligand, minimizing buffer mismatch effects.
-
Ligand Preparation: Dissolve the lyophilized p5 peptide in the final dialysis buffer to create a stock solution.
-
Concentration Determination:
-
Determine the concentration of the dialyzed DnaJ protein using a spectrophotometer and its extinction coefficient.
-
Accurately determine the concentration of the p5 peptide stock solution, for example, by amino acid analysis or by using the calculated extinction coefficient if the peptide contains Trp or Tyr (the p5 peptide does not, so other methods are preferred).
-
-
Final Sample Preparation:
-
Prepare the final DnaJ solution to be placed in the sample cell. A typical starting concentration is 20-50 µM.
-
Prepare the final p5 ligand solution for the injection syringe. The concentration should be 10-15 times higher than the DnaJ concentration (e.g., 200-750 µM).
-
-
Degassing: Degas both the DnaJ and p5 ligand solutions for 10-15 minutes at room temperature immediately before the ITC experiment to prevent bubble formation in the cell and syringe.
-
Centrifugation: Centrifuge both solutions at high speed (e.g., >13,000 x g) for 10 minutes to remove any aggregates.
ITC Experimental Workflow
The following diagram illustrates the general workflow for the ITC experiment.
Instrument Setup and Titration Parameters
The following are suggested starting parameters for a MicroCal PEAQ-ITC instrument. These may need to be optimized for your specific instrument and samples.
| Parameter | Recommended Value |
| Temperature | 25°C |
| Reference Power | 5 µcal/sec |
| Stirring Speed | 750 rpm |
| Initial Delay | 60 sec |
| Number of Injections | 19 |
| Injection Volume | 2 µL |
| Spacing | 150 sec |
| Filter Period | 0.5 sec |
Data Analysis
-
Integration of Raw Data: The raw ITC data consists of a series of peaks, each corresponding to an injection of the p5 ligand into the DnaJ solution. Integrate the area under each peak to determine the heat change per injection.
-
Binding Isotherm: Plot the heat change per mole of injectant against the molar ratio of p5 ligand to DnaJ.
-
Model Fitting: Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument. This fitting will yield the thermodynamic parameters: Kd, n, and ΔH.
-
Calculation of ΔG and ΔS: The Gibbs free energy (ΔG) and the entropy change (ΔS) can be calculated from the following equations:
-
ΔG = -RT * ln(Ka) where Ka = 1/Kd and R is the gas constant.
-
ΔG = ΔH - TΔS, which can be rearranged to ΔS = (ΔH - ΔG) / T.
-
Illustrative Data Presentation
The following tables summarize illustrative quantitative data for the interaction between the p5 ligand and DnaJ, based on typical values for similar protein-peptide interactions.
Table 1: Experimental Conditions for ITC Titration
| Parameter | Value |
| Macromolecule (in cell) | DnaJ |
| Concentration in cell | 30 µM |
| Ligand (in syringe) | p5 Peptide (CLLLSAPRR) |
| Concentration in syringe | 450 µM |
| Buffer | 50 mM HEPES, 150 mM KCl, 10 mM MgCl₂, pH 7.5 |
| Temperature | 25°C (298.15 K) |
Table 2: Thermodynamic Parameters of p5 Ligand Binding to DnaJ (Illustrative Data)
| Parameter | Value |
| Stoichiometry (n) | 1.05 ± 0.05 |
| Dissociation Constant (Kd) | 5.2 µM |
| Association Constant (Ka) | 1.92 x 10⁵ M⁻¹ |
| Enthalpy Change (ΔH) | -8.5 kcal/mol |
| Entropy Change (TΔS) | -1.3 kcal/mol |
| Gibbs Free Energy Change (ΔG) | -7.2 kcal/mol |
Interpretation of Results
The illustrative data in Table 2 suggests that the binding of the p5 ligand to DnaJ is characterized by a stoichiometry of approximately 1:1, which is expected for a peptide binding to a single site on the protein. The dissociation constant (Kd) of 5.2 µM indicates a moderate binding affinity.
The binding is enthalpically driven, as indicated by the negative ΔH value (-8.5 kcal/mol). This suggests that the formation of favorable interactions, such as hydrogen bonds and van der Waals contacts, between the p5 peptide and the DnaJ binding pocket is the primary driving force for the interaction. The negative entropy change (TΔS = -1.3 kcal/mol) is unfavorable and likely reflects the loss of conformational freedom of both the peptide and the protein upon binding.
Conclusion
Isothermal Titration Calorimetry is a robust and direct method for obtaining a comprehensive thermodynamic profile of the interaction between the p5 peptide ligand and the DnaJ chaperone. The detailed protocol and illustrative data presented in this application note provide a framework for researchers to design, execute, and interpret ITC experiments to study this and similar protein-peptide interactions. The thermodynamic data generated from such studies are crucial for understanding the molecular basis of DnaJ-substrate recognition and for the rational design of novel therapeutics targeting the Hsp40/Hsp70 chaperone system.
Application Notes and Protocols for p5 Peptide-Mediated Protein Refolding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proper protein folding is a critical process for biological function. In the production of recombinant proteins for therapeutic and research applications, misfolding and aggregation are common challenges, often leading to the formation of insoluble inclusion bodies. Protein disulfide isomerase (PDI) family members are crucial chaperones that facilitate correct disulfide bond formation and protein folding in the endoplasmic reticulum.[1][2][3][4] p5 (also known as PDIA6 or ERp5) is a member of this family that assists in oxidative folding and prevents protein aggregation.[1][5][6][7] This document provides a detailed protocol for an in vitro protein refolding assay mediated by the p5 peptide, using Ribonuclease A (RNase A) as a model protein. This assay is a valuable tool for optimizing refolding conditions for disulfide-containing proteins and for screening potential drug candidates that may modulate protein folding pathways.
Principle of the Assay
The p5 peptide-mediated protein refolding assay is based on the ability of p5 to catalyze the formation of native disulfide bonds in a denatured and reduced protein, leading to the recovery of its biological activity. The assay involves three main stages:
-
Denaturation and Reduction of the Target Protein: The target protein (e.g., RNase A) is unfolded and its disulfide bonds are cleaved using a denaturant (e.g., Guanidine Hydrochloride) and a reducing agent (e.g., Dithiothreitol).[8][9]
-
p5-Mediated Refolding: The denatured protein is diluted into a refolding buffer containing the p5 peptide and a redox system (e.g., reduced and oxidized glutathione) to facilitate proper disulfide bond formation and folding.[1][9]
-
Analysis of Refolding Efficiency: The extent of successful refolding is quantified by measuring the recovered biological activity of the protein or by biophysical methods that assess the protein's conformation.[10][11]
Materials and Reagents
Equipment
-
Spectrophotometer (for protein concentration and activity assays)
-
Fluorometer (for aggregation assays)
-
pH meter
-
Stir plate and stir bars
-
Dialysis tubing (if using dialysis for refolding)
-
Chromatography system (optional, for purification and analysis)
-
Gel electrophoresis apparatus
Reagents
-
p5 (PDIA6) protein (recombinant, purified)
-
Target protein (e.g., Ribonuclease A from bovine pancreas)
-
Guanidine Hydrochloride (GdnHCl)
-
Dithiothreitol (DTT)
-
Reduced Glutathione (GSH)
-
Oxidized Glutathione (GSSG)
-
HEPES buffer
-
Tris buffer
-
Sodium Chloride (NaCl)
-
Hydrochloric Acid (HCl)
-
Cytidine 2',3'-cyclic monophosphate (cCMP) monosodium salt (for RNase A activity assay)
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) (for aggregation assay)
-
Bovine Serum Albumin (BSA) (as a control)
-
Reagents for protein quantification (e.g., Bradford or BCA assay kit)
-
Reagents for SDS-PAGE
Experimental Protocols
Protocol 1: Preparation of Denatured and Reduced RNase A
This protocol describes the preparation of unfolded RNase A with cleaved disulfide bonds, which will serve as the substrate for the refolding assay.
-
Prepare Denaturation Buffer: Prepare a solution of 6 M GdnHCl and 40 mM DTT in 50 mM Tris-HCl, pH 8.0.[9]
-
Dissolve RNase A: Dissolve RNase A in the denaturation buffer to a final concentration of 1-2 mg/mL.
-
Incubate for Denaturation and Reduction: Incubate the solution at 25°C for 2 hours to ensure complete denaturation and reduction of disulfide bonds.[9]
-
Removal of Denaturant and Reducing Agent:
-
Dialysis Method: Dialyze the denatured RNase A solution against 10 mM HCl at 4°C with multiple buffer changes to remove GdnHCl and DTT.[9]
-
Gel Filtration Method: Alternatively, use a desalting column equilibrated with 10 mM HCl to separate the denatured protein from the denaturant and reducing agent.
-
-
Determine Protein Concentration: Measure the concentration of the denatured and reduced RNase A using a spectrophotometer at 280 nm or a protein quantification assay.
-
Storage: Store the prepared denatured RNase A in aliquots at -80°C to prevent refreezing and thawing cycles.
Protocol 2: p5 Peptide-Mediated Refolding of RNase A
This protocol outlines the core refolding experiment where the denatured RNase A is refolded in the presence of the p5 peptide.
-
Prepare Refolding Buffer: Prepare the refolding buffer containing 50 mM HEPES (pH 7.2), 150 mM NaCl, 1 mM GSH, and 0.2 mM GSSG.[1][9] The optimal ratio of GSH to GSSG may need to be determined empirically for each protein.[12]
-
Prepare Reaction Mixtures: In separate microcentrifuge tubes, prepare the following reaction mixtures on ice. The final volume can be adjusted as needed (e.g., 100 µL).
| Component | Final Concentration |
| Denatured RNase A | 16 µM[1][9] |
| p5 Peptide | 0.5 - 1.0 µM[1][9] |
| Refolding Buffer | to final volume |
Include a negative control without the p5 peptide to measure spontaneous refolding. A positive control with native RNase A should be included for the activity assay.
-
Initiate Refolding: Initiate the refolding reaction by adding the denatured RNase A to the reaction mixtures. Gently mix and incubate at a constant temperature (e.g., 20-25°C).
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take aliquots from each reaction mixture for analysis of refolding efficiency.
Protocol 3: Analysis of Refolding Efficiency - RNase A Activity Assay
This protocol measures the enzymatic activity of the refolded RNase A.
-
Prepare Reaction Buffer: Prepare a reaction buffer containing 50 mM HEPES (pH 7.2), 150 mM NaCl, and 0.8 mM cCMP.[9]
-
Perform the Assay:
-
To a cuvette or a 96-well plate, add 150 µL of the reaction buffer.
-
Add a 50 µL aliquot from the refolding reaction.[9]
-
Immediately measure the increase in absorbance at 296 nm at 25°C, which corresponds to the hydrolysis of cCMP.
-
-
Calculate Refolding Yield: The rate of cCMP hydrolysis is proportional to the concentration of active RNase A. The refolding yield can be calculated as follows:
Refolding Yield (%) = [(Rate of refolded sample - Rate of negative control) / (Rate of native RNase A control - Rate of negative control)] x 100
Protocol 4: Analysis of Protein Aggregation - Light Scattering Assay
This protocol assesses the ability of p5 to prevent protein aggregation during refolding.
-
Prepare Chaperone Assay Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.2) and 150 mM NaCl.[1]
-
Prepare Denatured Substrate: Use a protein prone to aggregation, such as denatured and reduced glyceraldehyde-3-phosphate dehydrogenase (GAPDH), at a concentration of approximately 1 µM.[1]
-
Set up the Assay:
-
In a fluorometer cuvette, mix the denatured substrate with the chaperone assay buffer in the presence or absence of the p5 peptide (e.g., 5 µM).[1]
-
-
Monitor Aggregation: Monitor protein aggregation by measuring the 90° light scattering at a wavelength of 620 nm over time at 20°C.[1] An increase in light scattering indicates protein aggregation.
Data Presentation
Quantitative data from the refolding assays should be summarized in tables for clear comparison.
Table 1: Effect of p5 Peptide on RNase A Refolding Yield
| Time (minutes) | Refolding Yield without p5 (%) | Refolding Yield with 0.5 µM p5 (%) | Refolding Yield with 1.0 µM p5 (%) |
| 0 | 0 | 0 | 0 |
| 5 | |||
| 15 | |||
| 30 | |||
| 60 | |||
| 120 |
Table 2: Optimization of Refolding Buffer Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Refolding Yield (%) |
| pH | 6.5 | 7.2 | 8.0 | |
| Temperature (°C) | 15 | 25 | 37 | |
| GSH:GSSG Ratio | 5:1 | 2:1 | 1:1 | |
| Additive | None | L-Arginine (0.4 M) | Sucrose (0.5 M) |
Visualizations
Caption: Experimental workflow for the p5 peptide-mediated protein refolding assay.
Caption: Proposed mechanism of p5-mediated protein refolding.
Applications in Drug Development
The p5 peptide-mediated protein refolding assay has several applications in the field of drug development:
-
Biologic Drug Manufacturing: This assay can be used to optimize the refolding conditions for recombinant therapeutic proteins that are prone to misfolding and aggregation, potentially increasing the yield and bioactivity of the final drug product.
-
Screening for Folding Modulators: The assay provides a platform to screen for small molecules or other therapeutic agents that can enhance the chaperone activity of p5 or other PDI family members, which could be beneficial in diseases associated with protein misfolding.
-
Understanding Disease Mechanisms: By studying how different mutations or compounds affect p5-mediated refolding, researchers can gain insights into the molecular basis of protein misfolding diseases.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low refolding yield | Suboptimal refolding buffer conditions (pH, redox ratio, temperature). | Empirically optimize buffer components. Test different concentrations of p5. |
| Protein concentration is too high, leading to aggregation. | Decrease the concentration of the denatured protein in the refolding mixture. | |
| High background in negative control | Spontaneous refolding of the target protein. | This is expected for some proteins. The assay will measure the enhancement by p5. |
| Protein precipitation during refolding | Aggregation is outcompeting refolding. | Add aggregation suppressors like L-arginine (0.4 M) or sucrose (0.5 M) to the refolding buffer. Optimize the p5 concentration. |
| Inconsistent results | Incomplete denaturation or reduction. | Ensure sufficient incubation time and concentration of denaturant and reducing agent. |
| Instability of reagents. | Prepare fresh refolding buffer and other solutions. Store p5 peptide and denatured protein properly in aliquots. |
By following these detailed protocols and considering the provided data presentation and visualization guidelines, researchers can effectively utilize the p5 peptide-mediated protein refolding assay to advance their studies in protein biochemistry and drug development.
References
- 1. Functional Interplay between P5 and PDI/ERp72 to Drive Protein Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The human protein disulfide isomerase gene family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The human PDI family: versatility packed into a single fold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PDIA6 promotes pancreatic cancer progression and immune escape through CSN5-mediated deubiquitination of β-catenin and PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
- 8. RNase A - Proteopedia, life in 3D [proteopedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Protein Refolding Techniques&Efficiency Detection- BiologicsCorp [biologicscorp.com]
- 11. Advances in monitoring and control of refolding kinetics combining PAT and modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nonaggregating refolding of ribonuclease A using reverse micellar dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Ligands in Studying Chaperone-Assisted Folding: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing specific ligands to investigate the mechanisms of chaperone-assisted protein folding. This guide is divided into two main sections, reflecting the distinct applications of different ligand types in studying the Hsp70 and Hsp90 chaperone systems.
The first section focuses on the p5 peptide , a model substrate for the Hsp70 chaperone family, particularly the E. coli homolog DnaK. Its application provides fundamental insights into the ATPase cycle and substrate binding dynamics of Hsp70.
The second section details the use of various small molecule inhibitors that target the protein-protein interaction between the Hsp90 chaperone and its co-chaperone Cdc37. The disruption of this complex is a key strategy in cancer therapy and serves as a powerful tool to study the role of Hsp90 in folding and activating its client proteins, which are often implicated in oncogenesis.
Section 1: The p5 Peptide as a Tool to Study Hsp70 Chaperone Function
The p5 peptide is a synthetic peptide with the sequence CALLLSAPRR. It serves as a well-characterized substrate for the Hsp70 chaperone DnaK, mimicking an unfolded polypeptide chain. Its interaction with DnaK is crucial for understanding the allosteric regulation between the nucleotide-binding domain (NBD) and the substrate-binding domain (SBD) of Hsp70 chaperones.
Quantitative Data Summary: p5 Peptide and Hsp70 Interaction
The following table summarizes key quantitative data regarding the interaction of the p5 peptide and similar peptide substrates with the DnaK chaperone.
| Parameter | Value | Chaperone | Method | Reference |
| ATPase Stimulation | 8.5-fold increase | Wild-type DnaK | Single-Turnover ATPase Assay | [1] |
| Binding Affinity (Kd) | 75 nM | Wild-type DnaK | Fluorescence Anisotropy | [1] |
| Basal ATPase Rate | 0.040 ± 0.007 min⁻¹ | Wild-type DnaK | Single-Turnover ATPase Assay | [1] |
Note: The binding affinity was determined using a fluorescein-labeled peptide (F-APPY) with a sequence similar to p5.
Experimental Protocols
1. Hsp70 ATPase Activity Assay with p5 Peptide
This protocol measures the stimulation of the intrinsic ATPase activity of Hsp70 upon binding to the p5 peptide. The rate of ATP hydrolysis is determined by quantifying the amount of inorganic phosphate (Pi) released.
Materials:
-
Purified Hsp70 (e.g., DnaK)
-
p5 peptide (CALLLSAPRR)
-
ATP
-
Assay Buffer: 100 mM Tris-HCl, 20 mM KCl, 6 mM MgCl₂, pH 7.4
-
Malachite Green Reagent for phosphate detection
-
384-well microplate
-
Incubator at 37°C
-
Microplate reader
Procedure:
-
Prepare a solution of Hsp70 (e.g., 1 µM final concentration) in the assay buffer.
-
Prepare a stock solution of the p5 peptide. For stimulation experiments, a final concentration of 5 µM is often used.[1]
-
In a 384-well plate, add the Hsp70 solution.
-
For the stimulated reaction, add the p5 peptide to the desired final concentration. For the basal activity control, add an equivalent volume of assay buffer.
-
To initiate the reaction, add ATP to a final concentration of 1 mM.
-
Incubate the plate at 37°C for a set period (e.g., 3 hours).[2]
-
Stop the reaction and detect the liberated inorganic phosphate by adding the Malachite Green reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Calculate the amount of phosphate released by comparing the absorbance to a standard curve of known phosphate concentrations. The fold stimulation is calculated by dividing the rate of the p5-stimulated reaction by the rate of the basal reaction.
2. Fluorescence Polarization/Anisotropy Assay for Hsp70-p5 Peptide Binding
This assay directly measures the binding affinity of a fluorescently labeled p5 peptide to Hsp70. The principle is based on the change in the rotational speed of the fluorescent peptide upon binding to the much larger chaperone protein.
Materials:
-
Purified Hsp70 (e.g., DnaK)
-
Fluorescently labeled p5 peptide (e.g., FITC-p5)
-
Assay Buffer: 25 mM HEPES pH 7.2, 150 mM KCl[3]
-
Black, low-volume 384-well microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a stock solution of the fluorescently labeled p5 peptide. The final concentration in the assay should be low (e.g., 10-50 nM) and empirically determined to give a stable and sufficiently high fluorescence signal.[3]
-
Prepare a serial dilution of Hsp70 in the assay buffer.
-
In a black microplate, add a fixed concentration of the fluorescently labeled p5 peptide to each well.
-
Add the varying concentrations of Hsp70 to the wells. Include wells with only the fluorescent peptide as a control for the unbound state.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 10-30 minutes).[3]
-
Measure the fluorescence polarization (or anisotropy) using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Plot the change in fluorescence polarization as a function of the Hsp70 concentration.
-
Determine the dissociation constant (Kd) by fitting the data to a one-site binding equation using appropriate software.
Visualization of the Hsp70 Chaperone Cycle
The following diagram illustrates the central role of substrate (like the p5 peptide) and ATP in the Hsp70 chaperone cycle.
Caption: The Hsp70 chaperone cycle is regulated by ATP binding, hydrolysis, and nucleotide exchange, which modulates its affinity for substrate proteins like the p5 peptide.
Section 2: Small Molecule Inhibitors of the Hsp90-Cdc37 Interaction
The interaction between Hsp90 and its co-chaperone Cdc37 is essential for the stability and activation of a large number of protein kinases, many of which are oncoproteins. Therefore, small molecules that disrupt this protein-protein interaction (PPI) are of significant interest as potential anti-cancer therapeutics and as tools to study the Hsp90-client kinase relationship. Unlike traditional Hsp90 inhibitors that target the ATPase domain, these PPI inhibitors offer a more selective mode of action.
Quantitative Data Summary: Hsp90-Cdc37 PPI Inhibitors
The table below provides quantitative data for several small molecules known to disrupt the Hsp90-Cdc37 interaction.
| Compound | Parameter | Value | Method | Reference |
| DDO-5936 | Binding Affinity (Kd) for Hsp90 | 3.86 µM | Biolayer Interferometry | [4] |
| Antiproliferative Activity (IC₅₀) | 8.99 ± 1.21 µM | Cell Viability Assay (HCT116 cells) | [5] | |
| Conglobatin A | Hsp90/Cdc37 Disruption (IC₅₀) | 23 ± 6 µM | Split Renilla Luciferase Assay | [6] |
| Antiproliferative Activity (IC₅₀) | 32 ± 2 μM | Cell Viability Assay (MDA-MB-231 cells) | [7] | |
| Celastrol | Disruption of Hsp90/Cdc37 complex | 50-100 µM | In vitro pull-down assay | [8] |
| Withaferin A | Disruption of Hsp90-Cdc37 complex | 10 µM | Co-immunoprecipitation (in cells) | [9] |
| Antiproliferative Activity (IC₅₀) | 1.24 - 2.93 µM | Cell Viability Assay (Pancreatic cancer cells) | [9] |
Experimental Protocols
1. Co-Immunoprecipitation (Co-IP) to Assess Hsp90-Cdc37 Interaction
This protocol is used to determine if a small molecule inhibitor can disrupt the Hsp90-Cdc37 complex within a cellular context.
Materials:
-
Cancer cell line expressing Hsp90 and Cdc37 (e.g., HCT116, Panc-1)
-
Small molecule inhibitor (e.g., DDO-5936, Withaferin A)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibody against Hsp90 or Cdc37 for immunoprecipitation
-
Protein A/G agarose beads
-
Antibodies against Hsp90 and Cdc37 for Western blotting
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the small molecule inhibitor at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-Hsp90) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane for Western blotting.
-
Probe the membrane with antibodies against both Hsp90 and Cdc37 to detect the co-immunoprecipitated protein. A decrease in the amount of co-precipitated protein in the inhibitor-treated samples compared to the control indicates disruption of the complex.
2. Biolayer Interferometry (BLI) for Direct Binding Analysis
BLI is a label-free technique to measure the real-time binding between a ligand and an analyte. This protocol can be used to determine the binding affinity (Kd) of a small molecule inhibitor to Hsp90.
Materials:
-
Purified Hsp90 protein
-
Small molecule inhibitor (e.g., DDO-5936)
-
BLI instrument (e.g., ForteBio Octet)
-
Biosensors appropriate for immobilizing the protein (e.g., amine-reactive biosensors)
-
Assay buffer
-
Kinetic buffer
Procedure:
-
Immobilize the purified Hsp90 protein onto the biosensor surface according to the manufacturer's instructions.
-
Prepare a serial dilution of the small molecule inhibitor in the kinetic buffer.
-
Equilibrate the biosensors in the kinetic buffer.
-
Establish a baseline by dipping the biosensors into wells containing only kinetic buffer.
-
Associate the small molecule inhibitor by dipping the biosensors into the wells containing the serial dilutions of the compound.
-
Dissociate the inhibitor by moving the biosensors back into the wells with kinetic buffer.
-
The binding and dissociation events are monitored in real-time by the instrument.
-
Analyze the resulting sensorgrams using the instrument's software to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (Kd = kd/ka).[4]
Visualization of the Hsp90-Cdc37 Chaperone Pathway and Inhibition
The following diagram illustrates the role of the Hsp90-Cdc37 complex in kinase folding and how small molecule inhibitors disrupt this process.
Caption: Small molecule inhibitors disrupt the formation of the Hsp90-Cdc37-kinase complex, leading to the degradation of the client kinase.
References
- 1. pnas.org [pnas.org]
- 2. Chemical Manipulation of Hsp70 ATPase Activity Regulates Tau Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Fluorescence Polarization Assays for the Molecular Chaperone Hsp70 Family Members: Hsp72 and DnaK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Elaiophylin Is a Potent Hsp90/ Cdc37 Protein Interface Inhibitor with K-Ras Nanocluster Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Small Molecule Hsp90/Cdc37 Interface Inhibitors Indirectly Target K-Ras-Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Therapeutic Potential of the Hsp90/Cdc37 Interaction in Neurodegenerative Diseases [frontiersin.org]
- 9. Withaferin A targets heat shock protein 90 in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for p53 Ligand Competition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting p53 ligand competition assays. The primary focus is on the interaction between p53 and its negative regulator, MDM2, a key target in cancer therapy. The protocols described herein are foundational for the screening and characterization of small molecules or peptides that disrupt this protein-protein interaction, leading to the stabilization and activation of p53.
Introduction to p53 and its Regulation
The tumor suppressor protein p53 plays a crucial role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage and oncogenic stress.[1][2][3] Upon activation, p53 functions as a transcription factor, inducing the expression of genes involved in cell-cycle arrest, apoptosis, and DNA repair.[1][2][3] The activity of p53 is tightly regulated, primarily through its interaction with the E3 ubiquitin ligase MDM2. MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[4][5] In many cancers, the p53 pathway is inactivated through mutations in the TP53 gene or by the overexpression of MDM2.[4] Therefore, inhibiting the p53-MDM2 interaction with small molecule ligands is a promising therapeutic strategy to restore p53 function in cancer cells.
The p53 Signaling Pathway
Cellular stress signals, such as DNA damage or oncogene activation, trigger a signaling cascade that leads to the activation of p53.[1][2] This involves post-translational modifications of p53, which prevent its binding to MDM2.[1] Stabilized p53 then translocates to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes. These genes mediate the cellular outcomes of p53 activation, including cell cycle arrest to allow for DNA repair, or apoptosis to eliminate irreparably damaged cells.
Caption: The p53 signaling pathway and point of intervention for small molecule inhibitors.
Principles of Ligand Competition Assays
Ligand competition assays are used to determine the affinity of a test compound (unlabeled ligand) for a target protein by measuring its ability to displace a known labeled ligand. In the context of p53, these assays typically involve recombinant p53 protein (or its MDM2-binding domain) and MDM2 protein. A labeled ligand, often a fluorescently tagged peptide derived from the p53 N-terminus, binds to MDM2. The addition of a test compound that also binds to the p53-binding pocket of MDM2 will compete with the labeled ligand, resulting in a decrease in the signal generated by the labeled ligand-protein complex.
The data from a competition assay is typically plotted as the signal versus the concentration of the unlabeled competitor, yielding a sigmoidal curve. From this curve, the IC50 value (the concentration of competitor that displaces 50% of the labeled ligand) can be determined. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the labeled ligand.
Experimental Workflow for a Ligand Competition Assay
The general workflow for a p53 ligand competition assay involves several key steps, from reagent preparation to data analysis. The specific details will vary depending on the chosen assay technology (e.g., Fluorescence Polarization, AlphaScreen, or Surface Plasmon Resonance).
Caption: A generalized experimental workflow for a p53 ligand competition assay.
Data Presentation: Quantitative Analysis of p53-MDM2 Inhibitors
The following tables summarize representative quantitative data for known inhibitors of the p53-MDM2 interaction, which can be used as reference compounds in competition assays.
Table 1: Binding Affinities of Reference Compounds for MDM2
| Compound | Assay Type | Labeled Ligand | Ki (nM) | Reference |
| Nutlin-3 | FP | Rhodamine-p53 peptide | 90 | [1] |
| MI-219 | FP | Not Specified | 5 | [6] |
| DPMI-α | SPR | p53 peptide | 219 | [7] |
| pDI peptide | ELISA | Full-length p53 | 44 | [8] |
Table 2: IC50 Values of Reference Compounds in p53-MDM2 Competition Assays
| Compound | Assay Type | Labeled Ligand Concentration | MDM2 Concentration | p53 Concentration | IC50 (nM) | Reference |
| Nutlin-3a | AlphaLISA | N/A (His-p53 as tracer) | 1 nM | 1 nM | ~100 | [2] |
| Nutlin-3 | SPR | N/A | N/A | N/A | 83 | [9] |
| pDI peptide | ELISA | N/A | N/A | N/A | 44 | [8] |
| Compound 1047 | SPR | Biotin-p53 TAD1 peptide | N/A | N/A | 23,600 | [10] |
| Compound 1050 | SPR | Biotin-p53 TAD1 peptide | N/A | N/A | 8,900 | [10] |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Competition Assay
Principle: This assay measures the change in the polarization of fluorescent light emitted from a labeled ligand. A small, fluorescently labeled p53-derived peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger MDM2 protein, its tumbling is slowed, leading to an increase in polarization. A test compound that displaces the labeled peptide will cause a decrease in polarization.[3]
Materials:
-
Recombinant human MDM2 protein (N-terminal domain)
-
Fluorescently labeled p53 peptide (e.g., Rhodamine-labeled p53 peptide)[3]
-
Test compounds
-
FP assay buffer: 25 mM Phosphate buffer pH 7.2, 225 mM NaCl, 10% v/v glycerol, 5 mM DTT, 0.2 mg/mL BSA[11]
-
384-well black, low-volume microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare Reagents:
-
Dissolve the fluorescently labeled p53 peptide in FP assay buffer to a working concentration of 100 nM (for a final concentration of 50 nM).[3]
-
Dilute the MDM2 protein in FP assay buffer to a working concentration of 2 µM (for a final concentration of 1 µM).[3]
-
Prepare serial dilutions of the test compounds in FP assay buffer in a separate 384-well plate.
-
-
Assay Setup:
-
In the assay plate, add 20 µL of the test compound dilutions to each well.
-
Add 40 µL of the MDM2 and labeled peptide mixture (pre-mixed to achieve final concentrations of 1.5 µM MDM2 and 75 nM labeled peptide before addition to the plate) to each well.[3]
-
The final volume in each well should be 60 µL, with final concentrations of 1 µM MDM2 and 50 nM labeled peptide.[3]
-
-
Incubation:
-
Incubate the plate at room temperature for 10 minutes, protected from light.[3]
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., excitation at 531 nm and emission at 595 nm for Rhodamine).[3]
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: AlphaLISA Competition Assay
Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based assay. One protein (e.g., GST-tagged MDM2) is captured on Acceptor beads, and the other interacting protein (e.g., His-tagged p53) is captured on Donor beads. When the proteins interact, the beads are brought into close proximity, allowing for a cascade of chemical reactions that generate a luminescent signal. A competitor compound that disrupts the protein-protein interaction will decrease the signal.[2]
Materials:
-
Recombinant GST-tagged MDM2
-
Recombinant His-tagged p53
-
AlphaLISA GSH Acceptor beads
-
AlphaLISA Ni-Chelate Donor beads
-
Test compounds
-
AlphaLISA PPI Buffer
-
384-well white microplates
-
Plate reader capable of AlphaLISA detection
Procedure:
-
Prepare Reagents:
-
Dilute GST-MDM2 and His-p53 in AlphaLISA PPI Buffer to working concentrations for a final concentration of 1 nM each.[2]
-
Prepare serial dilutions of the test compounds in AlphaLISA PPI Buffer.
-
Prepare suspensions of the AlphaLISA beads according to the manufacturer's instructions.
-
-
Assay Setup:
-
Incubation:
-
Incubate the plate for 1 hour at room temperature.[2]
-
-
Bead Addition and Incubation:
-
Measurement:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Surface Plasmon Resonance (SPR) Competition Assay
Principle: SPR is a label-free technology that detects changes in the refractive index at the surface of a sensor chip. In a competition assay, one of the interacting partners (e.g., a biotinylated p53 peptide) is immobilized on the sensor chip. A mixture of the other interacting partner (MDM2) and a test compound is flowed over the chip. The binding of MDM2 to the immobilized p53 peptide causes an increase in the SPR signal. If the test compound binds to MDM2, it will reduce the amount of MDM2 available to bind to the chip, resulting in a lower SPR signal.[10][12]
Materials:
-
SPR instrument and sensor chips (e.g., Streptavidin-coated chip)
-
Recombinant MDM2 protein
-
Biotinylated p53 peptide (e.g., from the transactivation domain)[10]
-
Test compounds
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Preparation:
-
Immobilize the biotinylated p53 peptide onto the streptavidin-coated sensor chip according to the instrument manufacturer's instructions.
-
-
Assay Setup:
-
Prepare a series of solutions containing a fixed concentration of MDM2 and varying concentrations of the test compound in running buffer.
-
Inject the MDM2-test compound mixtures over the sensor chip surface.
-
Include a control injection of MDM2 alone to determine the maximum binding signal.
-
-
Measurement:
-
Monitor the SPR response in real-time. The signal at equilibrium or the initial binding rate can be used for analysis.
-
-
Data Analysis:
-
Plot the percentage of MDM2 binding (relative to the control) against the logarithm of the test compound concentration.
-
Fit the data to determine the IC50 value.
-
The Ki can be determined using appropriate software that models competitive binding kinetics.
-
Conclusion
The ligand competition assays detailed in these application notes provide robust and quantitative methods for the identification and characterization of inhibitors of the p53-MDM2 interaction. The choice of assay will depend on the specific research needs, available instrumentation, and throughput requirements. Fluorescence polarization offers a straightforward solution-based method, AlphaLISA provides a highly sensitive homogeneous assay suitable for high-throughput screening, and SPR delivers label-free, real-time kinetic data. By employing these techniques, researchers can effectively advance the development of novel therapeutics targeting the p53 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based Design of High Affinity Peptides Inhibiting the Interaction of p53 with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-time surface plasmon resonance monitoring of site-specific phosphorylation of p53 protein and its interaction with MDM2 protein - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Computational strategy for intrinsically disordered protein ligand design leads to the discovery of p53 transactivation domain I binding compounds tha ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04670A [pubs.rsc.org]
- 11. bmglabtech.com [bmglabtech.com]
- 12. nicoyalife.com [nicoyalife.com]
Application Notes: Screening for DnaK Inhibitors Using p5 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial Hsp70 chaperone, DnaK, is a crucial component of the cellular machinery responsible for maintaining protein homeostasis (proteostasis).[1] It plays a vital role in folding newly synthesized proteins, refolding misfolded proteins under stress conditions, and assisting in the assembly of protein complexes.[1][2] In pathogenic bacteria, DnaK is often essential for virulence and survival, particularly during antibiotic treatment, making it an attractive target for the development of novel antimicrobial agents.[1][3][4]
This document provides detailed protocols and application notes for screening and identifying inhibitors of DnaK using the p5 peptide as a high-affinity probe. The p5 peptide (sequence: CLLLSAPRR) is a well-characterized substrate that binds tightly to the Substrate Binding Domain (SBD) of DnaK.[5] The screening strategy is based on a competitive binding format, where candidate inhibitor compounds are evaluated for their ability to displace a fluorescently labeled p5 peptide from DnaK. This approach is robust, suitable for high-throughput screening (HTS), and can be complemented with secondary assays to confirm the mechanism of action.
The DnaK Chaperone Cycle: The Target Mechanism
DnaK's function is governed by an ATP-dependent cycle involving two co-chaperones: DnaJ and GrpE.[1][6]
-
Substrate Binding: DnaJ binds to an unfolded substrate protein and delivers it to DnaK, which is in an ATP-bound, low-affinity "open" state.[1][6]
-
ATP Hydrolysis: DnaJ stimulates DnaK's weak intrinsic ATPase activity, leading to the hydrolysis of ATP to ADP.[1][6]
-
High-Affinity State: This hydrolysis triggers a conformational change in DnaK to a "closed" state, which has a high affinity for the substrate, trapping it for folding.[1][7]
-
Nucleotide Exchange & Substrate Release: The nucleotide exchange factor (NEF), GrpE, facilitates the release of ADP and binding of a new ATP molecule. This reverts DnaK to its low-affinity state, releasing the folded or partially folded substrate.[1]
Inhibitors can target various stages of this cycle, such as the ATP binding site in the Nucleotide Binding Domain (NBD), the substrate binding site in the SBD, or the allosteric communication between these domains. The p5 peptide directly competes for the substrate binding site, making it an ideal tool to find SBD-targeting inhibitors.
References
- 1. Peptide-based molecules for the disruption of bacterial Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput screen for small molecules that modulate the ATPase activity of the molecular chaperone DnaK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Throughput Screen for Escherichia coli Heat Shock Protein 70 (Hsp70/DnaK): ATPase Assay in Low Volume By Exploiting Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DnaK as Antibiotic Target: Hot Spot Residues Analysis for Differential Inhibition of the Bacterial Protein in Comparison with the Human HSP70 | PLOS One [journals.plos.org]
- 5. Conserved, Disordered C Terminus of DnaK Enhances Cellular Survival upon Stress and DnaK in Vitro Chaperone Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of the targeting action of DnaJ in the DnaK molecular chaperone system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide-induced conformational changes in the molecular chaperone DnaK - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing p5 peptide concentration in binding assays
Welcome to the Technical Support Center for p5 Peptide Binding Assays. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize their experiments. The focus is on the p5 peptide derived from the Cdk5 neuronal activator, p35, which specifically inhibits Cdk5-p25 hyperactivity.
General Troubleshooting & FAQs
This section addresses common challenges encountered during p5 peptide binding assays, regardless of the specific platform used.
Question: My p5 peptide has poor solubility. How can I dissolve it effectively?
Answer: Poor solubility can lead to inaccurate concentration calculations and assay variability. Peptides are sensitive to pH and solvent polarity.
-
Initial Steps: Start by dissolving the peptide in sterile, purified water. If solubility remains an issue, gentle vortexing or sonication can help.
-
Adjusting pH: If the peptide is still not dissolving, the net charge of the peptide can be increased by adjusting the pH. For acidic peptides, a small amount of a basic buffer (e.g., 0.1 M ammonium bicarbonate) can be added. For basic peptides, an acidic solution (e.g., 10% acetic acid) can be used.
-
Organic Solvents: For highly hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile may be necessary. It is crucial to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add it to the aqueous buffer solution while vortexing. Ensure the final concentration of the organic solvent is compatible with your assay system, as it can affect protein conformation and binding.
-
Solubility Testing: It is recommended to perform a solubility test on a small aliquot of the peptide before dissolving the entire stock.[1]
Question: I'm observing high non-specific binding in my assay. What are the common causes and solutions?
Answer: Non-specific binding (NSB) can significantly reduce the signal-to-noise ratio of your assay. It occurs when the p5 peptide or its binding partner adheres to surfaces other than the intended target, such as microplate wells or sample tubes.
Common Causes & Solutions:
| Cause | Solution |
| Adhesion to Labware | Peptides can be "sticky" and adhere to glass or certain plastics. Use low-binding polypropylene or specialized plates and tubes. |
| Inadequate Blocking | Insufficient blocking leaves sites on the microplate open for non-specific attachment. Increase the concentration of the blocking agent (e.g., BSA, casein) or the blocking incubation time.[2] |
| Hydrophobic Interactions | The hydrophobic nature of peptides can lead to non-specific interactions. Include a non-ionic detergent like Tween-20 (typically 0.05%) in your wash buffers to reduce these interactions.[2] |
| Incorrect Buffer Composition | The ionic strength and pH of your buffers can influence NSB. Optimize the salt concentration (e.g., 150 mM NaCl) and pH of your binding and wash buffers. |
Question: How can I accurately determine the concentration of my p5 peptide stock?
Answer: Inaccurate peptide concentration is a major source of experimental variability.[1] The lyophilized peptide powder you receive is not 100% peptide; it also contains counter-ions (like TFA from purification) and bound water.
-
Net Peptide Content: The most accurate method is to use the Net Peptide Content (NPC) provided by the manufacturer on the certificate of analysis. The true peptide concentration is calculated as: (Weight of peptide) x (Purity) x (NPC) / (Volume of solvent).
-
Amino Acid Analysis (AAA): For the highest accuracy, perform Amino Acid Analysis. This method provides a very precise quantification of the peptide concentration.
-
UV Absorbance: A quicker but less accurate method is to measure the absorbance at 280 nm (if the peptide contains Trp or Tyr residues) or at 205 nm for the peptide bond. The extinction coefficient must be known for an accurate calculation.
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing common issues in p5 peptide binding assays.
Caption: A flowchart for systematic troubleshooting of p5 peptide binding assays.
Assay-Specific Guides
Fluorescence Polarization (FP) Assay Troubleshooting
FP assays are commonly used to measure the binding of a fluorescently labeled p5 peptide to its larger protein partner (e.g., Cdk5/p25). The change in polarization upon binding is measured.[3][4]
| Question | Answer |
| Why is my assay window (change in mP) too small? | A small assay window (<100 mP) makes it difficult to distinguish binders from non-binders.[5][6] • Size Difference: The principle of FP relies on a significant size difference between the small fluorescent peptide ("tracer") and the larger binding partner. A ten-fold difference in molecular weight is a good target.[5] • Peptide Concentration: Use the lowest concentration of the labeled p5 peptide that gives a stable fluorescent signal (at least 10-fold above buffer).[6] • Protein Concentration: Ensure you are using a concentration of the protein partner that results in 50-80% of the labeled peptide being bound.[3][6] |
| My results show high variability between replicates. | High variability can be caused by several factors. • Pipetting Errors: Ensure accurate and consistent pipetting, especially with small volumes. Use calibrated pipettes.[7] • Incomplete Mixing: Mix all solutions thoroughly before and after adding to the plate. Avoid introducing bubbles.[8] • Temperature Fluctuations: Allow all reagents and plates to equilibrate to room temperature before starting.[7] Avoid temperature gradients across the plate during incubation. |
| How do I set up a competitive FP assay to screen for inhibitors? | In a competitive assay, an unlabeled compound competes with the fluorescently labeled p5 peptide for binding to the target protein. 1. Determine Kd: First, determine the dissociation constant (Kd) of your fluorescent p5 peptide for the target protein by titrating the protein concentration.[6] 2. Set Concentrations: Fix the concentration of the fluorescent p5 peptide (typically at or below its Kd) and the target protein (at a concentration that gives 50-80% binding). 3. Titrate Competitor: Perform serial dilutions of your unlabeled test compound (or unlabeled p5 as a positive control) and add them to the assay wells. A decrease in fluorescence polarization indicates displacement of the labeled peptide. |
Surface Plasmon Resonance (SPR) Assay Troubleshooting
SPR measures binding in real-time by detecting changes in mass on a sensor chip surface where a binding partner is immobilized.
| Question | Answer |
| I'm not getting a measurable binding signal (low RU). | This is a common issue when working with small analytes like peptides.[9] • Ligand Density: Immobilize the larger binding partner (e.g., Cdk5/p25) on the chip, not the p5 peptide. Use a high immobilization density to maximize the signal.[10] • Analyte Concentration: Because p5 is a small molecule, high concentrations (in the µM range) may be needed to get a reliable signal.[11] • Flow Rate: Use a high flow rate (e.g., 30-60 µL/min) during analyte injection to minimize "mass transport limitation," where the rate of binding is limited by the diffusion of the analyte to the surface rather than the intrinsic binding kinetics.[9] |
| The sensorgram doesn't fit a simple 1:1 binding model. | This can indicate complex binding kinetics or experimental artifacts. • Non-Specific Binding: Ensure the reference flow cell is properly blocked. If NSB to the ligand surface is suspected, try adding a small amount of BSA or detergent to the running buffer. • Analyte Quality: Ensure the p5 peptide analyte is pure and monomeric. Aggregates can cause complex binding curves. • Regeneration Issues: If the surface is not fully regenerated between cycles, it can lead to baseline drift and affect subsequent binding measurements. Screen for an optimal regeneration solution (e.g., low pH glycine, high salt) that removes all bound analyte without damaging the immobilized ligand.[10] |
| How do I choose which molecule to immobilize on the SPR chip? | In general, it is best to immobilize the larger, more stable binding partner (the "ligand") and flow the smaller partner (the "analyte") over the surface. For p5 peptide assays, this means immobilizing the target protein (e.g., Cdk5/p25) and using the p5 peptide as the analyte. This strategy helps maximize the binding signal (measured in Response Units, RU) since the change in mass on the chip surface will be more significant. |
ELISA (Enzyme-Linked Immunosorbent Assay) Troubleshooting
While less common for direct quantitation of p5 binding kinetics, a competitive ELISA can be developed to screen for molecules that disrupt the p5-target interaction.
| Question | Answer |
| I'm seeing a weak or no signal in my assay. | This indicates a problem in one of the core steps of the assay. • Reagent Preparation: Check that all reagents (antibodies, conjugates, standards) were prepared correctly and are not expired.[7] • Coating Efficiency: Ensure the protein (e.g., Cdk5/p25) is properly coated onto the ELISA plate. Use high-binding ELISA plates and consider optimizing the coating buffer pH and incubation time (e.g., overnight at 4°C).[2] • Antibody Compatibility: Verify that the primary and secondary antibodies are compatible and recognize their targets effectively. |
| The background signal is too high. | High background reduces the dynamic range of the assay.[12] • Insufficient Washing: Increase the number of wash steps and the soaking time for each wash. Ensure all wells are filled and emptied completely.[12] • Blocking Inefficiency: Increase the concentration or incubation time of your blocking buffer. Try different blocking agents (e.g., 1-5% BSA, non-fat milk).[2] • Antibody Concentration: The concentration of the detection antibody may be too high, leading to non-specific binding. Perform a titration to find the optimal concentration.[12] |
| There is high variability (poor precision) between replicate wells. | This compromises the reliability of your results.[12] • Pipetting Technique: Ensure consistent and accurate pipetting. Change pipette tips for each sample, standard, and reagent.[7] • Edge Effects: Wells on the edge of the plate can be prone to evaporation or temperature differences. Avoid using the outermost wells or ensure the plate is properly sealed during incubations and incubated in a humidified chamber.[8] |
Experimental Protocols & Data
Protocol 1: Competitive Fluorescence Polarization Assay
This protocol describes a method to screen for inhibitors of the p5-Cdk5/p25 interaction.
-
Reagent Preparation:
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, supplemented with 0.05% Tween-20 and 0.1% BSA.
-
Fluorescent p5 Peptide (Tracer): Prepare a 2X working stock of the fluorescently labeled p5 peptide in Assay Buffer. The final concentration should be at or below its Kd for the target.
-
Target Protein: Prepare a 2X working stock of Cdk5/p25 protein in Assay Buffer. The final concentration should yield 50-80% tracer binding.
-
Test Compounds: Perform serial dilutions of test compounds in Assay Buffer.
-
-
Assay Procedure:
-
Add 50 µL of each test compound dilution to the wells of a low-binding black microplate.
-
Add 25 µL of the 2X target protein solution to all wells.
-
Add 25 µL of the 2X fluorescent p5 peptide solution to all wells.
-
Controls: Include wells for "no inhibition" (buffer instead of compound) and "maximum inhibition" (buffer instead of target protein).
-
Incubate the plate in the dark at room temperature for 30 minutes to reach equilibrium.[13]
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the change in milli-polarization (mP) units.
-
Plot the mP values against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Analysis
This protocol outlines the steps for measuring the binding kinetics of p5 peptide to an immobilized Cdk5/p25 target.
-
Chip Preparation and Immobilization:
-
Activate the surface of a CM5 sensor chip using a 1:1 mixture of NHS/EDC.[10]
-
Immobilize the Cdk5/p25 protein to the activated surface in 10 mM sodium acetate buffer (pH 5.0) to a target density of ~1500-2000 RU.[11]
-
Deactivate any remaining active sites with an injection of ethanolamine.
-
Use an activated/deactivated flow cell as a reference.
-
-
Binding Measurement:
-
Prepare a series of p5 peptide dilutions in running buffer (e.g., HBS-EP+ buffer). Concentrations can range from low nM to high µM depending on the expected affinity.[11]
-
Inject the p5 peptide solutions over the ligand and reference surfaces at a high flow rate (e.g., 50 µL/min) for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer.[9]
-
Perform a buffer-only (blank) injection for double referencing.
-
-
Regeneration and Data Analysis:
-
After each binding cycle, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove all bound peptide.
-
Subtract the reference channel data and the buffer blank data from the active channel sensorgrams.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the Cdk5-inhibitory p5 peptide from published studies.
| Assay Type | p5 Peptide Variant | Target | Parameter | Value | Reference |
| In Vitro Kinase Assay | p5 (24-residue) | Cdk5-p25 | Inhibition | Dose-dependent | [14] |
| In Vitro Kinase Assay | p5 (24-residue) | Cdk5-p35 | Inhibition | Dose-dependent | [14] |
| In Vitro Kinase Assay | p5-MT (mutant) | Cdk5/p25 | Inhibition | More potent than p5-WT | [15] |
| Filter-Binding Assay | T10.13 (thrombin binder) | Thrombin | Kd | 160 nM | [16] |
| Filter-Binding Assay | T10.37 (thrombin binder) | Thrombin | Kd | 310 nM | [16] |
Note: Specific IC50 or Kd values for p5 binding to Cdk5/p25 are often determined in the context of specific experimental conditions and may not be explicitly stated as a single value in all literature.
Signaling Pathway & Assay Workflow Visualization
Cdk5/p25 Signaling Pathway and p5 Inhibition
Deregulated Cdk5 activity is a key factor in neurodegenerative diseases. The activator p35 is cleaved into the more stable and hyperactive p25, leading to aberrant phosphorylation of substrates like Tau. The p5 peptide specifically inhibits this hyperactive Cdk5-p25 complex.[14][17]
Caption: p5 peptide inhibits the hyperactive Cdk5-p25 complex, a key driver of neurodegeneration.
Experimental Workflow: Competitive Binding Assay
This diagram illustrates the general workflow for a competitive binding assay, applicable to formats like Fluorescence Polarization or ELISA.
Caption: A generalized workflow for a competitive peptide binding assay.
References
- 1. genscript.com [genscript.com]
- 2. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 7. biomatik.com [biomatik.com]
- 8. tulipgroup.com [tulipgroup.com]
- 9. diposit.ub.edu [diposit.ub.edu]
- 10. dhvi.duke.edu [dhvi.duke.edu]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. A fluorescence anisotropy-based competition assay to identify inhibitors against ricin and Shiga toxin ribosome interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A 24-Residue Peptide (p5), Derived from p35, the Cdk5 Neuronal Activator, Specifically Inhibits Cdk5-p25 Hyperactivity and Tau Hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of the Inhibitory Elements in the p5 Peptide Fragment of the CDK5 Activator, p35, CDKR1 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
P5 Peptide Aggregation Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot p5 peptide aggregation in solution.
P5 Peptide Identification Guide
The designation "p5 peptide" can refer to several different molecules in scientific literature. Identifying your specific p5 peptide is the first crucial step in troubleshooting aggregation issues, as the peptide's properties will dictate the most effective prevention strategies. Please review the descriptions below to identify your p5 peptide.
| Peptide Name/Type | Description | Primary Research Area | Key Characteristics |
| P5 (Cdk5/p25 Inhibitor) | A 24-amino acid peptide derived from the Cdk5 activator p35. It is often modified with a TAT sequence for cell penetration (TFP5).[1][2][3][4] | Neurodegenerative Diseases (Alzheimer's, Parkinson's)[1][2][3][4] | Neuroprotective, inhibits Cdk5/p25 hyperactivation.[1][3] |
| p5 (p53-MDM2 Inhibitor) | A peptide that mimics the p53 N-terminal transactivation domain to inhibit its interaction with MDM2 and MDMX.[5][6][7][8][9] | Cancer Therapy[5][6][7][8][9] | Reactivates the p53 tumor suppressor pathway.[5][6][8] D-peptide versions exist for increased stability.[5][6][8] |
| P5 Polypeptide (Nanofilament) | A polypeptide (C16-GVVQQGGGGHKD-OH) designed to self-assemble into nanofilaments for drug delivery.[10] | Cancer Therapy (Drug Delivery)[10] | Forms nanofilaments, resistant to non-specific protein adsorption.[10] |
| P5 (FGF2-derived) | A cyclic peptide derived from fibroblast growth factor 2 (FGF2).[11] | Cancer, Pulmonary Fibrosis | Anti-inflammatory and anti-fibrotic effects.[11] |
| p53-derived Peptides | Peptides derived from various domains of the p53 tumor suppressor protein itself.[12][13][14][15] | Cancer Research, Drug Discovery | Used to stabilize mutant p53 or as epitopes in cancer vaccines.[12][13][15] |
| p5+14 and p5R (Pan-amyloid) | Peptides derived from a prototypic "p5" peptide that react with amyloid fibrils.[16] | Amyloidosis Diagnostics | Used for imaging systemic amyloid deposits.[16] |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with p5 peptides.
1. My p5 peptide solution is cloudy or has visible precipitates immediately after dissolution.
-
Possible Cause: The peptide has low solubility in the chosen solvent, or the concentration is too high. Hydrophobic peptides are particularly prone to this issue.[15]
-
Solution Workflow:
Figure 1. Workflow for addressing immediate peptide precipitation.
2. My p5 peptide solution becomes cloudy or forms aggregates over time.
-
Possible Cause: The peptide is unstable under the current storage or experimental conditions. Factors like temperature, pH, ionic strength, and freeze-thaw cycles can promote aggregation.[8][17][18]
-
Solutions:
-
Optimize pH and Buffer: Ensure the buffer pH is at least one unit away from the peptide's isoelectric point (pI).[7][8] Different buffer systems (e.g., phosphate, HEPES, acetate) can also affect stability.[9]
-
Adjust Ionic Strength: Both increasing and decreasing salt concentration (e.g., NaCl) can prevent aggregation depending on the peptide's properties.[7]
-
Add Stabilizing Excipients: Consider adding small amounts of additives to your solution. See the table below for common options.
-
Storage Conditions: Store peptide solutions at -20°C or -80°C.[19] Aliquot the peptide solution to minimize freeze-thaw cycles.[19] For peptides prone to oxidation (containing Cys, Met, Trp), consider storing under an inert gas like argon or nitrogen.[19]
-
3. I am observing high molecular weight species in my Size Exclusion Chromatography (SEC) or unexpected results in Dynamic Light Scattering (DLS).
-
Possible Cause: The p5 peptide is forming soluble aggregates (oligomers) or larger aggregates that are not visibly precipitating.[10]
-
Solutions:
-
Incorporate Additives: The use of additives can disrupt the non-covalent interactions that lead to aggregation. Arginine and glutamate mixtures (e.g., 50 mM) can be particularly effective at increasing solubility.[10] Low concentrations of non-denaturing detergents (e.g., 0.05% Tween-20) can help solubilize hydrophobic patches.[8][10]
-
Change Reducing Agent: If your peptide contains cysteine residues, disulfide bond formation could be contributing to aggregation. Consider using a more stable reducing agent like TCEP instead of DTT or β-mercaptoethanol.[10]
-
Ligand Binding: If the p5 peptide has a known binding partner, adding the ligand may stabilize its native conformation and prevent aggregation.[8][10]
-
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause p5 peptide aggregation?
A1: Peptide aggregation is a complex process influenced by both intrinsic and extrinsic factors.[17][18]
-
Intrinsic Factors: These are related to the peptide's amino acid sequence and include hydrophobicity, net charge, and propensity to form secondary structures like β-sheets.[18][20] Hydrophobic regions on the peptide surface can interact, leading to aggregation.[21]
-
Extrinsic Factors: These are environmental conditions such as:
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions.[14][17]
-
pH: When the pH of the solution is close to the peptide's isoelectric point (pI), the net charge is minimal, reducing electrostatic repulsion and promoting aggregation.[8]
-
Temperature: Elevated temperatures can induce unfolding, exposing hydrophobic cores and leading to aggregation.[14]
-
Ionic Strength: Salt concentration affects electrostatic interactions between peptide molecules.[18][22]
-
Mechanical Stress: Agitation, stirring, or freeze-thaw cycles can introduce air-water interfaces that promote aggregation.[3][17]
-
Figure 2. Interplay of factors causing aggregation and their prevention.
Q2: How do additives prevent p5 peptide aggregation?
A2: Additives, or excipients, work through various mechanisms to stabilize peptides in solution.[1][4]
-
Amino Acids: Arginine and glutamate can suppress aggregation by interacting with both charged and hydrophobic regions of the peptide, effectively shielding them from intermolecular interactions.[10]
-
Sugars and Polyols: Sucrose and glycerol are osmolytes that are preferentially excluded from the peptide surface, which thermodynamically favors the more compact, native state of the peptide.[8]
-
Surfactants/Detergents: Non-ionic detergents like Tween-20 or Polysorbate 80 can prevent aggregation at interfaces (like air-water) by competitive adsorption or by binding to hydrophobic patches on the peptide, increasing its solubility.[3][8][18]
-
Reducing Agents: Reagents like TCEP prevent the formation of intermolecular disulfide bonds between cysteine residues, which can be a cause of covalent aggregation.[10]
Q3: What is the best way to prepare my lyophilized p5 peptide for an experiment?
A3: Proper handling of lyophilized peptide is critical to prevent aggregation from the start.[19]
-
Equilibrate to Room Temperature: Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent condensation of moisture, which can degrade the peptide.[19]
-
Initial Solubilization: For hydrophobic peptides, it is often best to first dissolve the peptide in a minimal amount of a suitable organic solvent like DMSO or DMF.[15] For more hydrophilic peptides, start with sterile, pure water.[16]
-
Dilution with Buffer: Slowly add the desired aqueous buffer to the concentrated peptide solution with gentle mixing.[15]
-
Sterile Filtration: If necessary, filter the final peptide solution through a 0.22 µm filter to remove any small particulates and ensure sterility.[19]
-
Aliquoting: Divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.[19]
Summary of Common Anti-Aggregation Additives
| Additive Class | Examples | Typical Concentration | Mechanism of Action |
| Amino Acids | L-Arginine, L-Glutamate | 50 - 100 mM[7] | Suppresses aggregation by interacting with charged and hydrophobic surfaces.[10] |
| Sugars/Polyols | Sucrose, Glycerol, Trehalose | 5 - 20% (w/v) | Preferential exclusion, stabilizing the native peptide conformation.[1][3][8] |
| Surfactants | Polysorbate 20/80, Tween-20 | 0.01 - 0.1% (v/v)[3][10] | Prevents surface-induced aggregation and solubilizes hydrophobic regions.[3][18] |
| Reducing Agents | TCEP, DTT | 1 - 5 mM | Prevents formation of intermolecular disulfide bonds.[10] |
| Chaotropic Agents | Guanidinium Chloride, Urea | Low concentrations (e.g., < 1 M) | Can disrupt protein-protein interactions, but may also cause unfolding at high concentrations.[1][4] |
Experimental Protocol: Assessing p5 Peptide Aggregation with Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of a p5 peptide solution and detect the presence of aggregates.
Materials:
-
p5 peptide solution
-
Appropriate buffer (filtered through a 0.02 µm filter)
-
DLS instrument and compatible cuvettes
-
Pipettes and filtered tips
Methodology:
-
Sample Preparation:
-
Prepare the p5 peptide solution in the desired buffer at the final experimental concentration. It is crucial that the buffer is filtered to remove any dust or particulate matter that could interfere with the measurement.
-
Centrifuge the final peptide solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any large, insoluble aggregates.
-
Carefully transfer the supernatant to a clean, dust-free DLS cuvette. Ensure there are no bubbles in the cuvette.
-
-
Instrument Setup:
-
Set the DLS instrument to the correct temperature for your experiment.
-
Allow the sample to equilibrate to the set temperature within the instrument for at least 5-10 minutes.
-
-
Data Acquisition:
-
Set the acquisition parameters according to the instrument's software. This typically includes the number of measurements and the duration of each measurement.
-
Initiate the measurement. The instrument will shine a laser through the sample and measure the intensity fluctuations of the scattered light over time.
-
-
Data Analysis:
-
The instrument's software will use an autocorrelation function to analyze the intensity fluctuations and calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in solution.
-
Interpretation:
-
A monomodal peak at the expected size of the monomeric p5 peptide with a low PDI (<0.2) indicates a homogenous, non-aggregated sample.
-
The presence of multiple peaks , especially at larger sizes, or a high PDI (>0.3) suggests the presence of oligomers or larger aggregates.
-
The percent intensity plot will show the relative contribution of different sized species to the overall scattered light. Since larger particles scatter light much more intensely, even a small percentage of aggregates by mass can dominate the intensity distribution. The percent mass or volume plot can provide a more accurate representation of the relative amounts of monomer and aggregate.
-
-
This technical support center provides a starting point for addressing p5 peptide aggregation. The optimal conditions for any given peptide must be determined empirically.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. peptidesciences.com [peptidesciences.com]
- 3. TFP5/TP5 peptide provides neuroprotection in the MPTP model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-peptide inhibitors of the p53-MDM2 interaction for targeted molecular therapy of malignant neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P5 peptide [novoprolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. A peptide that binds and stabilizes p53 core domain: Chaperone strategy for rescue of oncogenic mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactivation of Mutant p53 through Interaction of a C-Terminal Peptide with the Core Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide and protein chemistry approaches to study the tumor suppressor protein p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Pan-Amyloid Reactive Peptides p5+14 and p5R Exhibit Specific Charge-Dependent Binding to Glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. neurosciencenews.com [neurosciencenews.com]
- 19. A TP53 Intron-Derived Peptide Promotes Tumor Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Peptide-Based Treatment: A Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
improving the signal-to-noise ratio in p5 DnaK SPR experiments
Welcome to the Technical Support Center for p5 DnaK SPR Experiments. This guide provides troubleshooting advice and answers to frequently asked questions to help you improve the signal-to-noise ratio and obtain high-quality data in your Surface Plasmon Resonance (SPR) experiments involving the p5 peptide and DnaK chaperone system.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in designing a p5 DnaK SPR experiment to ensure a good signal-to-noise ratio?
A1: The first critical step is selecting which binding partner to immobilize as the ligand and which to use as the analyte.[1] To maximize the signal-to-noise ratio, it is generally recommended to immobilize the smaller binding partner as the ligand.[1] In the case of a p5 peptide interacting with the much larger DnaK protein, immobilizing the p5 peptide will theoretically yield a larger response signal when DnaK binds. However, practical considerations such as the purity of the sample and the potential for DnaK aggregation may influence this decision. The purest binding partner should ideally be used as the ligand to ensure that only the molecule of interest is bound to the sensor surface.[1]
Q2: Why is my signal response so low when injecting DnaK over an immobilized p5 peptide surface?
A2: Low signal intensity in SPR experiments can stem from several factors.[2] A primary cause could be an insufficient density of the immobilized ligand (p5 peptide).[2] If the ligand density is too low, the resulting signal will be weak.[2] Another possibility is a weak binding affinity between p5 and DnaK under the experimental conditions.[2] Additionally, the activity of the immobilized p5 peptide or the DnaK analyte could be compromised. For instance, the immobilization process itself might disrupt the peptide's conformation, or the DnaK protein in the analyte solution could be aggregated or denatured.[3]
Q3: What role does the running buffer play in the signal-to-noise ratio?
A3: The running buffer is critical for maintaining the stability and activity of both the ligand and the analyte, minimizing non-specific binding, and ensuring a stable baseline.[2][4] An optimized buffer helps to reduce background noise and prevent signal artifacts.[4] For p5 DnaK interactions, the buffer should maintain a pH and ionic strength that is optimal for DnaK stability and function, which is typically around pH 7.4 with moderate salt concentrations.[4][5] Additives such as non-ionic surfactants (e.g., Tween 20) are often included in low concentrations to reduce non-specific binding to the sensor surface, which is a common source of noise.[1][4]
Q4: How does DnaK's ATPase activity affect SPR experiment design?
A4: DnaK's interaction with substrates like the p5 peptide is allosterically regulated by ATP binding and hydrolysis.[6][7] The ATP-bound state of DnaK has a low affinity for substrates, while the ADP-bound state has a high affinity.[7][8] This is a crucial consideration for your SPR experiment. To observe strong binding, the experiment should be designed to favor the ADP-bound state of DnaK. This can be achieved by including ADP in the running buffer or by minimizing ATP contamination in the DnaK sample. The DnaJ co-chaperone stimulates DnaK's ATPase activity, leading to the high-affinity ADP-bound state, and its inclusion can be a factor in experimental design.[6]
Troubleshooting Guide
Issue 1: Low Signal Intensity or No Binding Observed
A weak or absent signal is a common issue that can prevent the accurate determination of binding kinetics.
Potential Causes & Solutions
| Cause | Recommended Solution |
| Insufficient Ligand Density | Optimize the immobilization of the p5 peptide to achieve a higher surface density. Perform a pH scouting experiment to find the optimal pH for pre-concentration on a CM5 sensor chip.[5][9] For initial experiments, aim for a high surface density (e.g., 3000-5000 RU) to ensure a detectable signal.[10] |
| Inactive Ligand or Analyte | Ensure the p5 peptide and DnaK protein are fresh, pure, and active.[3] DnaK is prone to aggregation, so it's essential to use purified, monomeric protein.[11] Verify the purity of your protein with SDS-PAGE, aiming for >95% purity.[12] Spin down samples before use to remove any aggregates.[3] |
| Suboptimal Buffer Conditions | The buffer composition must be optimized to maintain the stability and activity of both molecules.[2][4] Ensure the pH is suitable for DnaK (around 7.4) and that the buffer contains appropriate salts.[4][5] The DnaK chaperone cycle is dependent on nucleotides, so consider the ATP/ADP state of DnaK in your experimental design.[6][13] |
| Weak Interaction | If the intrinsic affinity is low, consider increasing the concentration of the DnaK analyte to boost the signal.[2] However, be aware that very high concentrations can lead to non-specific binding or other artifacts.[2] Using a sensor chip with higher sensitivity might also be beneficial.[2] |
Experimental Protocol: Optimizing Ligand Immobilization via pH Scouting
This protocol is for immobilizing a peptide ligand (p5) onto a CM5 sensor chip using amine coupling.
-
Prepare Pre-concentration Buffers: Prepare a series of 10 mM sodium acetate buffers with varying pH values (e.g., 6.0, 5.5, 5.0, 4.5, 4.0).[9]
-
Prepare Ligand Solution: Dilute the p5 peptide to a final concentration of 20-50 µg/mL in each of the pre-concentration buffers.[9]
-
Activate Sensor Surface: Activate the CM5 sensor surface with a 1:1 mixture of NHS/EDC for 7 minutes.[10]
-
Inject Ligand Samples: In a manual run, inject 30 µL of each p5 peptide solution (from highest to lowest pH) over a single flow cell at a flow rate of 10 µL/min.[9]
-
Identify Optimal pH: Determine the pH at which the highest electrostatic binding of the peptide is observed (typically >1000 RU). This will be the optimal pH for the actual immobilization.[9]
-
Immobilize Ligand: Perform the full immobilization procedure using the optimal pH identified. Aim for a target immobilization level appropriate for your experiment.
-
Deactivate Surface: Deactivate any remaining active esters on the surface by injecting 1 M ethanolamine-HCl.[10]
Workflow for Troubleshooting Low Signal
Caption: Troubleshooting workflow for low signal intensity in SPR.
Issue 2: High Background Noise or Non-Specific Binding (NSB)
High noise levels can obscure the true binding signal, making it difficult to accurately determine kinetic parameters. Non-specific binding (NSB) of the analyte to the sensor surface or reference channel is a major contributor to noise.
Potential Causes & Solutions
| Cause | Recommended Solution |
| Hydrophobic or Electrostatic Interactions | Modify the running buffer to suppress NSB. Add a non-ionic surfactant like Tween 20 (0.005% - 0.05%) to disrupt hydrophobic interactions.[1][12] Increase the salt concentration (e.g., up to 250 mM NaCl) to reduce charge-based interactions.[1][12] |
| Unblocked Surface Sites | Ensure the sensor surface is properly blocked after ligand immobilization. Use a blocking agent like ethanolamine to deactivate any remaining active sites.[2] Including a protein blocking agent like Bovine Serum Albumin (BSA) at around 0.1% in the running buffer can also help shield the surface from non-specific interactions.[1][12] |
| Analyte Aggregation | DnaK can be prone to aggregation, which can cause significant NSB.[11] Ensure the DnaK sample is monodisperse and free of aggregates by using freshly purified protein and including a final size-exclusion chromatography step. Always centrifuge your analyte solution immediately before injection.[3] |
| Improper Referencing | A properly prepared reference surface is crucial for subtracting bulk refractive index changes and NSB. The reference flow cell should be treated identically to the active cell, but without the immobilized ligand.[14] For example, perform the activation and deactivation steps on the reference cell as well. |
Recommended Buffer Additives to Reduce NSB
| Additive | Typical Concentration | Purpose |
| Tween 20 | 0.005% - 0.05% | Reduces non-specific hydrophobic interactions.[1][4] |
| NaCl | 150 mM - 250 mM | Shields electrostatic interactions.[1][12] |
| BSA | 0.1% | Acts as a blocking agent to prevent protein sticking to the surface.[1][3] |
| CM-Dextran | 0.1 - 10 mg/ml | Can be added to compete for non-specific binding sites on dextran-based sensor chips (like CM5).[12] |
Logical Diagram for NSB Reduction Strategy
Caption: A stepwise strategy for minimizing non-specific binding.
Issue 3: Baseline Drift or Instability
A stable baseline is essential for accurate measurement of binding responses. Baseline drift can introduce significant errors in data analysis.
Potential Causes & Solutions
| Cause | Recommended Solution |
| Incomplete Surface Equilibration | Allow sufficient time for the baseline to stabilize after docking a new sensor chip or changing the running buffer. This can take 30 minutes or more. |
| Improper Surface Regeneration | If regeneration is incomplete, residual analyte may remain bound, causing the baseline to shift upwards in subsequent cycles.[2] Conversely, if the regeneration solution is too harsh, it may strip the ligand from the surface, causing a downward drift.[15] Optimize regeneration conditions by testing different solutions (e.g., low pH glycine, high salt) and contact times.[1][14] |
| Buffer Mismatch | Ensure the analyte sample is prepared in the exact same running buffer to avoid bulk refractive index mismatches that can cause shifts at the start and end of an injection.[1][4] Always filter and degas the running buffer to prevent air bubbles and particulates from interfering with the system.[4][12] |
| Instrument or Chip Issues | Drift can sometimes be caused by instrument calibration issues or a deteriorating sensor chip.[2][9] Ensure the instrument is properly calibrated and consider using a new sensor chip if the surface has been used extensively.[2][9] |
Experimental Protocol: Regeneration Scouting
-
Bind Analyte: After immobilizing the p5 ligand, inject a high concentration of DnaK to achieve a significant binding signal.
-
Test Regeneration Solutions: Inject a series of potential regeneration solutions over the surface for a short contact time (e.g., 30-60 seconds).[10] Common solutions to test include 10 mM Glycine-HCl at various pH values (e.g., 2.5, 2.0, 1.5), high salt solutions (e.g., 2 M NaCl), or basic solutions (e.g., 10 mM NaOH).[14]
-
Assess Efficiency: An ideal regeneration solution should remove ≥90% of the bound analyte, returning the baseline to its pre-injection level without affecting the ligand's binding capacity in subsequent runs.[10][15]
-
Verify Ligand Stability: After identifying a suitable regeneration solution, perform several cycles of analyte binding and regeneration to ensure the response is reproducible, indicating that the immobilized p5 peptide is not being damaged.[3]
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the interaction between DnaK and DnaJ by surface plasmon resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intermediates in allosteric equilibria of DnaK–ATP interactions with substrate peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. path.ox.ac.uk [path.ox.ac.uk]
- 10. dhvi.duke.edu [dhvi.duke.edu]
- 11. Assessment of substrate-stabilizing factors for DnaK on the folding of aggregation-prone proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. molecular-interactions.si [molecular-interactions.si]
- 13. Sequence-specific rates of interaction of target peptides with the molecular chaperones DnaK and DnaJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
- 15. nicoyalife.com [nicoyalife.com]
Technical Support Center: Managing TFA Counter-Ions in Commercial p5 Peptide Preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, managing, and removing trifluoroacetic acid (TFA) counter-ions from commercial p5 peptide preparations. Residual TFA from the synthesis and purification process can significantly impact experimental results, making its removal crucial for reliable and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my commercial p5 peptide?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in the final cleavage step of solid-phase peptide synthesis to release the synthesized peptide from the resin.[1][2][3] It is also frequently used as an ion-pairing agent during reverse-phase high-performance liquid chromatography (RP-HPLC) for peptide purification, as it improves peak shape and resolution.[4][5] Consequently, commercial peptides, including p5, are often supplied as TFA salts, where the TFA counter-ion is associated with positively charged residues on the peptide.[6][7]
Q2: How can residual TFA affect my experiments?
A2: Residual TFA can have several detrimental effects on biological experiments:
-
Cellular Toxicity: TFA can be toxic to cells, even at low concentrations, potentially leading to reduced cell viability, inhibition of cell proliferation, or apoptosis.[3][8][9] Studies have shown that TFA can interfere with cellular assays, causing unpredictable fluctuations in experimental data.[5]
-
Alteration of Peptide Structure and Function: The presence of TFA counter-ions can alter the secondary structure, solubility, and overall conformation of the p5 peptide.[6] This can, in turn, affect its biological activity and binding affinity to its target molecules.
-
Interference with Spectroscopic Analysis: TFA has a strong absorbance band that can interfere with spectroscopic techniques like circular dichroism (CD) and Fourier-transform infrared (FTIR) spectroscopy, complicating the analysis of peptide secondary structure.[3][5]
-
Lowering of pH: Residual TFA can lower the pH of the peptide solution, which may affect the stability of the peptide and the conditions of your assay.[3][5]
Q3: What are the common salt forms for peptides after TFA removal?
A3: The most common and biologically compatible salt forms to which TFA is exchanged are acetate and hydrochloride (HCl) salts.[1][2][6] Acetate is often preferred for in-cellulo and in vivo studies due to its lower acidity and biological compatibility.[7][8] HCl is another widely used alternative, particularly when a strong acid counter-ion is acceptable.[2][6]
Q4: How can I determine the amount of residual TFA in my p5 peptide sample?
A4: Several analytical techniques can be used to quantify residual TFA:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is a highly specific and quantitative method for determining TFA content.
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC coupled with a suitable detector, such as an evaporative light scattering detector (ELSD) or a mass spectrometer (MS), can be used to separate and quantify TFA.
-
Ion Chromatography (IC): IC is a sensitive method for the direct determination of TFA and other anions in peptide preparations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected cell death or low cell viability in my cell-based assay. | Residual TFA in the p5 peptide preparation is causing cytotoxicity. | Perform a salt exchange to replace TFA with a more biocompatible counter-ion like acetate or hydrochloride. See the detailed protocols below. |
| Inconsistent or non-reproducible results in my biological assays. | Variable amounts of TFA in different peptide batches are affecting the peptide's activity. | Quantify the TFA content in each batch before use. For critical experiments, perform a TFA removal step to ensure consistency. |
| My p5 peptide has poor solubility in my desired buffer. | The TFA salt form may be affecting the peptide's solubility characteristics. | Attempt to dissolve the peptide in a small amount of a suitable solvent like water or a buffer containing a low concentration of the desired counter-ion (e.g., acetic acid or HCl) before diluting it into the final buffer. If solubility issues persist, a salt exchange may be necessary. |
| I am observing artifacts in my CD or FTIR spectra. | TFA is interfering with the spectral measurements. | Exchange the TFA counter-ion to an HCl salt, which has been shown to not interfere with these spectroscopic methods.[5] |
Experimental Protocols
Protocol 1: Trifluoroacetate (TFA) to Hydrochloride (HCl) Salt Exchange
This protocol is a widely used method for replacing TFA counter-ions with chloride ions.[2][6]
Materials:
-
TFA salt of p5 peptide
-
100 mM Hydrochloric acid (HCl) solution
-
Distilled water
-
Lyophilizer
Procedure:
-
Dissolve the p5 peptide TFA salt in 100 mM HCl at a concentration of 1 mg/mL.
-
Allow the solution to stand at room temperature for 1 minute.
-
Freeze the solution, preferably in liquid nitrogen, to ensure rapid and uniform freezing.[2]
-
Lyophilize the frozen solution overnight until all the solvent is removed.
-
To ensure complete exchange, repeat the process of dissolving in 100 mM HCl and lyophilizing at least two more times.[2][6]
-
After the final lyophilization, the p5 peptide will be in the hydrochloride salt form.
Protocol 2: Trifluoroacetate (TFA) to Acetate Salt Exchange via Ion-Exchange Chromatography
This method utilizes a strong anion exchange resin to replace TFA with acetate.[1][4]
Materials:
-
TFA salt of p5 peptide
-
Strong anion exchange resin (e.g., AG1-X8)
-
1 M Sodium acetate solution
-
Distilled water
-
Lyophilizer
Procedure:
-
Prepare a small column with the strong anion exchange resin, ensuring a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[4]
-
Equilibrate the column by washing it with 1 M sodium acetate solution.[4]
-
Wash the column thoroughly with distilled water to remove excess sodium acetate.[4]
-
Dissolve the p5 peptide TFA salt in distilled water.
-
Apply the peptide solution to the equilibrated column.
-
Elute the peptide with distilled water and collect the fractions.
-
Combine the fractions containing the peptide.
-
Freeze and lyophilize the combined fractions to obtain the p5 peptide as an acetate salt.[4]
Quantitative Data Summary
The following table summarizes typical residual TFA levels before and after common removal procedures. Actual results may vary depending on the peptide sequence and the specific protocol used.
| Method | Initial TFA Content (% w/w) | Final TFA Content (% w/w) | Reference |
| HCl Exchange (3 cycles) | 10-40% | < 1% | |
| Ion-Exchange Chromatography | 10-40% | < 5% | |
| Reverse-Phase HPLC with Acetate Buffer | 10-40% | < 5% | [1][2] |
p5 Peptide Signaling Pathways and Mechanisms of Action
p5 Peptide as a Cdk5/p25 Inhibitor in Neurodegeneration
The p5 peptide, derived from the Cdk5 activator p35, acts as a specific inhibitor of the hyperactive Cdk5/p25 complex, which is implicated in the pathology of neurodegenerative diseases like Alzheimer's disease.[6] The aberrant cleavage of p35 to p25 leads to prolonged and mislocalized Cdk5 activity, resulting in the hyperphosphorylation of tau protein and subsequent neuronal damage. The p5 peptide competitively inhibits the Cdk5/p25 interaction, thereby reducing tau hyperphosphorylation and downstream neurotoxic effects.[6]
Caption: Cdk5/p25 signaling pathway and p5 peptide inhibition.
p5 Peptide as an Antimicrobial Agent
The antimicrobial p5 peptide, a hybrid of Cecropin A and Magainin 2, exerts its effect by disrupting the bacterial cell membrane.[1] As a cationic peptide, it electrostatically interacts with the negatively charged components of the bacterial membrane, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.
Caption: Mechanism of action of antimicrobial p5 peptide.
Logical Workflow for Troubleshooting TFA-Related Issues
The following diagram outlines a logical workflow for identifying and resolving issues potentially caused by TFA in your p5 peptide experiments.
Caption: Troubleshooting workflow for TFA-related issues.
References
- 1. Mechanism of action of antimicrobial peptide P5 truncations against Pseudomonas aeruginosa and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TFP5, a Peptide Inhibitor of Aberrant and Hyperactive Cdk5/p25, Attenuates Pathological Phenotypes and Restores Synaptic Function in CK-p25Tg Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A 24-Residue Peptide (p5), Derived from p35, the Cdk5 Neuronal Activator, Specifically Inhibits Cdk5-p25 Hyperactivity and Tau Hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rawamino.com [rawamino.com]
- 9. Mechanism of Antimicrobial Peptides: Antimicrobial, Anti-Inflammatory and Antibiofilm Activities [mdpi.com]
selecting the appropriate buffer for p5 DnaK interaction studies
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on selecting the appropriate buffer and troubleshooting experimental setups for studying the interaction between the p5 peptide and the DnaK chaperone.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer pH and ionic strength for studying the p5-DnaK interaction?
A1: The optimal pH for studying p5-DnaK interactions is generally within the physiological range of 7.4-7.6. Buffers such as HEPES-KOH and Tris-HCl are commonly used. The ionic strength should also mimic physiological conditions, typically around 150 mM total salt concentration. This is often achieved with a combination of KCl and NaCl. It is crucial to maintain a stable pH and ionic strength throughout your experiment as variations can significantly impact protein conformation and binding affinities.[1][2]
Q2: What are the essential components of a buffer for p5-DnaK binding assays?
A2: A typical buffer for p5-DnaK interaction studies should contain:
-
Buffering agent: 25-100 mM HEPES or Tris-HCl at pH 7.4-7.6 to maintain a stable pH.[3][4][5]
-
Potassium Chloride (KCl): 20-150 mM. Potassium ions are important for DnaK's chaperone activity.[3]
-
Magnesium Chloride (MgCl₂): 1-10 mM. Magnesium is a crucial cofactor for ATP binding and hydrolysis by DnaK.[3][6]
-
ATP or ADP: The presence and type of nucleotide are critical as they modulate DnaK's affinity for its substrates. For studying the high-affinity binding state, ADP is typically included. For observing the ATP-dependent release of p5, ATP will be the key component.
-
Reducing agent (optional but recommended): 1-2 mM Dithiothreitol (DTT) or β-mercaptoethanol to prevent oxidation of cysteine residues.[4]
-
Detergent (optional): A low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 can be included to prevent non-specific binding, especially in techniques like SPR and Co-IP.[3][6]
Q3: How does ATP affect the interaction between p5 and DnaK?
A3: ATP binding and hydrolysis are central to the DnaK chaperone cycle and its interaction with substrates like p5. In the ADP-bound state, DnaK has a high affinity for its substrates. Upon binding ATP, DnaK undergoes a conformational change that leads to a low-affinity state, resulting in the release of the bound substrate.[7][8] Therefore, including ATP in your buffer is essential if you are studying the dynamics of p5 release from DnaK. Conversely, to study the stable p5-DnaK complex, ADP should be used.
Troubleshooting Guides
Low or No Signal in Your Binding Assay
Problem: You are not observing any interaction between p5 and DnaK in your experiment (e.g., no binding in SPR, no heat change in ITC, or no pulldown in Co-IP).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Buffer Composition | Ensure your buffer contains essential components like MgCl₂ and KCl at appropriate concentrations. Verify the pH is within the optimal range (7.4-7.6). |
| Inactive DnaK | Confirm the activity of your DnaK protein. Perform an ATPase activity assay to ensure it is functional. |
| Degraded p5 Peptide | Check the integrity of your p5 peptide. Use freshly prepared peptide solutions. |
| Inappropriate Nucleotide State | For observing binding, ensure you are using ADP to stabilize the high-affinity state of DnaK. If studying release, ATP is required. |
| Weak Interaction | The interaction might be too weak to detect under your current experimental conditions. Try increasing the concentration of one or both binding partners. |
High Background or Non-Specific Binding
Problem: You are observing high background signal or non-specific binding in your assay, particularly in Co-Immunoprecipitation (Co-IP) or Surface Plasmon Resonance (SPR).[6][8]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Blocking | In Co-IP, pre-clear your lysate with beads before adding the specific antibody. For SPR, ensure the sensor chip surface is properly blocked. |
| Inadequate Washing | Increase the number and/or stringency of your wash steps. You can increase the salt concentration (up to 1 M NaCl) or add a non-ionic detergent (up to 1% Tween-20) to the wash buffer.[8] |
| Hydrophobic Interactions | Include a non-ionic detergent (e.g., 0.05% Tween-20) in your binding and wash buffers to minimize non-specific hydrophobic interactions.[7] |
| Protein Aggregation | Centrifuge your protein and peptide solutions at high speed before use to remove any aggregates. |
Quantitative Data Summary
The binding affinity of p5 for DnaK can vary depending on the experimental conditions, particularly the nucleotide state of DnaK.
| Experimental Condition | Binding Affinity (Kd) | Reference |
| DnaK in the presence of ADP | ~0.1 - 2.2 µM | [9][10] |
| DnaK in the presence of ATP | Weaker affinity, release is favored | [11] |
Experimental Protocols
Surface Plasmon Resonance (SPR)
This protocol outlines the general steps for analyzing the p5-DnaK interaction using SPR.
-
Immobilization of DnaK:
-
Equilibrate a CM5 sensor chip with SPR running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM ADP, 0.05% Tween-20).[7]
-
Activate the carboxyl groups on the sensor surface using a mixture of EDC and NHS.
-
Inject DnaK (at a concentration of 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the p5 peptide in the SPR running buffer.
-
Inject the p5 solutions over the immobilized DnaK surface, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine).
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding interaction between p5 and DnaK.
-
Sample Preparation:
-
ITC Experiment:
-
Load the DnaK solution into the sample cell and the p5 peptide solution into the syringe. A typical starting concentration is 20 µM DnaK in the cell and 200 µM p5 in the syringe.[13]
-
Perform a series of injections of the p5 peptide into the DnaK solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat pulses and plot them against the molar ratio of p5 to DnaK.
-
Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the interaction between p5 and DnaK in a cellular context or with purified components.
-
Cell Lysis (for in vivo studies):
-
Lyse cells expressing tagged DnaK in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
-
Immunoprecipitation:
-
Incubate the cell lysate (or a mixture of purified DnaK and p5) with an antibody specific to DnaK (or its tag) for 1-4 hours at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and wash them 3-5 times with a wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove non-specific binders.
-
-
Elution and Detection:
-
Elute the bound proteins from the beads using a low pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting using an antibody against the p5 peptide (or its tag) to confirm its co-precipitation with DnaK.
-
Visualizations
Caption: Experimental workflow for studying p5-DnaK interaction.
Caption: Simplified DnaK chaperone cycle with p5 substrate.
Caption: Logic for selecting nucleotide in p5-DnaK interaction buffer.
References
- 1. Binding assay of calreticulin using isothermal titration calorimetry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High Throughput Screen for Escherichia coli Heat Shock Protein 70 (Hsp70/DnaK): ATPase Assay in Low Volume By Exploiting Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATPase-Defective Derivatives of Escherichia coli DnaK That Behave Differently with Respect to ATP-Induced Conformational Change and Peptide Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial Hsp90 ATPase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - SE [thermofisher.com]
- 7. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 8. IP Troubleshooting: High Background (Specific or Nonspecific) | Sino Biological [sinobiological.com]
- 9. embopress.org [embopress.org]
- 10. High affinity binding of hydrophobic and autoantigenic regions of proinsulin to the 70 kDa chaperone DnaK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformational Equilibria in Allosteric Control of Hsp70 Chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 13. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
Technical Support Center: Interpreting Complex ITC Data for p53 Ligand Binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex Isothermal Titration Calorimetry (ITC) data for p53 ligand binding.
Frequently Asked Questions (FAQs)
Q1: What are the key thermodynamic parameters obtained from an ITC experiment for p53-ligand binding?
A1: Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event.[1] From a single ITC experiment, you can obtain a complete thermodynamic profile of the p53-ligand interaction, including:
-
Binding Affinity (Kd): The dissociation constant, which indicates the strength of the interaction. A smaller Kd value signifies a stronger binding affinity.
-
Enthalpy Change (ΔH): The heat change upon binding, reflecting the changes in hydrogen bonds and van der Waals interactions.[2]
-
Stoichiometry (n): The molar ratio of the ligand to p53 in the formed complex.
-
Entropy Change (ΔS): Calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS), it reflects changes in the hydrophobic interactions and conformational rearrangements upon binding.[2][3]
-
Gibbs Free Energy Change (ΔG): Also calculated, it determines the spontaneity of the binding reaction.
Q2: How do I design an ITC experiment for a new p53 ligand with unknown binding affinity?
A2: For an unknown interaction, a good starting point is to use a p53 concentration of 10 µM in the cell and a ligand concentration of 120 µM in the syringe.[4] This setup is generally suitable for detecting dissociation constants (Kd) in the range of 10 nM to 10 µM.[4] It is crucial to perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution, which should be subtracted from the experimental data.
Q3: What does a "sigmoidal" binding curve in an ITC experiment indicate?
A3: A sigmoidal binding curve is the characteristic shape of a successful ITC titration. Each injection of the ligand into the p53 solution results in a heat change that diminishes as the p53 binding sites become saturated. The sigmoidal shape allows for the fitting of a binding model to determine the thermodynamic parameters. A flat or linear isotherm may indicate very weak or no binding, or potential issues with the experimental setup.
Q4: Can ITC be used to study the binding of small molecule inhibitors to p53?
A4: Yes, ITC is a powerful tool for characterizing the binding of small molecule inhibitors to p53. It provides direct, label-free measurement of the interaction and can be used to screen and validate potential drug candidates. For instance, ITC has been used to identify small molecules that interfere with the p53-MDM2 interaction.[5]
Q5: What is the significance of the "c-value" in ITC experiments?
A5: The "c-value" (c = n * Ka * [M]), where n is the stoichiometry, Ka is the association constant (1/Kd), and [M] is the macromolecule concentration in the cell, is a critical parameter for obtaining high-quality ITC data. An optimal c-value is between 10 and 1000. For very tight binding interactions (c > 1000), only the enthalpy (ΔH) and stoichiometry (n) can be accurately determined directly from a single ITC experiment.[6]
Troubleshooting Guides
This section addresses common issues encountered during ITC experiments for p53 ligand binding.
Issue 1: No Detectable Binding Heat
Symptoms:
-
The raw data shows no significant heat changes upon injection of the ligand.
-
The integrated data results in a flat line close to zero.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| No actual binding | - Confirm the interaction using an orthogonal technique (e.g., Surface Plasmon Resonance, NMR).- Ensure both p53 and the ligand are active and properly folded. |
| Low binding enthalpy (ΔH) | - The heat change may be too small to be detected.[6]- Increase the concentrations of both p53 and the ligand.[6]- Increase the injection volume.[6]- Change the experimental temperature, as ΔH can be temperature-dependent.[7] |
| Very weak binding affinity (high Kd) | - Increase the concentrations of p53 and the ligand to favor complex formation.[6] |
| Buffer mismatch | - Ensure that p53 and the ligand are in identical buffer solutions, including pH and any additives like DMSO. Dialysis of the protein against the final buffer is highly recommended.[7] |
Issue 2: Large Injection Heats and a Non-Sigmoidal (Linear) Isotherm
Symptoms:
-
The raw data shows large, consistent heat changes with each injection that do not diminish over time.
-
The integrated data forms a nearly straight line with no indication of saturation.[6]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Large heat of dilution | - This is often due to a significant mismatch between the buffer of the ligand in the syringe and the buffer of p53 in the cell.[6]- Perform a control experiment by injecting the ligand into the buffer alone. If the heat of dilution is large, the buffers are not matched.- Prepare fresh, identical buffers for both samples. Dialyze the p53 protein against the final buffer. |
| Ligand or protein aggregation/precipitation | - Visually inspect the sample after the experiment for any signs of precipitation.- Run a solubility test for the ligand at the concentration used in the experiment.- Consider using different buffer conditions or adding solubilizing agents if compatible with the interaction. |
Issue 3: Noisy Baseline and Spikes in the Data
Symptoms:
-
The baseline before and after injections is unstable and shows significant noise.
-
The injection peaks have irregular shapes or are accompanied by sharp spikes.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Air bubbles in the cell or syringe | - Degas the samples thoroughly before loading them into the calorimeter.[8]- Be careful during loading to avoid introducing air bubbles.[6] |
| Dirty ITC cell or syringe | - Clean the cell and syringe according to the manufacturer's protocol. Protein or ligand from previous experiments can adhere to the surfaces and cause artifacts. |
| Instrumental issues | - A bent injection needle or a problem with the injection system can cause spikes.[6] Inspect the syringe and contact technical support if necessary. |
| Insufficient equilibration time | - Allow sufficient time for the baseline to stabilize before starting the titration. |
Quantitative Data Summary
The following tables summarize representative thermodynamic data for p53 interactions determined by ITC.
Table 1: Interaction of p53 Constructs with HDM2 N-terminal Domain [9]
| p53 Construct | Kd (nM) |
| p53N (residues 1-93) | 130 ± 30 |
| p53NC (residues 1-293) | 180 ± 30 |
| Full-length p53 (residues 1-393) | 340 ± 10 |
Table 2: Thermodynamic Parameters for the Interaction of p53 DNA-Binding Domain (DBD) with a Small Molecule Inhibitor [5]
| Parameter | Value |
| Kd | ~2 µM |
| Stoichiometry (n) | Not specified |
| ΔH (kcal/mol) | Not specified |
| -TΔS (kcal/mol) | Not specified |
Experimental Protocols
A detailed methodology for a typical ITC experiment is provided below.
Protocol: Isothermal Titration Calorimetry of p53-Ligand Interaction
1. Sample Preparation:
- Express and purify the p53 protein (full-length or specific domain) to >95% purity.
- Prepare the ligand stock solution. If the ligand is a small molecule, it is often dissolved in DMSO and then diluted into the final buffer.
- Dialyze the p53 protein extensively against the final experimental buffer (e.g., 25 mM Sodium Phosphate pH 7.2, 150 mM NaCl).
- Prepare the ligand solution in the final dialysis buffer. Ensure the final concentration of any solvent like DMSO is identical in both the p53 and ligand solutions.
- Determine the accurate concentrations of both p53 and the ligand using a reliable method (e.g., UV-Vis spectroscopy for protein, and a calibrated standard curve for the ligand).
2. ITC Instrument Setup and Experiment:
- Thoroughly clean the sample cell and the injection syringe with detergent and water as per the instrument's manual.
- Degas both the p53 and ligand solutions for at least 10 minutes immediately before the experiment to prevent air bubbles.
- Load the p53 solution into the sample cell (typically ~200-400 µL depending on the instrument).
- Load the ligand solution into the injection syringe (typically ~40-70 µL).
- Set the experimental parameters:
- Temperature (e.g., 25 °C).
- Stirring speed (e.g., 750 rpm).
- Injection volume (e.g., 2 µL per injection).
- Spacing between injections (e.g., 180 seconds).
- Number of injections (e.g., 20-30).
- Allow the system to equilibrate to the set temperature, indicated by a stable baseline.
- Start the titration experiment.
3. Control Experiment:
- Perform a control titration by injecting the ligand solution into the buffer-filled sample cell using the same experimental parameters. This measures the heat of dilution of the ligand.
4. Data Analysis:
- Subtract the heat of dilution from the raw titration data of the p53-ligand interaction.
- Integrate the peaks of the corrected data to obtain the heat change per injection.
- Plot the heat change per mole of injectant against the molar ratio of ligand to p53.
- Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.
Visualizations
p53 Signaling Pathway
Caption: The p53 signaling pathway is activated by cellular stress, leading to cell cycle arrest, apoptosis, or DNA repair.
ITC Experimental Workflow
Caption: A typical workflow for an Isothermal Titration Calorimetry (ITC) experiment, from sample preparation to data analysis.
References
- 1. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. Khan Academy [khanacademy.org]
- 3. ptglab.com [ptglab.com]
- 4. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
- 5. Efficient Isothermal Titration Calorimetry Technique Identifies Direct Interaction of Small Molecule Inhibitors with the Target Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4 | Malvern Panalytical [malvernpanalytical.com]
- 7. chem.gla.ac.uk [chem.gla.ac.uk]
- 8. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to p5 Ligand and NRLLLTG Peptide Binding to the DnaK Chaperone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding characteristics of two well-characterized ligands, the p5 peptide and the NRLLLTG peptide, to the bacterial Hsp70 chaperone, DnaK. Understanding the nuances of these interactions is crucial for the development of novel therapeutics targeting bacterial chaperone systems. This document summarizes key quantitative binding data, outlines detailed experimental protocols, and visualizes the chaperone cycle and binding workflows.
Quantitative Binding Affinity
The binding affinities of the p5 ligand and the NRLLLTG peptide to DnaK have been determined using various biophysical techniques. The following table summarizes the key dissociation constants (Kd).
| Ligand/Peptide | DnaK State | Dissociation Constant (Kd) | Experimental Method | Reference |
| p5 Ligand | Not Specified | 426 nM (0.426 µM) | Fluorescence Polarization | [1] |
| NRLLLTG Peptide | ADP-bound | 1.64 µM | Fluorescence Anisotropy | |
| NRLLLTG Peptide | Not Specified | 1.5 ± 0.3 mM | Isothermal Titration Calorimetry | [2] |
Note: The significantly higher Kd value for the NRLLLTG peptide in the ITC experiment was determined using a truncated version of the DnaK substrate-binding domain, which may account for the difference in affinity compared to studies using the full-length protein.
Binding Interaction Signaling Pathway
The binding and release of substrate peptides like p5 and NRLLLTG are integral to the DnaK chaperone cycle, which is allosterically regulated by ATP binding and hydrolysis. The following diagram illustrates this cycle.
Experimental Workflow for Binding Affinity Determination
The determination of binding affinities for peptides like p5 and NRLLLTG to DnaK typically involves techniques such as Fluorescence Polarization/Anisotropy or Isothermal Titration Calorimetry. A generalized workflow for these experiments is depicted below.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize the binding of p5 and NRLLLTG peptides to DnaK.
Fluorescence Polarization/Anisotropy Assay
This technique measures the change in the rotational speed of a fluorescently labeled peptide upon binding to a larger protein like DnaK.
1. Materials:
-
Buffer: A typical buffer is 25 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT.[3]
-
Fluorescently Labeled Peptide (Tracer): p5 or NRLLLTG peptide N-terminally labeled with a fluorophore such as fluorescein (FITC). The tracer concentration is typically kept constant at a low nanomolar range (e.g., 10 nM).
-
DnaK Protein: Purified DnaK protein.
2. Procedure:
-
A constant concentration of the fluorescently labeled peptide (e.g., 10 nM of FITC-NRLLLTG) is added to a series of wells in a microplate.
-
Increasing concentrations of DnaK are added to the wells.
-
The mixture is incubated at a constant temperature (e.g., 20°C) for a sufficient time to reach equilibrium (e.g., 10-30 minutes).[3]
-
Fluorescence polarization or anisotropy is measured using a suitable plate reader with appropriate excitation and emission filters for the chosen fluorophore (e.g., 485 nm excitation and 525 nm emission for FITC).[1]
-
The data are plotted as fluorescence polarization/anisotropy versus the concentration of DnaK.
-
The dissociation constant (Kd) is determined by fitting the resulting sigmoidal binding curve to a one-site binding model.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.
1. Materials:
-
Buffer: It is critical that both the protein and the peptide are in identical, extensively dialyzed buffer to minimize heats of dilution. A common buffer is 50 mM HEPES pH 7.5, 150 mM KCl, 10 mM MgCl₂.
-
DnaK Protein: Purified DnaK in the ITC buffer, typically at a concentration of 10-50 µM in the sample cell.
-
Peptide: Purified p5 or NRLLLTG peptide in the identical ITC buffer, at a concentration 10-20 fold higher than the DnaK concentration in the syringe (e.g., 100-500 µM).
2. Procedure:
-
The DnaK solution is loaded into the sample cell of the calorimeter, and the peptide solution is loaded into the injection syringe.
-
The system is allowed to equilibrate to the desired temperature (e.g., 25°C).
-
A series of small injections (e.g., 1.5 µL) of the peptide solution are made into the DnaK solution.[2]
-
The heat change associated with each injection is measured.
-
The integrated heat per injection is plotted against the molar ratio of peptide to DnaK.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Conclusion
Both the p5 ligand and the NRLLLTG peptide serve as valuable tools for probing the function of the DnaK chaperone. The available data indicates that the p5 ligand exhibits a higher affinity for DnaK compared to the NRLLLTG peptide under the reported experimental conditions. The choice of ligand for specific research applications may depend on the desired binding affinity and the specific aspects of the DnaK chaperone cycle under investigation. The provided experimental protocols and workflows offer a foundation for designing and executing robust binding studies to further elucidate the intricacies of DnaK-ligand interactions.
References
Unveiling the p53-DnaK/Hsp70 Interaction: A Comparative Guide to Validation Techniques
For researchers, scientists, and drug development professionals, understanding the intricate dance between the tumor suppressor protein p53 and the molecular chaperone DnaK (Hsp70 in mammals) is paramount for developing novel cancer therapeutics. This guide provides a comparative overview of experimental approaches to validate this critical protein-protein interaction, with a special focus on the precision of site-directed mutagenesis.
The interaction between p53 and Hsp70 is a key cellular mechanism, particularly in the context of cancer. Hsp70 can bind to both wild-type and mutant forms of p53, influencing its stability, conformation, and transcriptional activity.[1][2] Validating and characterizing this interaction is crucial for understanding its role in tumorigenesis and for designing drugs that can modulate this interplay. While various methods can be employed to study this interaction, site-directed mutagenesis offers a powerful tool to identify the specific amino acid residues that govern this binding.
Methodological Comparison: Site-Directed Mutagenesis vs. Alternative Approaches
The validation of the p53-Hsp70 interaction can be approached through several methodologies, each with its own set of strengths and limitations. Site-directed mutagenesis, a technique to introduce specific amino acid changes into a protein, allows for a detailed investigation of the binding interface. When combined with binding assays, it provides definitive evidence for the role of individual residues in the interaction.
Here, we compare site-directed mutagenesis with other common techniques used to study the p53-Hsp70 interaction.
| Method | Principle | Advantages | Limitations | Typical Application in p53-Hsp70 Studies |
| Site-Directed Mutagenesis with Binding Assay | Introduction of specific mutations in p53 or Hsp70 to identify residues critical for the interaction. The effect of the mutation is then quantified using a binding assay (e.g., Co-IP, Pull-down, SPR). | Pinpoints specific amino acid residues essential for the interaction. Provides direct evidence of a physical interaction. Allows for the study of binding affinity changes. | Can be time-consuming. Requires a robust binding assay to quantify the effects of mutagenesis. Mutations may cause unintended global conformational changes. | Identification of key residues in the p53 C-terminus and the Hsp70 substrate-binding domain involved in the interaction.[3] |
| Co-Immunoprecipitation (Co-IP) | An antibody against a target protein (e.g., p53) is used to pull it out of a cell lysate, along with any interacting proteins (e.g., Hsp70), which are then detected by Western blotting. | Detects interactions in a cellular context with endogenous or overexpressed proteins. Relatively straightforward to perform. | May not distinguish between direct and indirect interactions. Can be affected by antibody specificity and affinity. Does not provide quantitative binding data. | Demonstrating the in vivo association of mutant p53 with Hsp70 in various cancer cell lines.[4][5][6] |
| Pull-Down Assay | A "bait" protein (e.g., purified GST-p53) is immobilized on a resin and incubated with a cell lysate or a purified "prey" protein (e.g., Hsp70). Interacting proteins are then eluted and identified. | Can confirm a direct physical interaction using purified proteins. Relatively simple and versatile. | Can be prone to non-specific binding. The use of tags might interfere with the interaction. Does not provide information on the interaction within a native cellular environment. | Confirming a direct interaction between purified recombinant p53 and Hsp70 proteins. |
| Yeast Two-Hybrid (Y2H) | Based on the reconstitution of a functional transcription factor in yeast when two interacting proteins (fused to the DNA-binding and activation domains of the transcription factor) are expressed together. | A powerful genetic method for screening for novel protein-protein interactions. Can be adapted for high-throughput screening. | High rate of false positives and false negatives. Interactions are detected in a non-mammalian system and require nuclear localization. | Screening for proteins that interact with p53 and identifying the domains responsible for oligomerization.[7] |
| Fluorescence Resonance Energy Transfer (FRET) | Measures the transfer of energy from an excited donor fluorophore to an acceptor fluorophore when they are in close proximity, indicating that the proteins they are attached to are interacting. | Allows for the visualization of protein interactions in living cells in real-time. Provides spatial and temporal information about the interaction. | Requires fluorescently tagging the proteins, which may affect their function. The distance between the fluorophores is critical. | Investigating the dynamics of the p53-Hsp70 interaction in response to cellular stress or drug treatment. |
Experimental Data: Validating the p53-Hsp70 Interaction
Table 1: Qualitative and Semi-Quantitative Data on p53-Hsp70 Interaction
| Experiment Type | p53 Status | Hsp70 Family Member | Key Findings | Reference |
| Co-Immunoprecipitation | Mutant p53 (various isoforms) | Endogenous HSC/HSP70 | Strong co-immunoprecipitation observed, indicating a stable complex in cancer cells. | [4][5] |
| Co-Immunoprecipitation | Wild-type and Mutant p53 | Hsp70 | Interaction with mutant p53 is more readily detected than with wild-type p53. | [2] |
| In Vitro Binding Assay | p53 translated in vitro | Hsp70 from reticulocyte lysate | Hsp70 selectively complexes with mutant p53. The terminal 28 amino acids of p53 are required for this interaction. | [3] |
| Luciferase Reporter Assay | p53 isoforms | N/A | Expression of certain p53 isoforms leads to the activation of the HSP70 promoter, suggesting a cellular response to misfolded proteins. | [4][8] |
| Hydrogen Exchange Mass Spectrometry | Wild-type and Mutant p53 DNA Binding Domain | Hsp70/Hdj1 | The Hsp70/Hdj1 system interacts with the DNA binding loop of p53, shifting its conformation towards a more flexible, inactive state. | [9] |
Experimental Protocols
Site-Directed Mutagenesis Workflow
The following is a generalized protocol for investigating the p53-Hsp70 interaction using site-directed mutagenesis. Specific conditions will need to be optimized for the particular plasmids, primers, and cell lines used.
References
- 1. HSP70 Family in Cancer: Signaling Mechanisms and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NEW EMBO MEMBER’S REVIEW: Hsp70 interactions with the p53 tumour suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of heat-shock protein 70 with p53 translated in vitro: evidence for interaction with dimeric p53 and for a role in the regulation of p53 conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p53 isoforms have a high aggregation propensity, interact with chaperones and lack binding to p53 interaction partners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53 isoforms have a high aggregation propensity, interact with chaperones and lack binding to p53 interaction partners [elifesciences.org]
- 6. [Interaction between p53 and HSP70 in human hepatocellular carcinoma tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. p53 isoforms have a high aggregation propensity, interact with chaperones and lack binding to p53 interaction partners [elifesciences.org]
- 9. Hsp70- and Hsp90-Mediated Regulation of the Conformation of p53 DNA Binding Domain and p53 Cancer Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
p5 Peptide vs. Small Molecule Inhibitors of DnaK: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bacterial Hsp70 chaperone, DnaK, is a critical component of cellular proteostasis, playing a vital role in protein folding, refolding of aggregated proteins, and protein translocation.[1][2] Its essential functions in bacterial survival, particularly under stress conditions, have made it an attractive target for the development of novel antimicrobial agents.[3][4] Inhibition of DnaK can disrupt these crucial cellular processes, leading to bacterial cell death. Two primary classes of inhibitors have been explored for targeting DnaK: the p5 peptide and various small molecule inhibitors. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison: p5 Peptide vs. Small Molecule Inhibitors
The choice between using the p5 peptide or small molecule inhibitors to target DnaK depends on the specific research question and experimental context. The p5 peptide, a known high-affinity ligand for DnaK, often serves as a benchmark for inhibitory activity.[5][6] Small molecule inhibitors, on the other hand, offer potential advantages in terms of cell permeability and drug-like properties, though their efficacy and specificity can vary.[7][8]
| Inhibitor Class | Target Domain | Binding Affinity (Kd) | Inhibitory Concentration (IC50/MIC) | Selectivity | Mechanism of Action | References |
| p5 Peptide | Substrate Binding Domain (SBD) | ~150 nM (for fp5, a FITC-conjugated derivative) | Not typically used as an antibacterial agent directly. | High for the SBD peptide-binding cleft. | Competitively inhibits substrate binding to the SBD.[5] | [5] |
| PES (2-phenylethynesulfonamide) and derivatives (e.g., PES-Cl, PET-16) | Substrate Binding Domain (SBD) - Allosteric Site | ~2.9 µM - 6.8 µM | Varies; PET-16 impairs E. coli growth. | Does not interact with organelle-specific Hsp70 members like GRP75 and GRP78.[9] | Binds to an allosteric pocket in the C-terminus of DnaK, altering its conformation and reducing chaperone-client interactions.[9][10][11] | [9][10][11] |
| Myricetin (Myr) | Nucleotide-Binding Domain (NBD) | Not explicitly stated in the provided text. | Prevents E. coli biofilm formation. | Not explicitly stated in the provided text. | Inhibits the DnaJ-stimulated DnaK ATPase activity by blocking the DnaK-DnaJ complex formation.[4] | [4] |
| Pancuronium bromide (PaBr), Telmisartan (Tel), Zafirlukast (Zaf) | Not explicitly stated for all, but Zafirlukast binds to the NBD. | Not explicitly stated in the provided text. | Effective in preventing E. coli biofilm formation. | Not explicitly stated in the provided text. | Disturb DnaK functions in vitro.[4] | [4] |
| BI-88E3 | Substrate Binding Domain (SBD) | Submicromolar affinity. | >20-fold decrease in MIC for Y. pseudotuberculosis over a temperature range. | Not explicitly stated in the provided text. | Binds to the SBD of DnaK.[12] | [12] |
DnaK Chaperone Cycle and Inhibition
The DnaK chaperone cycle is a tightly regulated process involving ATP binding and hydrolysis, which modulates its affinity for substrate proteins. This cycle is assisted by co-chaperones DnaJ and GrpE.[13][14] Inhibitors can target different stages of this cycle.
Caption: DnaK chaperone cycle and points of inhibition.
Experimental Protocols
1. Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
This protocol is used to measure the binding affinity (Kd) of inhibitors to DnaK.[9][11]
-
Materials:
-
Purified DnaK protein
-
Inhibitor (p5 peptide or small molecule)
-
ITC instrument
-
Reaction buffer (e.g., 20 mM sodium phosphate, pH 7.4)
-
ADP or ATP solution
-
-
Procedure:
-
Prepare solutions of DnaK and the inhibitor in the reaction buffer. To study the nucleotide-dependent binding, pre-incubate DnaK with an excess of ADP or ATP.[9]
-
Load the DnaK solution into the sample cell of the ITC instrument.
-
Load the inhibitor solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Initiate the titration, injecting the inhibitor into the DnaK solution.
-
Record the heat changes associated with each injection.
-
Analyze the data using the instrument's software to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the binding reaction.
-
2. ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by DnaK and the effect of inhibitors on this activity.[5]
-
Materials:
-
Purified DnaK, DnaJ, and GrpE proteins
-
ATP solution
-
Inhibitor
-
Reaction buffer (e.g., 25 mM Hepes-KOH, pH 7.6, 50 mM KCl, 5 mM MgCl2)
-
Enzyme-coupled system for detecting ADP production (e.g., pyruvate kinase/lactate dehydrogenase system with NADH) or a method to measure inorganic phosphate release.
-
-
Procedure:
-
Prepare a reaction mixture containing DnaK in the reaction buffer.
-
For stimulated ATPase activity, add DnaJ and/or GrpE, and a substrate peptide like p5.[5]
-
Add the inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
Monitor the rate of ATP hydrolysis by measuring the decrease in NADH absorbance at 340 nm (for the coupled enzyme system) or the increase in inorganic phosphate over time.
-
Calculate the ATPase activity (moles of ATP hydrolyzed per mole of DnaK per minute) and determine the IC50 of the inhibitor.
-
3. Luciferase Refolding Assay
This assay assesses the ability of the DnaK chaperone system to refold denatured proteins and the inhibitory effect of compounds on this process.[15]
-
Materials:
-
Firefly luciferase
-
Denaturation buffer (e.g., containing 6 M guanidinium-HCl)
-
Refolding buffer containing DnaK, DnaJ, and GrpE
-
Inhibitor
-
Luciferase assay reagent (containing luciferin)
-
Luminometer
-
-
Procedure:
-
Denature luciferase by diluting it into the denaturation buffer.
-
Initiate refolding by diluting the denatured luciferase into the refolding buffer containing the DnaK chaperone machinery and the inhibitor at various concentrations.
-
At different time points, take aliquots of the refolding reaction.
-
Measure the luciferase activity by adding the luciferase assay reagent and measuring the bioluminescence in a luminometer.
-
Plot the recovery of luciferase activity over time for each inhibitor concentration to determine its effect on protein refolding.
-
DnaK Signaling and its Role in Cellular Processes
DnaK is not only a chaperone but also plays a role in various signaling pathways. For instance, in Pseudomonas aeruginosa, DnaK can stimulate the production of Pentraxin 3 (PTX3) through a TLR4-dependent pathway involving NF-κB and ERK signaling.[16] Furthermore, DnaK is essential for the stability of over-expressed substrate proteins of the bacterial twin-arginine translocation (Tat) pathway.[1]
Caption: DnaK's involvement in cellular signaling pathways.
Conclusion
Both p5 peptide and small molecule inhibitors are valuable tools for studying and targeting the DnaK chaperone. The p5 peptide provides a highly specific means to probe the substrate-binding activity of DnaK. Small molecule inhibitors, with their diverse mechanisms of action and potential for oral bioavailability, represent a promising avenue for the development of novel antibacterial therapeutics. The choice of inhibitor will ultimately be guided by the specific experimental goals, with considerations for target specificity, cell permeability, and the desired mode of action. Further research into the development of more potent and selective small molecule inhibitors of DnaK holds significant promise for combating bacterial infections.
References
- 1. An essential role for the DnaK molecular chaperone in stabilizing over-expressed substrate proteins of the bacterial twin-arginine translocation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Small molecule DnaK modulators targeting the beta-domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Conserved, Disordered C Terminus of DnaK Enhances Cellular Survival upon Stress and DnaK in Vitro Chaperone Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Peptides or small molecules? Different approaches to develop more effective CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structural Basis for the Inhibition of HSP70 and DnaK Chaperones by Small-Molecule Targeting of a C-Terminal Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for the inhibition of HSP70 and DnaK chaperones by small-molecule targeting of a C-terminal allosteric pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Small Molecule DnaK Modulators Targeting the β-Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide-based molecules for the disruption of bacterial Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of the targeting action of DnaJ in the DnaK molecular chaperone system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Pseudomonas aeruginosa DnaK Stimulates the Production of Pentraxin 3 via TLR4-Dependent NF-κB and ERK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of p5 Peptide Binding to DnaK and Other Hsp70 Chaperones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the binding of the p5 peptide, a model substrate, to the bacterial Hsp70, DnaK, and its eukaryotic homologues, including cytosolic Hsc70 and the endoplasmic reticulum-resident BiP (also known as Grp78). This information is critical for understanding the conserved and divergent mechanisms of Hsp70 chaperone function and for the development of targeted therapeutics.
Quantitative Binding Analysis
The binding affinity of peptides to Hsp70 chaperones is a key determinant of their interaction and subsequent functional consequences. While a universally defined "p5" peptide for comparative studies across all Hsp70s is not consistently used in the literature, this guide consolidates data for a widely studied model peptide, NRLLLTG , which serves as a canonical Hsp70 substrate and is often used to probe chaperone-substrate interactions.[1][2][3][4]
| Hsp70 Family Member | Organism/Compartment | Peptide Sequence | Binding Affinity (Kd) | Experimental Method | Reference |
| DnaK | E. coli (Cytosol) | NRLLLTG | ~0.1 µM - 1.3 mM¹ | Fluorescence Polarization, ITC, SPR | [2][5] |
| Hsc70 (Hsp73) | Mammalian (Cytosol) | NRLLLTG | ~0.43 µM | Fluorescence Polarization | [6] |
| Hsp72 (Hsp70) | Mammalian (Cytosol) | Flu-ALLQ | ~0.62 µM | Fluorescence Polarization | [6] |
| BiP (Grp78) | Mammalian (ER) | Various Heptapeptides | Generally lower affinity for basic residue-rich peptides compared to DnaK and Hsc70.[7][8] | Peptide Inhibition Assay | [7][8] |
¹The wide range in reported Kd values for DnaK reflects the different nucleotide-bound states of the chaperone (ATP-bound having low affinity, ADP-bound having high affinity) and the specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for two common techniques used to quantify peptide-Hsp70 interactions.
Fluorescence Polarization (FP) Assay
This assay measures the change in the polarization of fluorescently labeled peptide upon binding to a larger Hsp70 molecule.
Protocol:
-
Reagents and Buffer:
-
Procedure:
-
Prepare a serial dilution of the Hsp70 protein in the assay buffer.
-
In a 96-well black, flat-bottom plate, add a fixed concentration of the fluorescently labeled peptide (e.g., 5 nM final concentration).[10]
-
Add the varying concentrations of the Hsp70 protein to the wells.
-
Incubate the plate at room temperature for 10-30 minutes to allow the binding reaction to reach equilibrium.[6][9]
-
Measure the fluorescence polarization using a suitable plate reader with appropriate filters (e.g., excitation at 485 nm and emission at 520 nm for FITC).[9]
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units against the concentration of the Hsp70 protein.
-
Fit the data to a one-site binding model using non-linear regression to determine the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Reagents and Buffer:
-
Procedure:
-
Load the Hsp70 solution into the sample cell of the ITC instrument.
-
Load the peptide solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the peptide into the Hsp70 solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Visualizing Molecular Interactions and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental setups.
Caption: Experimental workflow for Fluorescence Polarization assay.
Caption: The Hsp70 chaperone cycle involving co-chaperones.
Signaling and Functional Implications
The binding of substrate peptides like p5 to Hsp70s is a fundamental step in the chaperone's function of maintaining protein homeostasis. This interaction is not typically a starting point for a linear signaling cascade in the traditional sense. Instead, it is a critical regulatory point within the broader cellular stress response and protein quality control network.
The Hsp70 chaperone cycle, modulated by co-chaperones such as Hsp40 (DnaJ) and Nucleotide Exchange Factors (NEFs), dictates the fate of the bound substrate.[11] Hsp40 delivers unfolded substrates to ATP-bound Hsp70 and stimulates ATP hydrolysis, leading to a conformational change in Hsp70 that results in tight substrate binding. NEFs then promote the exchange of ADP for ATP, which triggers the release of the substrate, allowing it to fold correctly.
Dysregulation of this cycle and the interaction with substrates are implicated in numerous diseases, including cancer and neurodegenerative disorders. For instance, the overexpression of Hsp70s in cancer cells helps to stabilize mutated and misfolded oncoproteins, thereby promoting cell survival and proliferation.[12] Therefore, understanding the specific binding characteristics of substrates like p5 to different Hsp70 isoforms is paramount for designing inhibitors that can selectively disrupt these interactions in a therapeutic context.
References
- 1. Structural Analysis of Substrate Binding by the Molecular Chaperone DnaK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HSP70/DnaK Substrate Peptide | CRB1000589 | Biosynth [biosynth.com]
- 4. Peptide-based molecules for the disruption of bacterial Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Different peptide binding specificities of hsp70 family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Common and divergent peptide binding specificities of hsp70 molecular chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Fluorescence Polarization Assays for the Molecular Chaperone Hsp70 Family Members: Hsp72 and DnaK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of a fluorescence polarization assay platform for the study of human Hsp70 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparing the functional properties of the Hsp70 chaperones, DnaK and BiP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Chaperone's Handshake: Validating DnaJ's Critical Role in p53-Mediated DnaK Activation
A Comparative Guide for Researchers
The tumor suppressor protein p53 plays a pivotal role in cellular integrity, orchestrating responses to a variety of stressors to prevent malignant transformation. Its function is intricately linked to the cellular chaperone machinery, particularly the Hsp70 system, known in prokaryotes as the DnaK system. This guide provides a comparative analysis of the role of the co-chaperone DnaJ in the p53-mediated activation of DnaK, offering experimental data, detailed protocols, and visual workflows to facilitate further research in this critical area of drug development and molecular biology.
DnaJ: The Essential Co-Chaperone in the DnaK Cycle
The DnaK chaperone system, comprised of DnaK (Hsp70), its co-chaperone DnaJ (Hsp40), and the nucleotide exchange factor GrpE, is fundamental for protein folding, refolding, and degradation. DnaJ plays a crucial dual role in this process: it first recognizes and binds to unfolded or misfolded substrate proteins, including p53, and then delivers them to DnaK. Subsequently, DnaJ's highly conserved J-domain interacts with DnaK, stimulating its inherently weak ATPase activity. This ATP hydrolysis event locks DnaK onto the substrate, facilitating its proper folding.
Quantitative Analysis of DnaJ-Mediated DnaK Activation
To validate the indispensable role of DnaJ in the DnaK chaperone cycle, several key biochemical parameters are assessed. These include the stimulation of DnaK's ATPase activity and the efficiency of protein refolding. While direct quantitative data comparing these activities in the presence and absence of p53 is limited in publicly available literature, the following tables summarize representative data for the DnaK/DnaJ system, providing a baseline for comparative studies involving p53.
Table 1: DnaJ Stimulation of DnaK ATPase Activity
| Condition | DnaK ATPase Rate (s⁻¹) | Fold Stimulation by DnaJ | Reference |
| DnaK alone | ~0.001 | - | [1] |
| DnaK + DnaJ (0.5 µM) | 0.10 | 100 | [1] |
| DnaK + DnaJ (saturating) | ~15 (at 5°C) | ~15,000 | [2] |
Note: ATPase rates can vary depending on experimental conditions such as temperature and substrate presence.
Table 2: Chaperone-Assisted Refolding of Denatured Luciferase
| Chaperone System | Luciferase Refolding Yield (%) | Reference |
| None (spontaneous refolding) | <10 | [3][4] |
| DnaK + GrpE | ~20 | [3] |
| DnaK + DnaJ + GrpE | ~80 | [3][4] |
| DnaK + DnaJ + GrpE (saturating DnaK) | Decreased yield | [3] |
Note: Refolding yields are typically measured as the percentage of recovered enzymatic activity of the substrate protein (e.g., luciferase) after denaturation and subsequent incubation with the chaperone system.
Signaling Pathways and Experimental Workflows
Visualizing the intricate molecular interactions and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the Graphviz DOT language, illustrate the DnaK chaperone cycle, its interaction with p53, and the workflows for key validation experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. DnaJ dramatically stimulates ATP hydrolysis by DnaK: insight into targeting of Hsp70 proteins to polypeptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]
- 4. DnaK, DnaJ and GrpE form a cellular chaperone machinery capable of repairing heat-induced protein damage - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of p5 binding affinity with different techniques
A Comparative Guide to Cross-Validating p53 Binding Affinity
The tumor suppressor protein p53 is a critical transcription factor that regulates cellular responses to stress, such as DNA damage and oncogene activation.[1][2] Its function hinges on its ability to bind to specific DNA sequences and interact with other proteins.[3] Consequently, accurately quantifying the binding affinity of p53 with its molecular partners is paramount for cancer research and the development of therapeutic agents that target the p53 pathway.[4] This guide provides a comparative overview of key biophysical techniques used to measure p53 binding affinity, supported by experimental data and detailed protocols to aid researchers in cross-validating their findings.
Quantitative Comparison of p53 Binding Affinity Techniques
Several powerful techniques are available for measuring biomolecular interactions. The choice of method often depends on factors such as the nature of the interacting molecules, the required throughput, and the availability of reagents. Below is a summary of common techniques and reported dissociation constants (Kd) for p53 interactions.
| Technique | Principle | Interaction Measured (p53 Partner) | Reported Kd | Key Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[5] | MDM2 | 86.5 ± 35.2 nM[6] | Label-free, real-time kinetics (kon, koff), high sensitivity.[6][7] | Requires immobilization which may affect protein conformation; potential for mass transport limitations. |
| DNA Polymerase α | 1 x 1010 M-1 (KA)[8] | ||||
| RPA | 1-4 x 108 M-1 (KA)[8] | ||||
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event in solution.[9][10] | MDM2 (N-terminal domain) | 130 - 340 nM[11] | Label-free, in-solution measurement; provides full thermodynamic profile (ΔH, ΔS, n).[9][12] | Requires large amounts of pure sample; lower throughput.[9] |
| Microscale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.[13][14] | SNRPG (interacting protein) | 3.16 nM[15] | Low sample consumption, in-solution measurement, tolerant of complex liquids like cell lysates.[16][17] | Typically requires one binding partner to be fluorescently labeled (though label-free options exist).[14] |
| Fluorescence Anisotropy | Measures the change in the rotational speed (and thus polarization of emitted light) of a fluorescently labeled molecule upon binding to a larger partner. | DNA (specific vs. non-specific) | ~1-4 nM (specific) vs. ~30-90 nM (non-specific)[18] | In-solution measurement, high throughput potential. | Requires fluorescent labeling; sensitive to autofluorescence from compounds. |
| Live-Cell Techniques (SMT, FRAP, FCS) | Track molecular movement and binding events directly within living cells. | Chromatin | Residence time of ~1.8 s, with ~20% of p53 bound at any given time.[19] | Provides physiologically relevant in vivo context. | Complex data analysis; lower precision for affinity constants compared to in vitro methods. |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental processes is crucial for understanding the context of p53 binding.
Caption: The p53 signaling pathway is activated by cellular stress, leading to cellular outcomes.
Caption: A logical workflow for the cross-validation of p53 binding affinity measurements.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results.
Surface Plasmon Resonance (SPR)
This protocol provides a general framework for analyzing the interaction between p53 and a binding partner (e.g., MDM2).
-
Objective: To determine the binding kinetics and affinity (Kd) of the p53-MDM2 interaction.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, NTA)
-
Purified recombinant p53 and MDM2 proteins
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, Ethanolamine) or Ni-NTA for His-tagged proteins.[6]
-
-
Methodology:
-
Chip Preparation: Equilibrate the sensor chip with running buffer. Activate the surface using a 1:1 mixture of EDC/NHS for amine coupling.
-
Ligand Immobilization: Inject the p53 protein (ligand) at a concentration of 10-50 µg/mL in the immobilization buffer. The target immobilization level will depend on the specific system. For a His-tagged p53, an NTA sensor chip can be used for capture-based immobilization.[6]
-
Blocking: Inject ethanolamine to deactivate any remaining active esters on the surface.
-
Analyte Injection: Prepare a dilution series of the MDM2 protein (analyte) in running buffer, typically ranging from low nM to µM concentrations. Include a buffer-only injection for double referencing.
-
Association & Dissociation: Inject each MDM2 concentration over the sensor surface for a defined period to monitor association, followed by an injection of running buffer to monitor dissociation.
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte without damaging the immobilized ligand.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd = koff/kon).[6]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic characterization.[9]
-
Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the p53-MDM2 interaction.
-
Materials:
-
Isothermal Titration Calorimeter
-
Purified, concentrated p53 and MDM2 proteins in identical buffer (e.g., PBS or Tris, pH 7.4). Buffer mismatch can cause large artifacts.
-
-
Methodology:
-
Sample Preparation: Dialyze both p53 and MDM2 proteins extensively against the same buffer to minimize buffer mismatch heats. Determine accurate protein concentrations.
-
Instrument Setup: Thoroughly clean the sample cell and injection syringe. Set the experimental temperature (e.g., 25°C).
-
Loading: Load the sample cell with the p53 solution (e.g., 25 µM).[11] Load the injection syringe with the MDM2 solution at a concentration 10-20 times higher than the p53 solution.
-
Titration: Perform an initial small injection (e.g., 0.5 µL) to remove air from the syringe, then proceed with a series of injections (e.g., 20-30 injections of 2-3 µL each) at spaced intervals to allow the system to return to baseline.
-
Control Experiment: Perform a control titration by injecting MDM2 into the buffer-filled cell to measure the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the experimental data. Integrate the heat signal for each injection and plot the heat change per mole of injectant against the molar ratio of the two proteins. Fit the resulting isotherm to a binding model to extract Kd, n, and ΔH.[10][11]
-
Microscale Thermophoresis (MST)
MST is a powerful technique that measures binding in solution with minimal sample consumption.[14][16]
-
Objective: To determine the binding affinity (Kd) of a p53 interaction.
-
Materials:
-
MST instrument (e.g., Monolith)
-
Fluorescently labeled p53 (target). Labeling can be achieved via fluorescent dyes (e.g., NHS-ester) or by using a fusion protein like GFP.[17]
-
Unlabeled binding partner (ligand)
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
MST capillaries
-
-
Methodology:
-
Labeling (if required): Label the p53 protein with a fluorescent dye according to the manufacturer's protocol, ensuring the label does not interfere with the binding site. Alternatively, express p53 as a GFP-fusion protein.[17]
-
Sample Preparation: Prepare a 16-point serial dilution of the unlabeled ligand in MST buffer.
-
Binding Reaction: Mix each ligand dilution with a constant concentration of the fluorescently labeled p53 target. The final concentration of the labeled target should be below the expected Kd.
-
Incubation: Allow the binding reactions to equilibrate (e.g., 10-30 minutes at room temperature).[15]
-
Capillary Loading: Load the samples into the MST capillaries.
-
Measurement: Place the capillaries in the MST instrument. The instrument will apply an infrared laser to create a temperature gradient and measure the corresponding change in fluorescence.[13]
-
Data Analysis: Plot the change in the normalized fluorescence (ΔFnorm) against the logarithm of the ligand concentration. Fit the resulting sigmoidal curve to derive the Kd value.[15]
-
References
- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Modes of p53 Interactions with DNA in the Chromatin Context - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Surface plasmon resonance and cytotoxicity assays of drug efficacies predicted computationally to inhibit p53/MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Surface plasmon resonance measurements reveal stable complex formation between p53 and DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Efficient Isothermal Titration Calorimetry Technique Identifies Direct Interaction of Small Molecule Inhibitors with the Target Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 14. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microscale thermophoresis analysis of the molecular interaction between small nuclear ribonucleoprotein polypeptide G and the RING finger domain of RBBP6 towards anti-cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. An induced fit mechanism regulates p53 DNA binding kinetics to confer sequence specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A benchmark for chromatin binding measurements in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of p5 Ligand for DnaK: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the specificity of molecular probes and inhibitors is paramount. This guide provides a detailed comparison of the binding affinity of the p5 peptide ligand for the bacterial Hsp70 chaperone, DnaK, against other major chaperone families, namely GroEL/ES and Hsp90. The data presented herein highlights the high specificity of the p5 ligand for DnaK, making it a valuable tool for studying DnaK-specific functions.
The p5 peptide, with the sequence CLLLSAPRR, is a known high-affinity ligand for the DnaK chaperone. Its specificity is crucial for its use as a selective modulator of DnaK activity in complex biological systems. This guide summarizes the available quantitative binding data, provides detailed experimental protocols for assessing such interactions, and visualizes the underlying principles and workflows.
Quantitative Comparison of Binding Affinities
The binding affinity of the p5 ligand for DnaK has been quantitatively determined, and while direct binding studies of p5 with other chaperones are limited, a comparison with the known substrate preferences and binding affinities of other chaperones for similar peptides provides strong evidence for its specificity.
| Ligand | Chaperone | Dissociation Constant (Kd) | Comments |
| p5 (CLLLSAPRR) | DnaK | ~150 nM [1] | High-affinity interaction measured by fluorescence anisotropy. |
| Similar Hydrophobic Peptides | GroEL/ES | Typically in the µM range (e.g., 17.1 µM for a model peptide) | GroEL primarily recognizes exposed hydrophobic patches and can bind peptides that form amphipathic helices. The affinity is generally lower than that of DnaK for its specific substrates. |
| Similar Peptides | Hsp90 | Often in the µM range for inhibitory peptides | Hsp90's interaction with peptides is less characterized in terms of simple binding affinity and is often studied in the context of inhibiting its ATPase activity or disrupting co-chaperone interactions. |
Key Observation: The p5 ligand exhibits a significantly higher affinity for DnaK (in the nanomolar range) compared to the typical micromolar affinities observed for peptide interactions with GroEL and Hsp90. This substantial difference in binding affinity underscores the specificity of the p5 ligand for DnaK.
Principles of Chaperone-Substrate Recognition
The specificity of the p5 ligand for DnaK can be attributed to the distinct substrate binding mechanisms of different chaperone families.
Experimental Protocols
Accurate determination of binding affinities is critical for validating ligand specificity. The following are detailed protocols for two common techniques used to measure protein-peptide interactions.
Fluorescence Polarization (FP) Assay
This assay measures the change in the polarization of fluorescent light emitted from a labeled peptide upon binding to a larger protein.
Experimental Workflow:
Detailed Methodology:
-
Reagents and Buffers:
-
Fluorescently labeled p5 peptide (e.g., FITC-p5) at a stock concentration of 1 µM.
-
Purified DnaK protein at a stock concentration of 10 µM.
-
Assay Buffer: 25 mM HEPES pH 7.5, 150 mM KCl, 10 mM MgCl₂, 2 mM DTT.
-
-
Procedure:
-
Prepare a series of dilutions of DnaK in the assay buffer in a 96-well black plate.
-
Add the fluorescently labeled p5 peptide to each well at a final concentration of 10 nM.
-
Incubate the plate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 520 nm emission for FITC).
-
-
Data Analysis:
-
Plot the measured millipolarization (mP) values against the concentration of DnaK.
-
Fit the data to a one-site binding model using appropriate software (e.g., GraphPad Prism) to calculate the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Experimental Workflow:
Detailed Methodology:
-
Reagents and Buffers:
-
Purified DnaK protein at a concentration of 20 µM in ITC buffer.
-
p5 peptide at a concentration of 200 µM in the same ITC buffer.
-
ITC Buffer: 25 mM HEPES pH 7.5, 150 mM KCl, 10 mM MgCl₂. It is critical that the buffer for the protein and peptide are identical to minimize heat of dilution effects.
-
-
Procedure:
-
Degas both the DnaK and p5 solutions for 10-15 minutes before the experiment.
-
Load the DnaK solution into the sample cell of the ITC instrument.
-
Load the p5 peptide solution into the injection syringe.
-
Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.
-
Perform an initial small injection to account for dilution effects, followed by a series of injections of the p5 peptide into the DnaK solution.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of p5 to DnaK.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) using the instrument's software to determine the thermodynamic parameters of the interaction.
-
Conclusion
The available data strongly supports the high specificity of the p5 ligand for the DnaK chaperone. Its nanomolar binding affinity for DnaK, contrasted with the generally weaker, micromolar interactions of similar peptides with other major chaperone families like GroEL/ES and Hsp90, makes it an excellent tool for selectively studying DnaK's role in cellular processes. The experimental protocols provided in this guide offer a robust framework for researchers to independently verify and explore such specific molecular interactions.
References
Restoring Guardian Angel Function: A Comparative Guide to Small Molecules Modulating p53 Chaperone Activity In Vivo
The tumor suppressor protein p53, often dubbed the "guardian of the genome," plays a pivotal role in preventing cancer formation. However, in over half of all human cancers, p53 is mutated, losing its protective functions and sometimes even gaining new cancer-promoting abilities. A key aspect of both wild-type and mutant p53 regulation is its interaction with a class of proteins known as molecular chaperones, such as Hsp40, Hsp70, and Hsp90. These chaperones are central to maintaining protein folding and stability. In the context of mutant p53, chaperones can paradoxically contribute to its stabilization and accumulation in cancer cells.
This guide provides a comparative overview of various small molecules that have been investigated for their ability to modulate the interaction between p53 and its chaperones, with the goal of reactivating the tumor-suppressive functions of mutant p53. We present in vivo and in vitro experimental data, detailed methodologies, and visual representations of the underlying pathways and experimental workflows.
Comparative Analysis of Small Molecule Modulators
The following tables summarize the in vivo and in vitro effects of different small molecules that target the p53-chaperone axis to restore wild-type-like function to mutant p53.
| Compound | Targeted p53 Mutant | Interacting Chaperone | Experimental Model | Key Findings | Reference |
| Chetomin (CTM) | R175H | Hsp40 | CAL-33 (Head and Neck Cancer Cells), Xenograft in mice | Binds to Hsp40, increasing its binding to mutant p53, leading to a conformational change to a wild-type-like state. Restored p53 target gene transactivation and inhibited tumor growth in vivo. | [1] |
| Zinc Metallochaperone-1 (ZMC1) | R175H and other zinc-binding mutants | Not directly a chaperone, but restores zinc binding, crucial for proper folding. | Various cancer cell lines, Mouse models | Restores the proper folding and function of zinc-deficient p53 mutants by acting as a zinc metallochaperone. | [2][3][4] |
| 2-phenylethynesulfonamide (PES) | Mutant p53 (general) | Hsp70 | SKBR3 (Breast Cancer Cells) | Inhibits Hsp70, leading to the degradation of client proteins, including mutant p53. | [5] |
| APR-246 (PRIMA-1) | Broad range of p53 mutants | Not explicitly chaperone-dependent, but restores wild-type conformation. | Ovarian cancer clinical trial (Phase Ib/II) | A pro-drug that is converted to the active compound MQ, which covalently modifies mutant p53 and restores its wild-type conformation and function. Currently in clinical trials. | [2] |
| Celastrol | Mutant p53 | Hsp90-Cdc37 complex | Pancreatic cancer cells, Panc-1 cell xenograft mice | Disrupts the Hsp90-Cdc37 interaction, leading to the degradation of Hsp90 client proteins, including mutant p53. Inhibited tumor growth in xenograft models. | [6] |
Detailed Experimental Protocols
Here, we detail the methodologies for key experiments used to validate the effect of small molecules on the p53-chaperone interaction and subsequent p53 reactivation.
Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions
This technique is used to determine if a small molecule affects the binding of p53 to its chaperone proteins in a cellular context.
-
Cell Lysis: Cancer cells expressing mutant p53 are treated with the small molecule of interest or a vehicle control. Cells are then lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to one of the proteins of interest (e.g., anti-p53 antibody). The antibody-protein complexes are then captured using protein A/G-conjugated beads.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with antibodies against the other protein of interest (e.g., anti-Hsp40 antibody) to detect the co-precipitated protein. An increased signal in the treated sample would suggest the small molecule enhances the interaction.[1][7]
Chromatin Immunoprecipitation (ChIP) to Determine DNA Binding
ChIP is used to investigate whether the reactivated p53 can bind to the promoter regions of its target genes.
-
Cross-linking: Cells treated with the small molecule are incubated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific for p53 is used to immunoprecipitate the p53-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR): The purified DNA is analyzed by qPCR using primers specific for the promoter regions of known p53 target genes (e.g., p21, PUMA). An enrichment of this DNA in the treated samples indicates that the reactivated p53 is binding to its target promoters.[8]
In Vivo Xenograft Studies
To assess the anti-tumor efficacy of a p53-reactivating small molecule in a living organism.
-
Tumor Implantation: Human cancer cells carrying a p53 mutation are injected subcutaneously into immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, the mice are treated with the small molecule or a vehicle control, typically via intraperitoneal injection or oral gavage.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and can be used for further analysis, such as immunohistochemistry to detect p53 target gene expression or western blotting to confirm p53 pathway activation.[1][9][10]
Visualizing the Pathways and Processes
The following diagrams illustrate the molecular pathways and experimental workflows discussed.
Caption: Signaling pathway of mutant p53 stabilization and reactivation.
References
- 1. Small molecule reactivation of mutant p53 to wt-like p53 through the p53-Hsp40 regulatory axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Verification Required - Princeton University Library [oar.princeton.edu]
- 3. Reactivating mutant p53 using small molecules as zinc metallochaperones: awakening a sleeping giant in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. Heat Shock Protein-70 Inhibition by the Small-Molecule 2-phenylethynesulfonamide Impairs Protein Clearance Pathways in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors to Disrupt Protein-protein Interactions of Heat Shock Protein 90 Chaperone Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicine.tulane.edu [medicine.tulane.edu]
- 8. Discovery of Compounds that reactivate p53 mutants in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo activation of the p53 pathway by small-molecule antagonists of MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small-molecule modulators of p53 family signaling and antitumor effects in p53-deficient human colon tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling p5 Ligand for Dnak and DnaJ
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of the p5 ligand for DnaK and DnaJ, ensuring laboratory safety and experimental integrity.
The p5 ligand, a nonapeptide that acts as a high-affinity ligand for DnaK and DnaJ, is a valuable tool in research and drug development.[1][2][][4] While the peptide itself is not classified as hazardous, it is crucial to recognize that synthetic peptides are typically delivered as lyophilized powders and may contain residual Trifluoroacetic acid (TFA) from the synthesis and purification process.[5][6][7][8][9] TFA is a corrosive substance that can cause severe skin burns and eye damage, is harmful if inhaled, and can be toxic to aquatic life.[10] Therefore, stringent safety protocols are imperative.
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted before handling the p5 ligand. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Safety goggles | Disposable nitrile gloves (double-gloving recommended) | Laboratory coat | N95 respirator or higher |
| Reconstitution and Dilution | Safety goggles with a face shield | Disposable nitrile gloves | Laboratory coat | Not generally required if performed in a well-ventilated area or fume hood. |
| General Handling of Solutions | Safety glasses with side shields | Disposable nitrile gloves | Laboratory coat | Not generally required. |
| Spill Cleanup (Powder) | Safety goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or gown over a laboratory coat | N95 respirator or higher |
| Spill Cleanup (Solution) | Safety goggles and face shield | Chemical-resistant gloves | Chemical-resistant apron or gown over a laboratory coat | Not generally required if the spill is small and ventilation is adequate. |
Experimental Workflow for Safe Handling
To ensure a safe laboratory environment, a systematic approach to handling the p5 ligand is essential. The following workflow outlines the key steps from receiving the compound to its final disposal.
Operational Plan
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the lyophilized peptide at -20°C in a tightly sealed container to prevent moisture absorption, as peptides can be hygroscopic.[6]
2. Preparation:
-
Before handling the lyophilized powder, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form.
-
Ensure all necessary PPE is readily available and in good condition.
3. Weighing and Reconstitution:
-
When weighing the lyophilized powder, wear an N95 respirator or a higher level of respiratory protection to avoid inhaling airborne particles.
-
Use a dedicated spatula and weighing paper.
-
To reconstitute, add the appropriate solvent slowly to the vial to avoid frothing. Consult the manufacturer's instructions for the recommended solvent.
-
Gently vortex or swirl to dissolve the peptide. Sonication may be used if necessary, but avoid excessive heating.
4. Handling of Solutions:
-
Once in solution, the risk of inhalation is significantly reduced. However, always wear safety glasses and nitrile gloves.
-
Clearly label all solutions with the compound name, concentration, date, and your initials.
Disposal Plan
Proper disposal of the p5 ligand and associated waste is critical to prevent environmental contamination and ensure compliance with local, state, and federal regulations.
1. Solid Waste:
-
Contaminated items such as weighing paper, pipette tips, and empty vials should be collected in a designated, labeled hazardous waste container.
2. Liquid Waste:
-
Aqueous solutions containing the p5 ligand and residual TFA should be collected in a labeled, sealed container for hazardous waste.
-
Do not dispose of solutions down the drain unless authorized by your institution's environmental health and safety department.[10]
3. Decontamination:
-
Clean any spills immediately. For small powder spills, carefully sweep up the material and place it in a hazardous waste container. For liquid spills, absorb with an inert material and place in the waste container.
-
Decontaminate the work area with a suitable cleaning agent after handling is complete.
By adhering to these safety protocols, researchers can minimize risks and ensure a safe working environment when handling the this compound. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. peptide.com [peptide.com]
- 5. lifetein.com [lifetein.com]
- 6. p5 Ligand for Dnak and and DnaJ peptide [novoprolabs.com]
- 7. genscript.com [genscript.com]
- 8. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 9. lifetein.com [lifetein.com]
- 10. dl.novachem.com.au [dl.novachem.com.au]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
